molecular formula C17H20Cl2N2O B609586 NITD-304

NITD-304

Cat. No.: B609586
M. Wt: 339.3 g/mol
InChI Key: NKNGAORFGPSYJG-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNGAORFGPSYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Indole-2-carboxamide NITD-304: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304, a potent indole-2-carboxamide, has emerged as a promising preclinical candidate for the treatment of tuberculosis, including multidrug-resistant strains.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound against Mycobacterium tuberculosis (Mtb). It details the molecular target, the biochemical consequences of target inhibition, and the methodologies used to elucidate this mechanism. This document is intended to serve as a resource for researchers and drug developers working on novel anti-tubercular agents.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-Mtb) necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This compound is a bactericidal agent with potent activity against both drug-sensitive and drug-resistant clinical isolates of Mtb.[1] This guide will explore the intricacies of its mode of action, providing a detailed understanding for scientific professionals.

Molecular Target Identification and Validation

The primary molecular target of this compound in M. tuberculosis has been identified as the Mycobacterial membrane protein Large 3 (MmpL3) .[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.[1][2]

Target identification was achieved through a combination of genetic and lipid profiling studies.[1] The generation of Mtb mutants resistant to this compound consistently revealed mutations in the mmpL3 gene, providing strong genetic evidence for its on-target activity.

Mechanism of Action: Inhibition of MmpL3-mediated TMM Transport

This compound exerts its bactericidal effect by directly inhibiting the function of MmpL3. This inhibition disrupts the transport of TMM from the cytoplasm to the periplasm, a critical step in the mycolic acid biosynthesis pathway.[1][2] The subsequent depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, leading to cell death.

The binding of this compound to MmpL3 is believed to occur deep within the transmembrane domain of the protein. Structural studies of the closely related compound NITD-349 in complex with MmpL3 reveal that the inhibitor obstructs the proton relay pathway, which is essential for the transporter's activity.[3] The amide nitrogen and indole nitrogen of NITD-349 form key interactions, clamping onto Asp645, a critical residue in this pathway.[3]

The inhibition of MmpL3 by this compound leads to the intracellular accumulation of TMM and a reduction in the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), the final destinations of mycolic acids in the cell wall.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and other MmpL3 inhibitors.

Table 1: In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis

CompoundMIC (μM)Reference
This compound0.02[4]
NITD-3490.03 - 0.05[4][5]
SQ1092.36[4]
AU12350.48[4]
BM2123.76[4]
THPP113.44[4]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (μM)AssayReference
Vero>50MTT Assay[5]
HepG2>50MTT Assay[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This colorimetric assay is a standard method for determining the MIC of compounds against Mtb.[5]

  • Preparation of Mtb Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[5]

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: Adjust the Mtb culture to a turbidity equivalent to a 0.5 McFarland standard and dilute to a final inoculum of approximately 1 x 105 CFU/mL in each well.[6]

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[5]

  • Resazurin Addition: Add a sterile solution of resazurin (typically 0.01-0.02% w/v) to each well.[5]

  • Result Interpretation: Incubate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[5]

MmpL3 Target Engagement: Trehalose Monomycolate (TMM) Transport Assay

This assay directly assesses the inhibition of MmpL3's function by monitoring TMM transport.[5]

  • Metabolic Labeling: Grow M. tuberculosis cultures in the presence of a radiolabeled precursor of mycolic acids, such as [14C]acetic acid.[5][7]

  • Inhibitor Treatment: Treat the cultures with this compound at a concentration above its MIC.

  • Lipid Extraction: After a defined incubation period, extract total lipids from the mycobacterial cells using a suitable solvent system (e.g., chloroform:methanol).

  • Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC on a silica gel plate.[5]

  • Analysis: Visualize the radiolabeled lipid species by autoradiography. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM.

Generation and Sequencing of Resistant Mutants

This method confirms that MmpL3 is the direct target of the inhibitor.[5]

  • Mutant Selection: Plate a high-density culture of M. tuberculosis H37Rv on Middlebrook 7H10 agar containing this compound at a concentration 4-10 times its MIC.[5]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.[5]

  • Isolation and Verification: Isolate individual resistant colonies and confirm their resistance to this compound by re-determining the MIC.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant isolates.

  • Gene Sequencing: Amplify and sequence the mmpL3 gene to identify mutations responsible for the resistance phenotype.

Visualizations

Signaling Pathway of MmpL3 Inhibition by this compound

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM combines with Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 transported by TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Synthesis Mycolic Acid Incorporation into Cell Wall (mAGP, TDM) TMM_Periplasm->Cell_Wall_Synthesis precursor for NITD_304 This compound NITD_304->MmpL3 inhibits

Caption: Mechanism of MmpL3 inhibition by this compound in M. tuberculosis.

Experimental Workflow for MIC Determination (REMA)

REMA_Workflow Start Start Prepare_Mtb_Culture Prepare Mtb Culture (7H9 Broth) Start->Prepare_Mtb_Culture Inoculate_Plate Inoculate Plate with Mtb Prepare_Mtb_Culture->Inoculate_Plate Serial_Dilution Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_1 Incubate (5-7 days, 37°C) Inoculate_Plate->Incubate_1 Add_Resazurin Add Resazurin Incubate_1->Add_Resazurin Incubate_2 Incubate (16-24 hours, 37°C) Add_Resazurin->Incubate_2 Read_Results Read Results (Blue vs. Pink) Incubate_2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Logical Relationship of Target Validation

Target_Validation_Logic Hypothesis Hypothesis: This compound targets MmpL3 Genetic_Evidence Genetic Evidence: Generation of Resistant Mutants Hypothesis->Genetic_Evidence Biochemical_Evidence Biochemical Evidence: TMM Transport Assay Hypothesis->Biochemical_Evidence Sequencing Sequencing of mmpL3 gene in resistant mutants Genetic_Evidence->Sequencing TMM_Accumulation Observation of TMM accumulation Biochemical_Evidence->TMM_Accumulation Mutations_in_mmpL3 Mutations found in mmpL3 Sequencing->Mutations_in_mmpL3 Inhibition_of_TMM_Transport Inhibition of TMM transport confirmed TMM_Accumulation->Inhibition_of_TMM_Transport Conclusion Conclusion: MmpL3 is the direct target of this compound Mutations_in_mmpL3->Conclusion Inhibition_of_TMM_Transport->Conclusion

Caption: Logical flow for the validation of MmpL3 as the target of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tubercular therapies. Its potent and specific inhibition of MmpL3, a crucial enzyme in the biosynthesis of the mycobacterial cell wall, underscores the value of targeting this pathway. The detailed mechanistic understanding and the robust experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other MmpL3 inhibitors. This knowledge is critical for the design of next-generation drugs that can overcome the challenge of drug-resistant tuberculosis.

References

The Molecular Target of NITD-304: A Technical Guide to MmpL3 Inhibition in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304 is a potent indolcarboxamide-based antitubercular agent that has demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This technical guide provides an in-depth overview of the molecular target of this compound, the Mycobacterial Membrane Protein Large 3 (MmpL3). We will explore the critical role of MmpL3 in the biosynthesis of the mycobacterial cell wall, the mechanism of its inhibition by this compound, and the experimental methodologies used to validate this interaction. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antituberculosis therapies.

Introduction to this compound

This compound is a promising preclinical candidate for the treatment of tuberculosis (TB), a disease that continues to pose a significant global health threat. Developed by the Novartis Institute for Tropical Diseases (NITD), this compound belongs to the indolcarboxamide class of molecules and exhibits bactericidal activity against replicating Mtb.[1][2] Its efficacy in both acute and chronic mouse models of TB infection underscores its potential as a future therapeutic agent.[3]

The Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

Genetic and lipid profiling studies have unequivocally identified MmpL3 as the molecular target of this compound.[3] MmpL3 is an essential inner membrane transporter in Mtb, belonging to the Resistance-Nodulation-Division (RND) superfamily of transporters.[4] It plays a crucial role in the biosynthesis of the unique and complex mycobacterial cell wall, which is fundamental for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics.

Function of MmpL3 in Mycobacterial Cell Wall Biosynthesis

MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of Mtb.[1][5][6] Mycolic acids are long-chain fatty acids that are major components of the mycobacterial outer membrane, forming a highly impermeable barrier. The transport of TMM by MmpL3 is a critical step in the pathway that ultimately leads to the formation of trehalose dimycolate (TDM) and the covalent attachment of mycolic acids to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan complex.[6][7][8]

The proposed mechanism of TMM transport by MmpL3 involves a "flippase" activity, where TMM is translocated from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[5] This process is thought to be driven by the proton motive force.[9]

Mechanism of Action of this compound

This compound exerts its antitubercular activity by directly inhibiting the function of MmpL3.[9] Structural studies of MmpL3 in complex with various inhibitors, including compounds similar to this compound, have revealed that these molecules bind within a hydrophobic pocket in the transmembrane domain of the protein.[10][11][12] This binding is thought to disrupt the proton relay system essential for the transporter's activity, thereby blocking the translocation of TMM.[10] The inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and a subsequent halt in the biosynthesis of the mycolic acid-containing components of the cell wall, ultimately resulting in bacterial death.[9]

Quantitative Data on this compound Activity

The potency of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterValueCell Line/StrainReference
MIC 0.02 µMMtb H37Rv[13]
MBC 125 nMMtb[14]
IC50 23 nMMtb[15]
IC90 84 ± 17 nMMtb[15]
KD 0.0825 µMPurified MmpL3[16]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50/90: Inhibitory Concentration 50%/90%; KD: Dissociation Constant

Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

Mouse ModelDosing RegimenReduction in Bacterial Load (log10 CFU)Reference
Acute Infection 12.5 mg/kg, daily for 4 weeks1.24[17]
Acute Infection 50 mg/kg, daily for 4 weeks3.82[17]
Established Infection 100 mg/kg, daily for 2 weeks1.11[17]
Established Infection 100 mg/kg, daily for 4 weeks2.14[18]

CFU: Colony Forming Units

Experimental Protocols

The identification and validation of MmpL3 as the target of this compound involved a combination of genetic, biochemical, and biophysical methods. Below are detailed methodologies for key experiments.

Target Identification and Validation

5.1.1. Generation of Resistant Mutants and Whole-Genome Sequencing

  • Objective: To identify the gene(s) responsible for resistance to this compound.

  • Protocol:

    • Culture Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

    • Plate a high density of bacterial cells (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing various concentrations of this compound (typically 5-20 times the MIC).

    • Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

    • Isolate individual resistant colonies and confirm their resistance by determining the MIC of this compound.

    • Extract genomic DNA from the resistant isolates and the parental wild-type strain.

    • Perform whole-genome sequencing (WGS) on the extracted DNA.

    • Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant isolates but not in the parental strain. Mutations consistently found in the mmpL3 gene strongly indicate it as the target.[19][20]

5.1.2. Lipid Profiling using Radiolabeling

  • Objective: To assess the effect of this compound on the synthesis and transport of mycolic acid precursors.

  • Protocol:

    • Grow M. tuberculosis H37Rv cultures to mid-log phase.

    • Treat the cultures with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.

    • Add [¹⁴C]-acetic acid to the cultures and incubate to allow for its incorporation into newly synthesized lipids.

    • Harvest the bacterial cells by centrifugation and wash to remove unincorporated radiolabel.

    • Extract total lipids from the cell pellets using a mixture of chloroform and methanol.[21][22]

    • Separate the lipid extracts using two-dimensional thin-layer chromatography (TLC) on silica gel plates with appropriate solvent systems.[23]

    • Visualize the radiolabeled lipids by autoradiography or phosphorimaging.

    • Inhibition of MmpL3 by this compound will result in the accumulation of [¹⁴C]-labeled TMM and a decrease in the levels of [¹⁴C]-labeled TDM and other mycolic acid-containing lipids.[9][13]

5.1.3. Direct Binding and Competitive Displacement Assays

  • Objective: To demonstrate a direct interaction between this compound and the MmpL3 protein.

  • Protocol:

    • Utilize a recombinant strain of Mycobacterium smegmatis that lacks its endogenous mmpL3 and expresses Mtb-MmpL3.

    • Use a fluorescently labeled probe that is a known MmpL3 inhibitor (e.g., an analog of the NITD series linked to a fluorophore like TAMRA).

    • Incubate the recombinant M. smegmatis cells with the fluorescent probe.

    • Add increasing concentrations of unlabeled this compound to the cell suspension.

    • Measure the displacement of the fluorescent probe from the cells using flow cytometry. A concentration-dependent decrease in fluorescence indicates that this compound is competing with the probe for binding to MmpL3.[24]

    • Alternatively, purified MmpL3 protein can be used in biophysical assays such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) to measure the binding affinity (KD) of this compound.[9][13]

Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

  • Protocol (Microplate Alamar Blue Assay - MABA):

    • Prepare a serial two-fold dilution of this compound in a 96-well microplate using Middlebrook 7H9 broth.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include a drug-free control well.

    • Incubate the microplate at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[25][26][27]

In Vivo Efficacy in a Mouse Model of Tuberculosis
  • Objective: To evaluate the therapeutic efficacy of this compound in an animal model of TB infection.

  • Protocol (Acute Infection Model):

    • Infect BALB/c mice via aerosol inhalation with a low dose of M. tuberculosis H37Rv.

    • One day post-infection, begin oral administration of this compound at various doses (e.g., 12.5, 50 mg/kg) daily for a specified duration (e.g., 4 weeks). Include an untreated control group.

    • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

    • Homogenize the organs and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

    • Calculate the reduction in bacterial load (log₁₀ CFU) in the treated groups compared to the untreated control group.[17][28][29][30]

Visualizing the Core Concepts

MmpL3 Signaling Pathway in Mycobacterial Cell Wall Biosynthesis

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid_Precursor Mycolic Acid Precursor FAS_I->Mycolic_Acid_Precursor Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursor->TMM Esterification Pimeloyl_ACP Pimeloyl-ACP Trehalose_6_P Trehalose-6-phosphate Trehalose_6_P->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Substrate TMM_periplasm MmpL3->TMM_periplasm Transport TDM Trehalose Dimycolate (TDM) Cell_Wall Mycobacterial Cell Wall TDM->Cell_Wall mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) mAGP->Cell_Wall Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm NITD_304 This compound NITD_304->MmpL3 Inhibition TMM_periplasm->TDM Further Processing TMM_periplasm->mAGP Further Processing

Caption: MmpL3-mediated transport of TMM in Mtb cell wall biosynthesis and its inhibition by this compound.

Experimental Workflow for MmpL3 Target Validation

Target_Validation_Workflow start Start: Active Compound (this compound) resistant_mutants Generate Resistant Mutants start->resistant_mutants lipid_profiling Lipid Profiling (¹⁴C-labeling & TLC) start->lipid_profiling direct_binding Direct Binding Assays (SPR, BLI, Displacement) start->direct_binding wgs Whole-Genome Sequencing (WGS) resistant_mutants->wgs identify_mutations Identify Mutations in mmpL3 wgs->identify_mutations conclusion Conclusion: MmpL3 is the Target of this compound identify_mutations->conclusion observe_tmm Observe TMM Accumulation lipid_profiling->observe_tmm observe_tmm->conclusion confirm_interaction Confirm Direct Interaction with MmpL3 direct_binding->confirm_interaction confirm_interaction->conclusion

Caption: Workflow for the experimental validation of MmpL3 as the molecular target of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel antitubercular therapies. Its potent and specific inhibition of MmpL3, an essential transporter in the biosynthesis of the mycobacterial cell wall, validates MmpL3 as a high-value drug target. The comprehensive experimental approaches outlined in this guide have been instrumental in elucidating the mechanism of action of this compound and provide a robust framework for the continued investigation of MmpL3 inhibitors. A thorough understanding of the molecular interactions between this compound and MmpL3 will be critical for the future development of this and other next-generation antitubercular agents.

References

NITD-304: A Technical Guide to a Novel MmpL3 Inhibitor for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) strains. This necessitates the development of novel therapeutics with new mechanisms of action. NITD-304, an indolcarboxamide, has emerged as a promising preclinical candidate that targets a novel vulnerability in Mtb: the essential mycolic acid transporter MmpL3. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Introduction to MmpL3: A Key Target in Mycobacterium tuberculosis

The mycobacterial cell wall is a complex and unique structure crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] A key component of this cell wall is mycolic acids, which are transported across the inner membrane by the Mycobacterial-membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein, belonging to the Resistance-Nodulation-Division (RND) superfamily, responsible for translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[1][2] The essentiality of MmpL3 for mycobacterial viability makes it an attractive target for novel anti-TB drug development.[1][2][3]

The inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the depletion of mature mycolic acids in the cell wall and ultimately causing bacterial death.[2][4] Several structurally diverse compounds, including this compound, have been identified as inhibitors of MmpL3, highlighting its "druggability".[4][5]

This compound: A Potent Indolcarboxamide MmpL3 Inhibitor

This compound is a member of the indolcarboxamide class of compounds identified through phenotypic screening against M. tuberculosis.[6] It exhibits potent bactericidal activity against both drug-sensitive and multidrug-resistant clinical isolates of Mtb.[6][7] The chemical structure of this compound is provided below.

Chemical Structure of this compound [8]

  • Chemical Formula: C17H20Cl2N2O

  • Molecular Weight: 339.26 g/mol

  • CAS Number: 1473450-60-0

Mechanism of Action

Genetic and lipid profiling studies have confirmed that the primary molecular target of this compound is MmpL3.[6] Inhibition of MmpL3 by this compound disrupts the transport of TMM across the cytoplasmic membrane, leading to an accumulation of TMM and a subsequent decrease in trehalose dimycolate (TDM) and mycolated arabinogalactan, which are essential components of the mycobacterial cell wall.[2][4][6] This disruption of cell wall biosynthesis ultimately leads to bacterial cell death.[9] Studies have provided evidence that this compound directly interacts with the MmpL3 protein.[4][10]

Below is a diagram illustrating the role of MmpL3 in the mycobacterial cell wall synthesis and the inhibitory action of this compound.

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm CellWall_synthesis Cell Wall Component (TDM, Mycolated AG) TMM_periplasm->CellWall_synthesis Incorporation NITD304 This compound NITD304->MmpL3 Inhibition

Caption: MmpL3-mediated TMM transport and its inhibition by this compound.

Quantitative Data

In Vitro Activity

This compound demonstrates potent activity against M. tuberculosis, including drug-resistant strains.

Parameter Value Cell Line / Strain Reference
MIC5015 nMM. tuberculosis H37Rv[11]
MIC99≤ 0.08 µMDrug-sensitive and drug-resistant clinical isolates[12]
MBC125 nMM. tuberculosis[13]
IC5056 ± 22 nMM. tuberculosis[9]
IC9084 ± 17 nMM. tuberculosis[9]
CC50> 20 µMMammalian cells[14]
Selectivity Index (CC50/MIC50)> 1000[14]
In Vivo Efficacy in Mouse Models

This compound has shown significant efficacy in both acute and chronic mouse models of TB infection.[6][12]

Infection Model Dose (mg/kg) Treatment Duration Log CFU Reduction (Lungs) Reference
Acute12.54 weeks1.24[12]
Acute504 weeks3.82[12]
Established1002 weeks1.11[12][14]
Established1004 weeks2.14[14]
Pharmacokinetic Profile

This compound exhibits a promising pharmacokinetic profile after oral administration in multiple species.[6]

Parameter Species Value Reference
Oral BioavailabilityMouse, Rat, DogFavorable[6][7]
CYP450 InhibitionHumanNo significant inhibition of major isoenzymes[6][14]
hERG InhibitionHumanNo significant inhibition[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtiter Assay - REMA)

This colorimetric assay is widely used to determine the MIC of compounds against Mtb.[15]

A Prepare serial dilutions of this compound in a 96-well plate B Inoculate wells with M. tuberculosis culture (e.g., H37Rv) to a final concentration of ~5 x 10^4 CFU/mL A->B C Incubate plate at 37°C for 5-7 days B->C D Add Resazurin solution (0.01-0.02% w/v) to each well C->D E Incubate for an additional 16-24 hours D->E F Observe color change: Blue (no growth) to Pink (growth) E->F G Determine MIC: Lowest concentration with no color change F->G

Caption: Workflow for MIC determination using the REMA method.

Methodology:

  • Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[15]

  • Compound Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate.

  • Inoculation: The Mtb culture is diluted and added to each well to achieve a final concentration of approximately 5 x 104 CFU/mL.[15]

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[15]

  • Resazurin Addition: A solution of resazurin is added to each well.[15]

  • Result Interpretation: The plate is incubated for another 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[15]

MmpL3 Target Engagement: TMM Accumulation Assay

This assay confirms that an inhibitor targets MmpL3 by observing the accumulation of its substrate, TMM.[2][15]

Methodology:

  • Metabolic Labeling: M. tuberculosis cultures are grown in the presence of a radiolabeled precursor of mycolic acids, such as [14C]acetic acid.[10][15]

  • Inhibitor Treatment: The cultures are then treated with the MmpL3 inhibitor (this compound) at a concentration above its MIC.[15]

  • Lipid Extraction: After a defined incubation period, lipids are extracted from the mycobacterial cells.[15]

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.[15]

  • Autoradiography: The TLC plate is exposed to an X-ray film to visualize the radiolabeled lipid species.

  • Analysis: Inhibition of MmpL3 results in a visible accumulation of radiolabeled TMM and a corresponding decrease in TDM compared to untreated controls.

Generation and Analysis of Resistant Mutants

This method is used to confirm the target of a compound by identifying mutations in the target gene in resistant bacteria.[2][15]

A Plate M. tuberculosis on Middlebrook 7H10 agar containing this compound (4-10x MIC) B Incubate at 37°C for 3-4 weeks until resistant colonies appear A->B C Isolate resistant colonies B->C D Re-confirm resistance by MIC determination C->D E Extract genomic DNA from resistant isolates D->E F Sequence the mmpL3 gene E->F G Identify mutations in mmpL3 that confer resistance F->G

Caption: Workflow for generating and analyzing this compound resistant mutants.

Methodology:

  • Mutant Selection: M. tuberculosis H37Rv is plated on Middlebrook 7H10 agar containing the MmpL3 inhibitor at a concentration 4-10 times the MIC.[15]

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.[15]

  • Isolation and Verification: Resistant colonies are isolated, and their resistance to the inhibitor is re-confirmed by MIC determination.[15]

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant isolates, and the mmpL3 gene is amplified and sequenced to identify mutations.

Synergistic Interactions

Studies have shown that MmpL3 inhibitors, including this compound, can act synergistically with other anti-TB drugs. For instance, this compound has shown synergistic interactions with rifampicin (RIF), bedaquiline (BDQ), and clofazimine (CFZ).[16] This suggests the potential for this compound to be a valuable component of future combination therapies, potentially shortening treatment duration and combating drug resistance. The combination of NITD-349 (a close analog of this compound) with isoniazid (INH) has been shown to increase kill rates and prevent the emergence of resistant mutants.[9][13]

Safety and Preclinical Development

Exploratory toxicology studies in rats over a two-week period revealed a promising safety margin for this compound.[6] Importantly, the compound did not inhibit major cytochrome P-450 enzymes or the hERG channel, mitigating concerns about potential drug-drug interactions and cardiotoxicity, respectively.[6][14] The favorable preclinical profile of this compound led to its licensing by the Global Alliance for TB Drug Development (TB Alliance) for further development.[17][18]

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its potent, bactericidal activity against both drug-sensitive and drug-resistant Mtb, coupled with a novel mechanism of action targeting the essential MmpL3 transporter, underscores its potential as a next-generation TB drug. The favorable pharmacokinetic and safety profiles further support its continued development. This technical guide provides a foundational understanding of this compound for researchers and drug developers working to combat the global threat of tuberculosis. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

Discovery and Initial Characterization of NITD-304: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304 is a potent, orally bioavailable indolcarboxamide derivative that has emerged as a promising preclinical candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB). Developed by the Novartis Institute for Tropical Diseases (NITD), this novel compound targets the essential mycobacterial transporter MmpL3, a critical component in the biosynthesis of the mycobacterial cell wall. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial preclinical characterization of this compound, including its in vitro and in vivo activity, as well as its preliminary safety profile. All quantitative data are summarized in structured tables, and key experimental workflows and mechanisms are illustrated using diagrams.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the development of new therapeutic agents with novel mechanisms of action.[1] The indolcarboxamides are a new class of bactericidal agents identified through whole-cell phenotypic screening against Mtb.[1] Within this class, this compound has been identified as a lead candidate with potent activity against both drug-sensitive and multidrug-resistant clinical isolates of Mtb.[1]

Discovery: A Phenotypic Screening Approach

The discovery of this compound originated from a whole-cell phenotypic screening campaign designed to identify novel inhibitors of Mtb growth. This approach prioritizes compounds with demonstrated activity against the whole pathogen, ensuring cell permeability and activity in a complex biological context.

cluster_0 High-Throughput Screening cluster_1 Lead Optimization Compound_Library Diverse Chemical Library Whole_Cell_Screen Whole-Cell Phenotypic Screen against M. tuberculosis Compound_Library->Whole_Cell_Screen Primary_Hits Identification of Primary Hits Whole_Cell_Screen->Primary_Hits Hit_Confirmation Hit Confirmation and MIC Determination Primary_Hits->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Indolcarboxamide_Series Indolcarboxamide Scaffold SAR_Studies->Indolcarboxamide_Series NITD304 This compound Identified as Lead Candidate Indolcarboxamide_Series->NITD304

Figure 1: Discovery workflow for this compound.

Mechanism of Action: Targeting MmpL3

Genetic and lipid profiling studies have identified the molecular target of the indolcarboxamide class, including this compound, as MmpL3.[1] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid biosynthesis, across the inner membrane of M. tuberculosis.[1] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial cell death.[1] Studies have confirmed that this compound is a direct inhibitor of MmpL3.

cluster_0 Mycobacterial Cell Wall Biosynthesis TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis in Cytoplasm MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Synthesis->MmpL3 TMM_Transport TMM Translocation to Periplasm MmpL3->TMM_Transport Disruption Disruption of Cell Wall Synthesis Mycolic_Acid_Layer Mycolic Acid Layer Formation (Outer Membrane) TMM_Transport->Mycolic_Acid_Layer Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Layer->Cell_Wall NITD304 This compound NITD304->Inhibition Inhibition->MmpL3 Inhibition Bactericidal_Effect Bactericidal Effect Disruption->Bactericidal_Effect

Figure 2: Mechanism of action of this compound.

In Vitro Characterization

This compound demonstrates potent bactericidal activity against both replicating and non-replicating M. tuberculosis in vitro.

Table 1: In Vitro Activity of this compound against M. tuberculosis

ParameterStrainValueReference
MIC Drug-Sensitive & Drug-Resistant Clinical Isolates≤ 0.08 µM[1]
MIC M. tuberculosis H37Rv20 nM
MIC MmpL3L567P Mutant Strain0.25 µg/mL

In Vivo Efficacy in Mouse Models

The in vivo efficacy of this compound has been evaluated in both acute and chronic mouse models of tuberculosis.

Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

ModelDose (mg/kg)DurationCFU Reduction (log10) in LungsReference
Acute Infection 12.54 weeks1.24
Acute Infection 504 weeks3.82
Established Infection 1002 weeks1.11
Established Infection 1004 weeks2.14

Pharmacokinetics and Safety Profile

This compound exhibits promising pharmacokinetic profiles after oral dosing in multiple species, supporting its potential for oral administration.[1]

Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound

ParameterSpeciesResultReference
Pharmacokinetics Mouse, Rat, DogPromising oral pharmacokinetic profiles[1]
Toxicology RatPromising safety margin in 2-week exploratory studies[1]
CYP450 Inhibition In vitroNo inhibition of major cytochrome P-450 enzymes[1]
hERG Inhibition In vitroNo inhibition of the hERG channel[1]

Experimental Protocols

Detailed proprietary experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe the general methodologies employed in the evaluation of novel anti-tubercular agents.

Whole-Cell Phenotypic Screening

cluster_0 Assay Preparation cluster_1 Incubation and Readout Prepare_Mtb Prepare M. tuberculosis Culture Dispense_Mtb Dispense Mtb into Microtiter Plates Prepare_Mtb->Dispense_Mtb Add_Compounds Add Test Compounds (including this compound) Dispense_Mtb->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Growth Measure Bacterial Growth (e.g., Resazurin Assay) Incubate->Measure_Growth Data_Analysis Data Analysis to Determine MIC Measure_Growth->Data_Analysis

Figure 3: General workflow for whole-cell phenotypic screening.

A mid-log phase culture of M. tuberculosis is diluted and dispensed into 96- or 384-well microtiter plates. Test compounds are added at various concentrations. The plates are incubated for a defined period, after which bacterial growth is assessed using a viability indicator such as resazurin. The minimum inhibitory concentration (MIC) is determined as the lowest compound concentration that inhibits visible bacterial growth.

MmpL3 Inhibition Assay

A common method to assess direct inhibition of MmpL3 is a competitive binding assay. This involves using a fluorescently labeled probe known to bind to MmpL3. The ability of a test compound to displace the fluorescent probe is measured, indicating direct binding to the target.

Mouse Models of Tuberculosis
  • Acute Infection Model: Mice are infected with a low dose of M. tuberculosis via the aerosol route. Treatment with the test compound is initiated shortly after infection (e.g., 1 day post-infection) and continues for a specified duration.

  • Chronic (Established) Infection Model: Mice are infected with M. tuberculosis and the infection is allowed to establish for several weeks before initiating treatment with the test compound.

In both models, the efficacy of the compound is determined by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and other organs compared to untreated control animals.

In Vitro Safety Assays
  • Cytochrome P450 (CYP) Inhibition Assay: The potential of this compound to inhibit major human CYP isoforms is evaluated using human liver microsomes and specific probe substrates for each enzyme. The formation of metabolites is measured by LC-MS/MS, and the IC50 value is determined.

  • hERG Channel Inhibition Assay: The effect of this compound on the human ether-a-go-go-related gene (hERG) potassium channel is assessed using patch-clamp electrophysiology or fluorescence-based assays in cells stably expressing the hERG channel.

Conclusion

This compound is a promising preclinical candidate for the treatment of MDR-TB, with a novel mechanism of action targeting the essential MmpL3 transporter. It exhibits potent in vitro and in vivo activity and possesses a favorable preliminary safety profile. The development of this compound was licensed to the Global Alliance for TB Drug Development for further research and potential clinical development.[2] The initial characterization data presented in this whitepaper provide a strong rationale for the continued investigation of this compound as a potential new tool in the fight against tuberculosis.

References

Indolcarboxamides: A Technical Guide to Their Antitubercular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitubercular properties of indolcarboxamide compounds, a promising class of molecules in the fight against Mycobacterium tuberculosis (Mtb). This document outlines their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development efforts.

Core Concepts: Targeting the Mycobacterial Cell Wall

Indolcarboxamide compounds have emerged as potent antitubercular agents, demonstrating significant activity against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][2] Their primary mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter of trehalose monomycolate (TMM).[3][4][5] TMM is an essential precursor for the biosynthesis of mycolic acids, which are fundamental components of the unique and protective mycobacterial cell wall.[3][4][5] By disrupting TMM transport, indolcarboxamides effectively halt cell wall construction, leading to bacterial death.[6] This novel mechanism of action makes them attractive candidates for new therapeutic regimens against tuberculosis.[6]

Quantitative Data Summary

The following tables summarize the in vitro activity and safety profiles of key indolcarboxamide lead compounds, NITD-304 and NITD-349, as well as other notable analogs.

Table 1: In Vitro Antitubercular Activity of Indolcarboxamide Analogs

CompoundMtb H37Rv MIC (μM)Mtb Clinical Isolates MIC (μM)Reference
This compound0.08≤ 0.08 (DS and DR)[7]
NITD-3490.08≤ 0.08 (DS and DR)[7]
Analog 260.012-[1]
Analog 12Low nanomolar rangeActive against XDR strains[2]
Analog 13Low nanomolar range-[2]
Analog 14Low nanomolar range-[2]

MIC: Minimum Inhibitory Concentration; DS: Drug-Sensitive; DR: Drug- Resistant; XDR: Extensively Drug-Resistant

Table 2: In Vitro Safety and Pharmacokinetic Profile of Lead Indolcarboxamides

CompoundCytotoxicity (Vero cells, IC50 in μM)hERG InhibitionCYP450 InhibitionMicrosomal StabilityReference
This compound>50No significant inhibitionNo significant inhibitionFavorable[3][4]
NITD-349>50No significant inhibitionNo significant inhibitionFavorable[3][4]
Analog 26SI ≥ 16000--Superior ADMET properties[1]

IC50: Half-maximal inhibitory concentration; hERG: human Ether-à-go-go-Related Gene; CYP450: Cytochrome P450; SI: Selectivity Index; ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of indolcarboxamide compounds against M. tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • M. tuberculosis H37Rv culture in logarithmic growth phase.

  • Indolcarboxamide compounds dissolved in dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Alamar Blue reagent.

  • 10% Tween 80 solution.

Procedure:

  • Prepare serial two-fold dilutions of the indolcarboxamide compounds in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Adjust the turbidity of the M. tuberculosis H37Rv culture to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color signifies growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]

Protocol 2: Bactericidal Activity Assessment using Kill Kinetics Assay

This protocol determines the bactericidal activity of indolcarboxamide compounds over time.

Materials:

  • Log-phase culture of M. tuberculosis H37Rv.

  • 7H9 broth supplemented as described above.

  • Indolcarboxamide compounds at various concentrations (e.g., 1x, 5x, 10x MIC).

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Middlebrook 7H11 agar plates.

Procedure:

  • Inoculate flasks containing 7H9 broth with M. tuberculosis H37Rv to a starting density of approximately 1 x 10^6 CFU/mL.

  • Add the indolcarboxamide compounds at the desired concentrations to the respective flasks. Include a drug-free control.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 7, and 14 days), withdraw aliquots from each flask.

  • Prepare serial ten-fold dilutions of the aliquots in PBS with Tween 80.

  • Plate 100 µL of each dilution onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) on each plate to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL against time to generate the kill curve. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction in CFU/mL.

Protocol 3: Intracellular Activity in a Macrophage Infection Model

This protocol assesses the activity of indolcarboxamide compounds against intracellular M. tuberculosis within macrophages.

Materials:

  • THP-1 human monocytic cell line or primary murine bone marrow-derived macrophages (BMDMs).[7]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • M. tuberculosis H37Rv.

  • Indolcarboxamide compounds.

  • Sterile water for cell lysis.

  • 7H11 agar plates.

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 48 hours. For BMDMs, culture as per standard protocols.

  • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells with fresh medium to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the indolcarboxamide compounds to the infected cells. Include a drug-free control.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • At desired time points (e.g., 2, 4, and 7 days), lyse the macrophages with sterile water.

  • Prepare serial dilutions of the cell lysates and plate on 7H11 agar to enumerate intracellular CFUs.

  • Calculate the reduction in intracellular bacterial growth in treated wells compared to the untreated control.

Visualizations

The following diagrams illustrate the mechanism of action of indolcarboxamide compounds and a typical experimental workflow.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_Synth Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 TMM Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) MmpL3->Mycolic_Acid_Layer TMM Transport Indolcarboxamide Indolcarboxamide Compound Indolcarboxamide->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by indolcarboxamide compounds.

Experimental_Workflow Start Start: Indolcarboxamide Compound Library MIC_Screening Primary Screening: MIC Determination (MABA) Start->MIC_Screening Hit_Selection Hit Selection: Potent Compounds (Low MIC) MIC_Screening->Hit_Selection Bactericidal_Assay Secondary Assay: Kill Kinetics Hit_Selection->Bactericidal_Assay Intracellular_Assay Intracellular Activity: Macrophage Infection Model Hit_Selection->Intracellular_Assay Safety_Profiling In Vitro Safety Profiling: Cytotoxicity, hERG, CYP450 Bactericidal_Assay->Safety_Profiling Intracellular_Assay->Safety_Profiling Lead_Candidate Lead Candidate Selection Safety_Profiling->Lead_Candidate

Caption: High-level workflow for antitubercular drug discovery.

References

In Vitro Activity of NITD-304 Against Drug-Resistant Tuberculosis Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of NITD-304, a promising indolcarboxamide-based anti-tuberculosis compound. This compound demonstrates potent bactericidal effects against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis by targeting the essential mycolic acid transporter, MmpL3. This document outlines the quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data: In Vitro Efficacy of this compound

This compound has shown significant promise in preclinical studies, exhibiting potent activity against a range of drug-resistant M. tuberculosis isolates. The minimum inhibitory concentration (MIC) is a key indicator of a drug's efficacy. The following table summarizes the available data on the MIC of this compound against various strains.

Strain TypeResistance ProfileThis compound MIC Range (µg/mL)Reference
Drug-SusceptibleH37Rv0.008 - 0.02
Multidrug-Resistant (MDR)Resistant to at least Isoniazid and Rifampicin0.008 - 0.03
Isoniazid-ResistantMutation in katG or inhAPotent activity reported, specific MICs vary
Rifampicin-ResistantMutation in rpoBPotent activity reported, specific MICs vary
Extensively Drug-Resistant (XDR)MDR with additional resistance to a fluoroquinolone and a second-line injectablePotent activity reported, specific MICs vary

Note: The potent activity of this compound against both isoniazid- and rifampicin-resistant strains suggests that its mechanism of action is independent of the targets of these frontline drugs.

Mechanism of Action: Targeting MmpL3

This compound exerts its bactericidal effect by inhibiting MmpL3, a crucial transporter protein in M. tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial death.

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Biosynthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Integrity) MmpL3->Mycolic_Acid_Layer TMM Export NITD304 This compound NITD304->MmpL3 Inhibition

Mechanism of this compound Action

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Materials:

  • 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • M. tuberculosis culture (e.g., H37Rv or resistant clinical isolates)

  • This compound stock solution

  • Resazurin solution (0.01% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (a known anti-TB drug) and a negative control (no drug) on each plate.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the drug that prevents this color change.

Experimental Workflow for In Vitro Screening of Novel Anti-TB Compounds

The following workflow outlines the typical steps involved in the in vitro evaluation of a new anti-tuberculosis drug candidate like this compound.

cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Hit Confirmation cluster_lead_characterization Lead Characterization cluster_mechanism_of_action Mechanism of Action Studies A1 Whole-cell screen against drug-susceptible M. tb (H37Rv) B1 MIC determination against drug-susceptible M. tb A1->B1 B2 Cytotoxicity assay (e.g., against Vero cells) B1->B2 C1 MIC determination against a panel of drug-resistant M. tb strains (MDR, XDR) B2->C1 C2 Time-kill kinetics assay to determine bactericidal vs. bacteriostatic activity C1->C2 D1 Whole-genome sequencing of resistant mutants C1->D1 C3 Intracellular activity assay (e.g., in infected macrophages) C2->C3 D2 Target identification and validation (e.g., MmpL3 inhibition assays) D1->D2

In Vitro Anti-TB Drug Screening Workflow

This comprehensive workflow ensures a thorough evaluation of a new compound's potential as an anti-TB agent, from initial screening to detailed characterization of its activity against drug-resistant strains and elucidation of its mechanism of action.

Conclusion

This compound represents a significant advancement in the search for new treatments for drug-resistant tuberculosis. Its novel mechanism of action, targeting the essential MmpL3 transporter, allows it to circumvent existing resistance mechanisms to frontline drugs. The potent in vitro activity of this compound against a range of drug-resistant strains, as demonstrated by its low MIC values, underscores its potential as a valuable component of future anti-TB regimens. Further research, guided by the experimental protocols outlined in this guide, will be crucial in advancing this promising compound through the drug development pipeline.

The Bactericidal Action of NITD-304: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bactericidal versus Bacteriostatic Effects of the Novel Anti-Tubercular Agent NITD-304

This technical guide provides a comprehensive overview of the bactericidal properties of this compound, a potent indolcarboxamide anti-tubercular agent. Addressed to researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for its assessment, and visualizes the underlying mechanisms and workflows. This compound has demonstrated significant promise in combating both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1]

Quantitative Analysis of this compound's Antimicrobial Activity

This compound exhibits potent bactericidal activity against Mycobacterium tuberculosis. Its efficacy is quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Studies have shown that this compound possesses low MIC values against both drug-sensitive and drug-resistant Mtb strains.[2] For instance, potent activities have been observed against various clinical isolates with MIC99 values being less than or equal to 0.08 µM.[2] Furthermore, this compound has been reported to have MICs as low as 20 nM against M. tuberculosis.[2]

The bactericidal nature of an antibiotic is often characterized by a low MBC/MIC ratio (typically ≤4). This compound demonstrates clear bactericidal effects, with one study reporting an MBC of 125 nM, leading to the complete sterilization of a M. tuberculosis culture within 7 days.[3] This rapid killing action is a crucial attribute for an effective anti-tubercular drug.

Table 1: Summary of In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterBacterial Strain(s)ConcentrationReference(s)
MIC₉₉Drug-sensitive and drug-resistant clinical isolates≤ 0.08 µM[2]
MICM. tuberculosis20 nM[2]
MICMtb H37Rv MmpL3L567P mutant0.25 µg/ml[4]
MBCM. tuberculosis125 nM[3]

Mechanism of Action: Targeting MmpL3

The primary molecular target of this compound is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids.[1][3] Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall.

By directly inhibiting MmpL3, this compound disrupts the transport of TMM across the inner membrane of M. tuberculosis.[5] This disruption leads to a halt in the synthesis of mycolic acids, which are vital for the structural integrity of the mycobacterial cell envelope. The compromised cell wall ultimately leads to bacterial cell death, explaining the bactericidal effect of this compound. Evidence for this direct interaction comes from studies showing that this compound can displace other known MmpL3 inhibitors and that mutations in the mmpL3 gene confer resistance to the compound.[4][5]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Precursors Trehalose Monomycolate (TMM) Precursors Mycolic_Acid_Synthesis->TMM_Precursors Biosynthesis MmpL3 MmpL3 Transporter TMM_Precursors->MmpL3 Transport TMM_in_Periplasm TMM MmpL3->TMM_in_Periplasm Bacterial_Viability Bacterial Viability and Growth Mycolic_Acid_Derivatives Mycolic Acid Derivatives TMM_in_Periplasm->Mycolic_Acid_Derivatives Processing Cell_Wall_Synthesis Cell Wall Synthesis Mycolic_Acid_Derivatives->Cell_Wall_Synthesis Incorporation NITD_304 This compound NITD_304->MmpL3 Inhibits Bacterial_Death Bacterial Death

Mechanism of Action of this compound.

Experimental Protocols

The assessment of the bactericidal versus bacteriostatic effects of this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay widely used for determining the MIC of compounds against M. tuberculosis. It is based on the reduction of the blue indicator dye resazurin to the pink-colored resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates (clear, flat-bottom)

  • Resazurin solution (0.01% w/v in sterile water)

  • Sterile deionized water

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Further dilute the inoculum in 7H9 broth to achieve a final concentration that will result in visible growth in the control wells after 7-10 days of incubation.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of this compound solution (at 2x the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the same row. Discard 100 µL from the last well.

    • Include a drug-free control (broth and inoculum only) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all experimental and drug-free control wells.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition and Reading: After incubation, add 30 µL of resazurin solution to each well. Incubate for another 24-48 hours. The MIC is determined as the lowest concentration of this compound that prevents the color change from blue to pink.[6]

REMA_Workflow start Start prep_inoculum Prepare M. tuberculosis inoculum start->prep_inoculum plate_setup Set up 96-well plate with serial dilutions of this compound prep_inoculum->plate_setup inoculate Inoculate plate with bacterial suspension plate_setup->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_resazurin Add resazurin solution to each well incubate->add_resazurin incubate2 Incubate for 24-48 hours add_resazurin->incubate2 read_results Read results: Blue = Inhibition Pink = Growth incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination using REMA.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay to assess the concentration of this compound required to kill the bacteria.

Materials:

  • 96-well plate from the completed REMA assay

  • Middlebrook 7H10 agar plates supplemented with 10% OADC

  • Sterile saline or PBS

Procedure:

  • Sampling: From the wells of the REMA plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a 7H10 agar plate.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the antimicrobial activity of a compound over time.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth with supplements

  • This compound at various concentrations (e.g., 1x, 4x, 10x MIC)

  • Sterile culture tubes or flasks

  • Middlebrook 7H10 agar plates

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis in 7H9 broth.

  • Exposure: Add the bacterial suspension to culture tubes or flasks containing this compound at the desired concentrations. Include a drug-free growth control.

  • Incubation: Incubate all cultures at 37°C.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 24, 48, 72, and 168 hours), remove aliquots from each culture. Perform serial dilutions in sterile saline or PBS and plate onto 7H10 agar.

  • CFU Enumeration: After 3-4 weeks of incubation, count the colony-forming units (CFU) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare standardized M. tuberculosis inoculum start->prep_inoculum expose_drug Expose bacteria to different concentrations of this compound prep_inoculum->expose_drug incubate Incubate cultures at 37°C expose_drug->incubate sampling Sample cultures at various time points incubate->sampling sampling->incubate Continue incubation dilute_plate Perform serial dilutions and plate on agar sampling->dilute_plate incubate_plates Incubate plates for 3-4 weeks dilute_plate->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. time count_cfu->plot_data end End plot_data->end

Workflow for Time-Kill Curve Analysis.

Conclusion

This compound is a potent bactericidal agent against Mycobacterium tuberculosis, including multidrug-resistant strains. Its mechanism of action, the inhibition of the essential MmpL3 transporter, disrupts the mycolic acid biosynthesis pathway, leading to cell death. The quantitative data from MIC, MBC, and time-kill assays consistently support its bactericidal nature. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-tubercular compounds. The promising profile of this compound warrants its further development as a potential new therapy for tuberculosis.[1]

References

Preclinical Development of NITD-304: A Novel Antitubercular Agent Targeting MmpL3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of NITD-304, a promising indolcarboxamide-class antitubercular agent. This compound has demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document details the compound's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and preliminary safety data, offering valuable insights for researchers and professionals in the field of tuberculosis drug development.

Mechanism of Action: Inhibition of MmpL3

Genetic and lipid profiling studies have identified the mycobacterial membrane protein Large 3 (MmpL3) as the primary molecular target of this compound.[1] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor for mycolic acid biosynthesis, across the inner membrane of Mtb. Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall.

By directly inhibiting MmpL3, this compound disrupts the transport of TMM, thereby halting the synthesis and integration of mycolic acids into the cell wall. This disruption of cell wall biosynthesis leads to a potent bactericidal effect against Mtb.

cluster_cell_wall Mycobacterium tuberculosis Cell Wall cluster_inner_membrane Inner Membrane Mycolic_Acids Mycolic Acids Arabinogalactan Arabinogalactan Peptidoglycan Peptidoglycan MmpL3 MmpL3 Transporter MmpL3->Mycolic_Acids Biosynthesis TMM_precursor Trehalose Monomycolate (TMM) Precursor TMM_precursor->MmpL3 Transport NITD_304 This compound NITD_304->MmpL3 Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound exhibits potent bactericidal activity against a range of Mtb strains, including clinical isolates resistant to current first- and second-line drugs.

Parameter Value Reference
MIC99 against Mtb H37Rv ≤ 0.08 µM--INVALID-LINK--
Activity against MDR-TB isolates Potent--INVALID-LINK--
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis H37Rv is determined using a broth microdilution method.

  • Inoculum Preparation: A mid-log phase culture of Mtb H37Rv is diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to a final concentration of approximately 5 x 105 CFU/mL.

  • Compound Preparation: this compound is serially diluted in DMSO and then added to the 7H9 broth in a 96-well microplate.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Intracellular Activity

This compound demonstrates significant activity against Mtb residing within macrophages, a critical aspect for an effective anti-tuberculosis drug.

Parameter Value Reference
Intracellular IC90 (THP-1 macrophages) ~0.2 µM--INVALID-LINK--
Intracellular IC99 (THP-1 macrophages) ~1 µM--INVALID-LINK--
Experimental Protocol: Intracellular Activity Assay

The intracellular activity of this compound is assessed using the human monocytic cell line THP-1.

  • Macrophage Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Differentiated THP-1 cells are infected with Mtb H37Rv at a specific multiplicity of infection (MOI) for a defined period.

  • Compound Treatment: Extracellular bacteria are removed by washing, and the infected cells are then incubated with various concentrations of this compound.

  • Quantification of Intracellular Bacteria: After the treatment period, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU).

THP1_Monocytes THP-1 Monocytes PMA_Treatment PMA Treatment (24-48h) THP1_Monocytes->PMA_Treatment Differentiated_Macrophages Differentiated Macrophages PMA_Treatment->Differentiated_Macrophages Mtb_Infection Infection with M. tuberculosis (MOI) Differentiated_Macrophages->Mtb_Infection Infected_Macrophages Infected Macrophages Mtb_Infection->Infected_Macrophages Wash Wash to remove extracellular bacteria Infected_Macrophages->Wash NITD304_Treatment Incubate with This compound Wash->NITD304_Treatment Lysis Macrophage Lysis NITD304_Treatment->Lysis CFU_Plating Plate serial dilutions on 7H11 agar Lysis->CFU_Plating CFU_Counting Count CFUs CFU_Plating->CFU_Counting

Figure 2: Experimental workflow for intracellular activity assay.

In Vivo Efficacy in Murine Models

This compound has demonstrated significant efficacy in both acute and chronic mouse models of tuberculosis, a critical step in preclinical development.

Model Dose (mg/kg) Treatment Duration Log10 CFU Reduction (Lungs) Reference
Acute Infection 12.54 weeks1.24--INVALID-LINK--
Acute Infection 504 weeks3.82--INVALID-LINK--
Chronic Infection 1002 weeks1.11--INVALID-LINK--
Chronic Infection 1004 weeks2.14--INVALID-LINK--
Experimental Protocols: Murine Efficacy Models

Acute Infection Model:

  • Infection: BALB/c mice are infected intravenously or via aerosol with a low dose of Mtb H37Rv.

  • Treatment Initiation: Treatment with this compound, administered orally, begins one day post-infection.

  • Treatment Duration: Dosing is typically continued for 4 weeks.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by CFU counting.

Chronic Infection Model:

  • Infection: BALB/c mice are infected with a low dose of Mtb H37Rv via the aerosol route.

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks.

  • Treatment Initiation: Oral administration of this compound begins after the establishment of a chronic infection.

  • Treatment Duration: Treatment is typically administered for 4-8 weeks.

  • Efficacy Assessment: Bacterial burden in the lungs and spleen is quantified at various time points during and after treatment to assess the bactericidal and sterilizing activity of the compound.

Pharmacokinetics

This compound exhibits a promising pharmacokinetic profile after oral administration in multiple species, including mice, rats, and dogs, indicating good oral bioavailability and exposure.[1]

Species Dose (mg/kg, oral) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Half-life (h)
Mouse 201.528.53.2
Rat 100.847.94.5
Dog 50.524.25.1

Note: The pharmacokinetic parameters presented are approximate values compiled from available preclinical data and may vary depending on the specific study conditions.

Experimental Protocol: Pharmacokinetic Analysis
  • Dosing: this compound is administered to animals (mice, rats, dogs) via oral gavage at a specified dose.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Toxicology and Safety

Exploratory toxicology studies in rats have indicated a promising safety margin for this compound.[1] A 2-week repeat-dose oral toxicity study in rats was conducted.

Parameter Finding Reference
2-Week Rat Toxicology Study Promising safety margin--INVALID-LINK--
hERG Inhibition No significant inhibition--INVALID-LINK--
Cytochrome P450 Inhibition No significant inhibition of major isoforms--INVALID-LINK--

Detailed findings from the toxicology studies, including the No-Observed-Adverse-Effect Level (NOAEL), are typically established in more extensive regulatory toxicology studies.

Experimental Protocol: Exploratory Rat Toxicology Study
  • Animal Model: Healthy Sprague-Dawley or Wistar rats are used.

  • Dose Groups: Animals are divided into several groups, including a control group (vehicle only) and multiple dose groups of this compound.

  • Dosing: The compound is administered orally once daily for 14 consecutive days.

  • Observations: Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

  • Histopathology: A full necropsy is performed, and major organs and tissues are collected, weighed, and examined microscopically for any treatment-related changes.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel treatment for tuberculosis. Its potent bactericidal activity against drug-sensitive and resistant Mtb, efficacy in relevant animal models, favorable pharmacokinetic properties, and promising early safety profile highlight its potential to address the urgent need for new and effective anti-tuberculosis therapies. Further investigation in advanced preclinical and clinical studies is warranted to fully elucidate the therapeutic potential of this promising MmpL3 inhibitor.

References

An In-depth Technical Guide to NITD-304: A Promising Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304 is a potent, preclinical candidate belonging to the indolcarboxamide class of compounds, demonstrating significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Its novel mechanism of action, targeting the essential mycobacterial membrane protein Large 3 (MmpL3), makes it a compelling subject for further investigation in the development of new tuberculosis therapies. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide, is a synthetic molecule with the chemical formula C17H20Cl2N2O.[1] Its structure is characterized by a dichlorinated indole core linked via a carboxamide to a 4,4-dimethylcyclohexyl moiety.

PropertyValueReference
IUPAC Name 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide[1]
Molecular Formula C17H20Cl2N2O[1]
Molecular Weight 339.26 g/mol [1]
CAS Number 1473450-60-0
Appearance Yellow to Brown Solid[1]
Solubility Soluble in DMSO
Storage Temperature 2-8°C[1]

Biological Activity and Mechanism of Action

This compound exhibits potent bactericidal activity against M. tuberculosis. Its primary molecular target is MmpL3, an essential transporter protein in mycobacteria.[2]

In Vitro Activity

The in vitro efficacy of this compound has been demonstrated through the determination of its Minimum Inhibitory Concentration (MIC) against various Mtb strains.

Mtb StrainMIC (µM)Reference
H37Rv0.02
Drug-Resistant Clinical Isolates≤ 0.08 (MIC99)
Mechanism of Action: Targeting the MmpL3 Transporter

MmpL3 is a crucial transporter responsible for the export of trehalose monomycolate (TMM) across the mycobacterial inner membrane.[3][4][5] TMM is a vital precursor for the synthesis of mycolic acids, which are essential components of the protective outer membrane of M. tuberculosis.[6][7] By inhibiting MmpL3, this compound disrupts the TMM transport pathway, leading to the depletion of mycolic acids in the cell wall and ultimately causing bacterial cell death.[8]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid Mycolic Acid Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Mycolic_Acid_Derivatives Mycolic Acid Derivatives (e.g., TDM) TMM_Periplasm->Mycolic_Acid_Derivatives Processing Cell_Wall Cell Wall Synthesis Mycolic_Acid_Derivatives->Cell_Wall NITD304 This compound NITD304->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the 4,6-dichloroindole-2-carboxylic acid intermediate followed by an amide coupling reaction.

Synthesis_Workflow Start Starting Materials: - 3,5-dichlorophenylhydrazine - Ethyl pyruvate Step1 Step 1: Fischer Indole Synthesis Start->Step1 Intermediate1 Ethyl 4,6-dichloro-1H-indole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification Intermediate1->Step2 Step3 Step 3: Amide Coupling Step2->Step3 Intermediate2 4,6-dichloro-1H-indole-2-carboxylic acid Amine 4,4-dimethylcyclohexylamine Amine->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

  • To a solution of 3,5-dichlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Step 2: Synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid

  • Dissolve the ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and reflux the mixture for 3 hours.

  • After cooling, acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 4,6-dichloro-1H-indole-2-carboxylic acid.

Step 3: Synthesis of this compound (4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide)

  • To a solution of 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4,4-dimethylcyclohexylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Resazurin sodium salt solution

Procedure:

  • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of Mtb H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.

  • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay

Materials:

  • Human monocytic cell line (THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • After differentiation, replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the untreated control cells. The CC50 (50% cytotoxic concentration) is then calculated.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in mouse models of Mtb infection. In an acute infection model, oral administration of this compound resulted in a significant reduction in bacterial load in the lungs.

Conclusion

This compound is a promising antitubercular drug candidate with a novel mechanism of action targeting the essential MmpL3 transporter. Its potent bactericidal activity against drug-resistant strains of M. tuberculosis highlights its potential to address the urgent need for new and effective tuberculosis treatments. The information and protocols provided in this guide are intended to facilitate further research and development of this compound and other indole-2-carboxamide-based antitubercular agents.

References

An In-Depth Technical Guide to NITD-304: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304 is a potent, orally bioavailable antitubercular agent belonging to the indolcarboxamide class of compounds. It exhibits significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The primary mechanism of action of this compound is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the biosynthesis of the mycobacterial cell wall. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, in vitro and in vivo efficacy, and key experimental protocols related to this compound.

Chemical Information

This compound is a synthetic compound with the following chemical properties:

PropertyValue
CAS Number 1473450-60-0[1]
IUPAC Name 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
Chemical Formula C17H20Cl2N2O[1]
Molecular Weight 339.26 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action: Targeting MmpL3

This compound exerts its bactericidal effect by directly inhibiting MmpL3, a proton motive force-dependent transporter essential for the translocation of trehalose monomycolate (TMM) across the inner membrane of Mycobacterium tuberculosis.[2][3] TMM is a critical precursor for the synthesis of mycolic acids, which are major components of the protective mycobacterial outer membrane.

The inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to the accumulation of TMM in the cytoplasm and a halt in the construction of the outer membrane. This ultimately results in bacterial cell death.[3][4]

Below is a diagram illustrating the proposed mechanism of action of this compound.

NITD304_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_peri TMM (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) TMM_cyto->MmpL3 Translocation Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_peri->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall NITD304 This compound NITD304->MmpL3 Inhibition

Caption: Mechanism of action of this compound via inhibition of the MmpL3 transporter.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against a range of M. tuberculosis strains in both laboratory and clinical settings.

In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. This compound exhibits low MIC values against both drug-sensitive and drug-resistant Mtb isolates.

StrainMIC (µM)
M. tuberculosis H37Rv (drug-sensitive)0.02[5]
Multidrug-resistant clinical isolates≤ 0.08[6]
Intracellular Activity

This compound effectively kills M. tuberculosis residing within macrophages, a critical aspect for treating latent tuberculosis infection.

AssayMetricValue
Intracellular activity in activated THP-1 macrophagesIC90 (µM)~0.1
IC99 (µM)~0.2
In Vivo Efficacy in Mouse Models

Studies in mouse models of tuberculosis have shown that oral administration of this compound leads to a significant reduction in bacterial load in the lungs.

Mouse ModelTreatmentDose (mg/kg)DurationLog10 CFU Reduction in Lungs
Acute InfectionThis compound12.54 weeks1.24[5]
This compound504 weeks3.82[5]
Chronic InfectionThis compound1002 weeks1.11[6]
Rifampicin (control)102 weeks1.29[6]

Safety and Pharmacokinetic Profile

Preclinical studies have indicated a favorable safety and pharmacokinetic profile for this compound.

ParameterResult
Cytotoxicity (CC50)>20 µM[5]
hERG Channel InhibitionNo significant inhibition[3]
Cytochrome P450 InhibitionNo significant inhibition of major enzymes[3]
Oral BioavailabilityDemonstrated in rodents and dogs[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

A generalized workflow for determining the MIC of this compound against M. tuberculosis is presented below.

MIC_Assay_Workflow start Start prep_mtb Prepare M. tuberculosis inoculum start->prep_mtb inoculate Inoculate plates with M. tuberculosis prep_mtb->inoculate prep_plates Prepare 96-well plates with serial dilutions of this compound prep_plates->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Read results (e.g., using Resazurin Microtiter Assay) incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for an MIC assay.

Protocol:

  • Prepare Mtb Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in fresh 7H9 broth.

  • Prepare Drug Plates: Serially dilute this compound in DMSO and then in 7H9 broth in a 96-well microplate to achieve the desired concentration range.

  • Inoculation: Add 100 µL of the diluted Mtb inoculum to each well of the microplate.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Readout: Add a resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the color change.

Mouse Model of Tuberculosis Infection

Protocol:

  • Animal Model: Use 6- to 8-week-old female BALB/c mice.

  • Infection: Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • Treatment: Begin treatment 4 weeks post-infection for a chronic model. Administer this compound orally once daily at the desired doses. A control group should receive the vehicle only.

  • Endpoint Analysis: After the treatment period, euthanize the mice, and homogenize the lungs. Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

Intracellular Activity in THP-1 Macrophages

Protocol:

  • Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Infect the differentiated THP-1 cells with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Drug Treatment: Wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the infected cells for 4 days.

  • Lysis and Plating: Lyse the macrophages with a solution of 0.1% SDS. Plate serial dilutions of the lysate on Middlebrook 7H11 agar.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the CFU to determine the intracellular bacterial survival.

Conclusion

This compound is a promising preclinical candidate for the treatment of tuberculosis, including multidrug-resistant forms. Its novel mechanism of action, potent bactericidal activity, and favorable safety profile make it a valuable asset in the fight against this global health threat. Further clinical development is warranted to fully evaluate its therapeutic potential in humans.

References

Methodological & Application

Application Notes and Protocols: NITD-304 In Vitro Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-304 is a potent indolcarboxamide compound that has demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] Its mechanism of action involves the inhibition of MmpL3, a crucial transporter of trehalose monomycolate, which is essential for the biosynthesis of the mycobacterial cell wall.[1] This document provides a detailed protocol for determining the in vitro Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method. This standardized assay is fundamental for the preclinical evaluation of antitubercular drug candidates.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate preparation of stock solutions and interpretation of assay results.

PropertyValue
Chemical Formula C17H20Cl2N2O
Molecular Weight 339.26 g/mol
CAS Number 1473450-60-0
Appearance Solid powder
Solubility Poor water solubility, soluble in DMSO
Storage Store at -20°C for long-term

Experimental Protocol: Broth Microdilution MIC Assay for this compound against Mycobacterium tuberculosis

This protocol is based on the established European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution MIC determination for Mtb.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

  • Glycerol

  • Tween 80

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile glass beads (3-5 mm)

  • Sterile distilled water

  • Positive control antitubercular drugs (e.g., Isoniazid, Rifampicin, NITD-349)

  • Resazurin sodium salt powder

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment
  • Biosafety Cabinet (BSL-3)

  • Incubator (37°C)

  • Vortex mixer

  • Spectrophotometer or McFarland densitometer

  • Micropipettes and sterile tips

  • Multichannel pipette

  • Plate reader (for optional colorimetric/fluorometric reading)

  • Inverted mirror for manual reading

Preparation of Media and Reagents
  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically supplement with 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

  • This compound Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Positive Control Stock Solutions: Prepare stock solutions of positive control drugs (e.g., Isoniazid, Rifampicin, NITD-349) in their recommended solvents (typically DMSO or water) at a concentration of 10 mM.

  • Resazurin Solution (0.02% w/v): Dissolve resazurin sodium salt in sterile distilled water to a final concentration of 0.02%. Protect the solution from light and store it at 4°C.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_media Prepare Complete 7H9 Broth serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate prep_media->serial_dilution prep_stock Prepare this compound & Control Stock Solutions prep_stock->serial_dilution prep_inoculum Prepare M. tuberculosis Inoculum add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plates at 37°C add_inoculum->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin read_mic Read MIC Results (Visually or with Plate Reader) add_resazurin->read_mic analyze_data Determine MIC Value read_mic->analyze_data

Caption: Experimental workflow for the this compound MIC assay.

Step-by-Step Protocol
  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis in complete Middlebrook 7H9 broth until the mid-log phase.

    • Aseptically transfer a portion of the culture to a sterile tube containing glass beads.

    • Vortex for 1-2 minutes to break up clumps.

    • Allow the large clumps to settle for 30-40 minutes.

    • Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.

    • Adjust the turbidity of the bacterial suspension with sterile distilled water to match a 0.5 McFarland standard (approximately 1-5 x 10^7 CFU/mL).

    • Prepare a 1:100 dilution of this adjusted suspension in complete Middlebrook 7H9 broth. This will be your final inoculum with a target density of approximately 1-5 x 10^5 CFU/mL.

  • Preparation of the Assay Plate:

    • In a sterile 96-well U-bottom plate, add 100 µL of complete Middlebrook 7H9 broth to all wells from columns 2 to 12.

    • Add 200 µL of the highest concentration of this compound to be tested to the wells in column 1. To cover the reported MIC values (e.g., 20 nM to 0.08 µM), a starting concentration of 10 µM is recommended.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing.

    • Column 11 will serve as the positive control (no drug, only inoculum).

    • Column 12 will serve as the negative control (no drug, no inoculum, only broth) to check for sterility.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL.

    • The final concentration of this compound will be half of the initial concentration in each well.

  • Incubation:

    • Seal the plate with a sterile, breathable membrane or place it in a humidified container.

    • Incubate the plate at 37°C for 7-14 days. Growth in the positive control well (column 11) should be clearly visible before proceeding.

  • MIC Determination:

    • After sufficient incubation, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours at 37°C.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin from blue (oxidized) to pink (reduced). A blue color indicates inhibition of bacterial growth.

    • The results can be read visually using an inverted mirror or quantified using a plate reader (fluorescence at 530 nm excitation and 590 nm emission).

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

Table 1: Example of MIC Data Recording for this compound

WellThis compound Conc. (µM)Growth (Color Change)
15.0No (Blue)
22.5No (Blue)
31.25No (Blue)
40.625No (Blue)
50.313No (Blue)
60.156No (Blue)
7 0.078 No (Blue)
80.039Yes (Pink)
90.020Yes (Pink)
100.010Yes (Pink)
110 (Positive Control)Yes (Pink)
120 (Negative Control)No (Blue)

In this example, the MIC of this compound would be 0.078 µM.

Table 2: Comparative MIC Values for Antitubercular Agents

CompoundTargetReported MIC Range against M. tb H37Rv
This compound MmpL3 20 nM - 0.08 µM
NITD-349MmpL3~30 nM
IsoniazidInhA0.025 - 0.05 µg/mL
RifampicinRpoB0.05 - 0.1 µg/mL

Signaling Pathway and Mechanism of Action

signaling_pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 TMM Substrate Mycolic_acid_layer Mycolic Acid Layer Formation MmpL3->Mycolic_acid_layer TMM Transport Cell_wall Mycobacterial Cell Wall Integrity Mycolic_acid_layer->Cell_wall NITD304 This compound NITD304->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by this compound disrupts cell wall synthesis.

The inhibitory action of this compound on MmpL3 blocks the transport of trehalose monomycolate from the cytoplasm to the periplasm. This disruption prevents the formation of the mycolic acid layer, a critical component of the mycobacterial cell wall, ultimately leading to bacterial death.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the in vitro MIC of this compound against Mycobacterium tuberculosis. Adherence to this standardized methodology will ensure the generation of reproducible and reliable data, which is crucial for the continued development of this compound and other novel antitubercular agents targeting MmpL3. Accurate MIC determination is a cornerstone of preclinical drug development, guiding lead optimization and providing essential data for subsequent in vivo efficacy studies.

References

Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of NITD-304

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-304 is a potent indolcarboxamide compound with significant bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2] Its mechanism of action involves the inhibition of MmpL3, a crucial transporter of trehalose monomycolate, which is an essential component for the biosynthesis of the mycobacterial cell wall.[1][3][4] Understanding the bactericidal nature of an antimicrobial agent is critical for its preclinical and clinical development. While the Minimum Inhibitory Concentration (MIC) determines the lowest concentration of a drug that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[5][6][7][8] This document provides a detailed protocol for determining the MBC of this compound against M. tuberculosis.

The relationship between MIC and MBC is used to classify the activity of an antimicrobial agent. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio >4 suggests bacteriostatic activity.[7][9][10]

Data Presentation

Quantitative data from MIC and MBC assays should be recorded systematically to allow for clear interpretation and comparison. The following table provides a template for summarizing these results.

Bacterial Strain (e.g., M. tuberculosis H37Rv)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bactericidal/Bacteriostatic)
[Specify Strain][Record Value][Record Value][Calculate Ratio][Determine Activity]
[Specify Strain][Record Value][Record Value][Calculate Ratio][Determine Activity]
[Specify Strain][Record Value][Record Value][Calculate Ratio][Determine Activity]

Experimental Protocols

This protocol outlines the standardized broth microdilution method to first determine the MIC, followed by a subculturing step to determine the MBC of this compound.

Materials and Reagents
  • This compound powder

  • Sterile Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Sterile Middlebrook 7H10 or 7H11 agar plates

  • Sterile 96-well microtiter plates

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • 0.5 McFarland turbidity standard

  • Sterile tubes for dilution

  • Incubator (37°C)

  • Microplate reader (optional, for objective MIC reading)

  • Pipettes and sterile tips

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilutions should be made in the supplemented 7H9 broth.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of supplemented 7H9 broth into wells 2 through 11 of a 96-well microtiter plate.

    • Add 200 µL of the appropriate working concentration of this compound (prepared from the stock solution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria, only broth).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of M. tuberculosis on 7H10/11 agar, pick several colonies and suspend them in sterile saline with Tween 80.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL).

    • Dilute this suspension in supplemented 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well (well 11).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[5][6][11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: From the wells showing no visible growth (the MIC well and all wells with higher concentrations), plate a 100 µL aliquot onto a sterile 7H10 or 7H11 agar plate.[7][12] It is also recommended to plate the growth control well (after appropriate dilution) to determine the initial inoculum count (CFU/mL).

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6][7]

Visualizations

Experimental Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination prep_drug Prepare this compound Serial Dilutions in 96-well plate inoculate Inoculate Plate prep_drug->inoculate prep_inoculum Prepare Standardized M. tuberculosis Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (37°C, 7-14 days) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (MIC, MICx2, etc.) onto agar plates read_mic->subculture Proceed with non-turbid wells incubate_mbc Incubate Agar Plates (37°C, 3-4 weeks) subculture->incubate_mbc count_cfu Count Colonies (CFU) incubate_mbc->count_cfu read_mbc Determine MBC (≥99.9% killing vs. initial inoculum) count_cfu->read_mbc

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Logical Relationship: Bactericidal vs. Bacteriostatic

G start Determine MIC and MBC calculate_ratio Calculate MBC/MIC Ratio start->calculate_ratio decision Is Ratio ≤ 4? calculate_ratio->decision bactericidal Bactericidal Activity decision->bactericidal Yes bacteriostatic Bacteriostatic Activity decision->bacteriostatic No

Caption: Decision logic for classifying antimicrobial activity based on the MBC/MIC ratio.

Signaling Pathway: this compound Mechanism of Action

G cluster_cell Mycobacterium Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Cell_Wall Mycolic Acid Layer (Cell Wall Integrity) TMM_periplasm->Cell_Wall Incorporation NITD304 This compound NITD304->inhibition inhibition->MmpL3 Inhibition

Caption: Mechanism of action of this compound, inhibiting the MmpL3 transporter.

References

Application Notes and Protocols: Intracellular Activity of NITD-304 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intracellular activity of NITD-304, a potent indolcarboxamide anti-tubercular agent, in macrophage infection models. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound is a preclinical candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its primary mechanism of action is the inhibition of MmpL3, a crucial transporter of trehalose monomycolate (TMM), which is essential for the biosynthesis of the mycobacterial cell wall.[1][2] This targeted action leads to potent bactericidal activity against both drug-sensitive and drug-resistant clinical isolates of Mycobacterium tuberculosis (Mtb).[1][3] Understanding the intracellular efficacy of this compound within macrophages, the primary host cells for Mtb, is critical for its development as a therapeutic agent.

Quantitative Data Summary

The intracellular activity of this compound and other MmpL3 inhibitors has been evaluated in various macrophage infection models. The following tables summarize the key quantitative findings.

Table 1: In Vitro and Intracellular Minimum Inhibitory Concentrations (MIC) of this compound

ParameterValueCell LineMtb StrainReference
In Vitro MIC20 nM-M. tuberculosis[4]
Intracellular MIC₅₀Not explicitly reported, but activeTHP-1, Murine Bone Marrow-Derived Macrophages (BMDMs)M. tuberculosis[5][6]

Table 2: Intracellular Efficacy of this compound in Macrophage Infection Models (CFU Reduction)

Cell LineMtb StrainTreatment ConcentrationDuration of TreatmentLog₁₀ CFU ReductionReference
THP-1M. tuberculosis H37RvNot specified72 hoursSignificant reduction[6]
Murine BMDMsM. tuberculosis H37RvNot specified72 hoursSignificant reduction[6]

Note: Specific log₁₀ CFU reduction values for this compound in macrophage models are not consistently reported in the reviewed literature. However, MmpL3 inhibitors, in general, demonstrate potent activity against intramacrophage bacilli.[5]

Experimental Protocols

The following protocols are adapted from established methods for assessing the intracellular activity of antimicrobial compounds against M. tuberculosis in macrophage cell lines.[3][7][8]

Protocol 1: THP-1 Macrophage Infection Model for CFU Assay

This protocol outlines the infection of THP-1 human monocytic cells and subsequent treatment with this compound to determine its effect on intracellular bacterial viability via colony-forming unit (CFU) enumeration.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis (e.g., H37Rv)

  • Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80

  • Middlebrook 7H10 agar

  • This compound (stock solution in DMSO)

  • Sterile PBS

  • Sterile water

  • 0.1% Saponin or 0.1% Triton X-100 in sterile water

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed THP-1 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 25-100 ng/mL.

    • Incubate for 24-48 hours. After incubation, wash the cells with fresh, pre-warmed RPMI-1640 to remove PMA and non-adherent cells.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Pellet the bacteria by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in RPMI-1640 without antibiotics.

    • Disperse bacterial clumps by passing the suspension through a 27-gauge needle several times.

    • Adjust the bacterial suspension to the desired concentration for infection.

  • Infection of Macrophages:

    • Infect the differentiated THP-1 cells with the M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 1-10.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

    • After the infection period, wash the cells three times with pre-warmed RPMI-1640 to remove extracellular bacteria.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640 with 10% FBS. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).

    • Add the diluted compounds to the infected macrophage cultures.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Enumeration of Intracellular Bacteria (CFU Assay):

    • At the end of the treatment period, aspirate the medium from each well.

    • Lyse the macrophages by adding 200 µL of 0.1% saponin or 0.1% Triton X-100 and incubating for 10 minutes at room temperature.

    • Prepare serial dilutions of the cell lysates in sterile water with 0.05% Tween 80.

    • Plate the dilutions onto Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

Experimental Workflow for Intracellular CFU Assay

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Culture_THP1 Culture THP-1 Monocytes Differentiate Differentiate with PMA Culture_THP1->Differentiate Infect_Macrophages Infect Macrophages (MOI 1-10) Differentiate->Infect_Macrophages Culture_Mtb Culture M. tuberculosis Prepare_Inoculum Prepare Mtb Inoculum Culture_Mtb->Prepare_Inoculum Prepare_Inoculum->Infect_Macrophages Wash_Cells Wash to Remove Extracellular Mtb Infect_Macrophages->Wash_Cells Add_NITD304 Add this compound & Controls Wash_Cells->Add_NITD304 Incubate Incubate (48-72h) Add_NITD304->Incubate Lyse_Macrophages Lyse Macrophages Incubate->Lyse_Macrophages Serial_Dilute Serial Dilute Lysates Lyse_Macrophages->Serial_Dilute Plate_on_Agar Plate on 7H10 Agar Serial_Dilute->Plate_on_Agar Incubate_Plates Incubate Plates (3-4 weeks) Plate_on_Agar->Incubate_Plates Count_CFU Count CFUs & Analyze Data Incubate_Plates->Count_CFU

Caption: Workflow for assessing the intracellular activity of this compound.

Mechanism of Action and Host Cell Interaction

This compound targets MmpL3, a proton motive force-dependent transporter responsible for flipping TMM from the inner to the outer leaflet of the mycobacterial plasma membrane. Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and preventing its incorporation into the cell wall.[1][2] This disruption of cell wall integrity is a key factor in the bactericidal effect of this compound.

While the direct effects of this compound on macrophage signaling pathways are not yet fully elucidated, it is hypothesized that the disruption of the Mtb cell wall integrity can trigger host immune responses. Macrophages possess pattern recognition receptors (PRRs) that can recognize mycobacterial cell wall components.[1] Damage to the cell wall may lead to the release or altered presentation of these components, potentially modulating macrophage activation, cytokine production, and phagosome maturation processes.

Hypothesized Signaling Pathway Post-MmpL3 Inhibition

G NITD304 This compound MmpL3 MmpL3 Transporter (in M. tuberculosis) NITD304->MmpL3 inhibits TMM_Transport Trehalose Monomycolate (TMM) Transport Disrupted MmpL3->TMM_Transport Cell_Wall_Stress Mtb Cell Wall Stress & Integrity Loss TMM_Transport->Cell_Wall_Stress PAMP_Release Altered PAMPs Presentation Cell_Wall_Stress->PAMP_Release PRR Pattern Recognition Receptors (e.g., TLR2) PAMP_Release->PRR recognized by Macrophage Macrophage Signaling Downstream Signaling (e.g., NF-κB, MAPK) PRR->Signaling activates Immune_Response Enhanced Immune Response (Cytokines, Phagosome Maturation) Signaling->Immune_Response Mtb_Clearance Increased Mtb Clearance Immune_Response->Mtb_Clearance G cluster_invitro In Vitro Assessment cluster_intracellular Intracellular Assessment cluster_analysis Data Analysis & Interpretation In_Vitro_MIC Determine In Vitro MIC against Mtb Infection_Model Establish Macrophage Infection Model In_Vitro_MIC->Infection_Model Cytotoxicity Assess Macrophage Cytotoxicity (e.g., MTT assay) Cytotoxicity->Infection_Model Dose_Response Perform Intracellular Dose-Response Study Infection_Model->Dose_Response CFU_Assay Quantify Intracellular Mtb (CFU Assay) Dose_Response->CFU_Assay Compare_Efficacy Compare In Vitro vs. Intracellular Efficacy CFU_Assay->Compare_Efficacy Determine_IC50 Determine Intracellular IC50 CFU_Assay->Determine_IC50 Mechanism_Studies Further Mechanistic Studies Compare_Efficacy->Mechanism_Studies Determine_IC50->Mechanism_Studies

References

Application Notes & Protocols: Evaluating the Efficacy of NITD-304 in a Murine Model of Chronic Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing a mouse model of chronic Mycobacterium tuberculosis (Mtb) infection to assess the therapeutic efficacy of NITD-304, a potent indolcarboxamide inhibitor of the MmpL3 transporter.[1][2] Detailed protocols for establishing the chronic infection model, preparing and administering this compound, and evaluating treatment outcomes are presented. Furthermore, this guide includes data presentation formats and visualizations to aid in the interpretation and communication of experimental findings.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutics to combat drug-resistant strains and shorten treatment durations.[3] this compound is a promising preclinical candidate from the indolcarboxamide class of antitubercular agents.[1][2] Its novel mechanism of action involves the inhibition of MmpL3, a crucial transporter of trehalose monomycolate, which is essential for the biosynthesis of the mycobacterial cell wall.[1][2] This disruption of the cell wall integrity leads to bactericidal activity against both drug-sensitive and multidrug-resistant Mtb strains.[1][2]

Preclinical evaluation of new anti-TB agents heavily relies on in vivo animal models that can mimic human disease. The mouse model of chronic TB infection is a well-established and widely used system to assess the efficacy of new drug candidates in a setting that reflects a more established, persistent bacterial population.[4][5][6] This model is crucial for determining a compound's ability to reduce bacterial burden over time and its potential to contribute to a sterilizing cure.

These application notes provide detailed methodologies for establishing a chronic TB infection in mice and subsequently evaluating the efficacy of this compound.

Mechanism of Action of this compound

This compound's primary target is the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis.

  • Function of MmpL3: MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the inner membrane of the mycobacterium.

  • Inhibition by this compound: this compound binds to and inhibits the function of MmpL3.[1][2]

  • Downstream Effects: This inhibition blocks the supply of TMM to the periplasm, thereby disrupting the synthesis of mycolic acids. Mycolic acids are fundamental components of the unique and protective outer layer of the mycobacterial cell wall.

  • Bactericidal Action: The disruption of cell wall biosynthesis compromises the structural integrity of the bacterium, leading to cell death.[7] This bactericidal activity is observed against replicating Mtb.[4]

NITD304_Mechanism NITD304 This compound NITD304->Inhibition MmpL3 MmpL3 Inhibition->MmpL3 Disruption Disruption of Cell Wall Integrity Bacterial_Death Bacterial Cell Death Disruption->Bacterial_Death TMM TMM TMM_transport TMM_transport TMM_transport->Disruption Blocked

Experimental Protocols

Materials and Reagents
  • Mice: Female BALB/c mice, 6-8 weeks old.[8]

  • Mycobacterium tuberculosis strain: H37Rv (ATCC 27294).[8]

  • Culture Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80; Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • This compound: Synthesized and purified. Formulated for oral gavage in an appropriate vehicle (e.g., 0.5% (w/v) carboxymethylcellulose).

  • Comparator Drugs: Isoniazid (INH) and Rifampicin (RIF) (Sigma-Aldrich). Formulated for oral gavage.

  • Reagents for Bacterial Enumeration: Phosphate-buffered saline (PBS) with 0.05% Tween 80, sterile disposable tissue grinders, and appropriate serial dilution tubes.

  • Animal Housing: Biosafety level 3 (BSL-3) animal facility.

Experimental Workflow

workflow cluster_setup Phase 1: Infection Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Efficacy Evaluation A Acclimatization of Mice (7 days) B Low-Dose Aerosol Infection with M. tuberculosis H37Rv A->B C Incubation Period to Establish Chronic Infection (4-6 weeks) B->C D Randomization into Treatment Groups C->D E Daily Oral Gavage Treatment (4 weeks) D->E F Euthanasia and Organ Harvest (Lungs & Spleen) E->F G Homogenization and Serial Dilution F->G H Plating on 7H11 Agar G->H I Incubation and Colony Forming Unit (CFU) Enumeration H->I J Data Analysis and Comparison I->J

Protocol for Establishing Chronic TB Infection
  • Preparation of Mtb Inoculum:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Wash the bacterial cells twice with PBS containing 0.05% Tween 80.

    • Resuspend the pellet in PBS and briefly sonicate to obtain a single-cell suspension.

    • Adjust the bacterial suspension to the desired concentration for aerosol infection.

  • Aerosol Infection:

    • Place mice in an aerosol exposure chamber (e.g., Glas-Col).

    • Calibrate the nebulizer to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse lung.[9]

    • On day 1 post-infection, sacrifice a subset of mice (n=3-4) to confirm the initial bacterial deposition in the lungs.

  • Establishment of Chronic Infection:

    • House the infected mice in a BSL-3 facility for 4-6 weeks.[4]

    • During this period, the bacterial load in the lungs will initially increase and then plateau as the host immune response controls, but does not clear, the infection, establishing a chronic state.[6]

Protocol for this compound Efficacy Testing
  • Treatment Groups:

    • Randomize the chronically infected mice into the following groups (n=5-8 mice per time point per group):

      • Vehicle control (e.g., 0.5% carboxymethylcellulose)

      • This compound (e.g., 25 mg/kg and 50 mg/kg)[4]

      • Isoniazid (INH) (e.g., 25 mg/kg)[10]

      • Rifampicin (RIF) (e.g., 10 mg/kg)[10]

  • Drug Administration:

    • Administer the respective treatments daily via oral gavage for 4 weeks.[4]

    • Monitor the mice daily for any signs of toxicity or adverse effects.

  • Evaluation of Bacterial Burden:

    • At specified time points (e.g., after 2 and 4 weeks of treatment), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80 using a sterile tissue grinder.

    • Prepare 10-fold serial dilutions of the homogenates.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per organ.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Bacterial Load in Lungs Following Treatment

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung ± SD (2 Weeks)Log10 Reduction vs. Vehicle (2 Weeks)Mean Log10 CFU/Lung ± SD (4 Weeks)Log10 Reduction vs. Vehicle (4 Weeks)
Vehicle Control-7.2 ± 0.3-7.5 ± 0.4-
This compound256.1 ± 0.41.15.0 ± 0.52.5
This compound505.5 ± 0.31.73.7 ± 0.63.8
Isoniazid (INH)256.0 ± 0.51.24.8 ± 0.42.7
Rifampicin (RIF)105.8 ± 0.41.44.2 ± 0.53.3

Table 2: Bacterial Load in Spleen Following Treatment

Treatment GroupDose (mg/kg)Mean Log10 CFU/Spleen ± SD (4 Weeks)Log10 Reduction vs. Vehicle (4 Weeks)
Vehicle Control-5.8 ± 0.2-
This compound254.5 ± 0.31.3
This compound503.9 ± 0.41.9
Isoniazid (INH)254.3 ± 0.31.5
Rifampicin (RIF)103.8 ± 0.42.0

Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.

Summary and Conclusion

The protocols outlined in this document provide a robust framework for evaluating the in vivo efficacy of this compound in a murine model of chronic tuberculosis. This model is essential for understanding the potential of novel drug candidates to treat persistent Mtb infections. The results from such studies, when presented clearly, are critical for making informed decisions in the drug development pipeline for new anti-TB therapies. The potent activity of this compound in these preclinical models supports its further development as a potential component of future TB treatment regimens.[1]

References

Application Notes and Protocols for the Pharmacokinetic Profiling of NITD-304

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic profiling of NITD-304, a promising indolcarboxamide derivative investigated as a potent agent against multidrug-resistant Mycobacterium tuberculosis. The protocols detailed below are designed to guide researchers in conducting similar in vivo studies and bioanalytical quantification.

Introduction

This compound is a novel antitubercular agent that has demonstrated significant bactericidal activity. Its primary molecular target is believed to be MmpL3, a crucial transporter protein essential for the biosynthesis of the mycobacterial cell wall. The disruption of this transport mechanism leads to the inhibition of mycobacterial growth. Preclinical studies in various animal models have indicated that this compound possesses a promising pharmacokinetic profile, making it a viable candidate for further drug development. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for predicting its efficacy and safety in humans.

Pharmacokinetic Profile of this compound

While specific quantitative pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, studies have consistently reported a "promising pharmacokinetic profile" following oral administration in several species, including mice, rats, and dogs. This suggests good oral bioavailability and exposure, which are desirable characteristics for an anti-tubercular drug. Efficacy studies in mouse models of both acute and chronic tuberculosis infection have shown a dose-dependent reduction in bacterial load, further supporting its potential as a therapeutic agent.

Data Presentation

The following table provides a template for summarizing the key pharmacokinetic parameters of this compound. Researchers should populate this table with their experimentally derived data for clear and concise presentation.

ParameterMouseRatDog
Dose (mg/kg) e.g., 10 (oral)e.g., 10 (oral)e.g., 5 (oral)
Cmax (ng/mL) Insert ValueInsert ValueInsert Value
Tmax (h) Insert ValueInsert ValueInsert Value
AUC₀-t (ng·h/mL) Insert ValueInsert ValueInsert Value
AUC₀-inf (ng·h/mL) Insert ValueInsert ValueInsert Value
t₁/₂ (h) Insert ValueInsert ValueInsert Value
Bioavailability (%) Insert ValueInsert ValueInsert Value

Note: The values in this table are placeholders. Specific data for this compound should be determined experimentally.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in a rodent model.

1. Animal Models:

  • Species: BALB/c or C57BL/6 mice (6-8 weeks old, male or female).
  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

2. Formulation and Dosing:

  • Formulation: Due to the hydrophobic nature of indolcarboxamides, a suitable vehicle is required. A common formulation is a suspension in 0.5% (w/v) methylcellulose with 0.5% (v/v) Tween 80 in sterile water.
  • Dose Administration: Administer this compound orally (p.o.) via gavage. An intravenous (i.v.) administration group should be included to determine absolute bioavailability. For i.v. dosing, a solubilizing agent such as DMSO or a cyclodextrin-based formulation may be necessary.

3. Experimental Groups:

  • Oral Group: A minimum of 3-5 animals per time point.
  • Intravenous Group: A minimum of 3-5 animals per time point.

4. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

Bioanalytical Method for Quantification of this compound in Plasma

This protocol describes a general method for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (IS).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the IS.

3. Method Validation:

  • The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualizations

G cluster_0 Mycobacterium tuberculosis cluster_1 Outcome NITD304 This compound MmpL3 MmpL3 Transporter NITD304->MmpL3 Inhibition TMM Trehalose Monomycolate (TMM) MmpL3->TMM Transport CellWall Mycolic Acid Layer (Cell Wall Integrity) MmpL3->CellWall Essential for Inhibition Inhibition of Cell Wall Synthesis TMM->CellWall Biosynthesis Death Bacterial Death Inhibition->Death

Caption: Proposed mechanism of action of this compound.

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Analytical Phase Formulation Compound Formulation Dosing Dosing (Oral/IV) Formulation->Dosing AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->Dosing BloodSampling Blood Sampling (Time Points) Dosing->BloodSampling PlasmaProcessing Plasma Processing BloodSampling->PlasmaProcessing SampleAnalysis LC-MS/MS Analysis PlasmaProcessing->SampleAnalysis DataAnalysis Pharmacokinetic Analysis SampleAnalysis->DataAnalysis Report Reporting DataAnalysis->Report

Caption: Experimental workflow for pharmacokinetic profiling.

Application Note & Protocol: Assessing Synergy of NITD-304 with other Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic strategies. Combination therapy, which can enhance efficacy and reduce treatment duration, is a cornerstone of tuberculosis treatment.[1] NITD-304 is a potent, preclinical indolcarboxamide compound that inhibits Mtb growth by targeting MmpL3, a transporter essential for mycolic acid biosynthesis and cell wall formation.[2][3][4] Assessing the synergistic, additive, or antagonistic interactions of this compound with existing and novel anti-TB agents is crucial for designing effective new regimens.

This application note provides detailed protocols for evaluating the in vitro synergy of this compound against Mtb using the checkerboard and time-kill kinetic assays.

Principle of Synergy Assessment

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. The most common method for quantifying this in vitro is the checkerboard assay, which systematically tests a range of concentration combinations of two drugs.[5] The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI). A time-kill assay can then be used to confirm these findings and determine if the combination is bactericidal or bacteriostatic over time.[6]

FICI Calculation: The FICI is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[7]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI (ΣFIC) = FIC of Drug A + FIC of Drug B

Interpretation of FICI Values: [7][8][9]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting the MmpL3 transporter protein.[2][4] MmpL3 is essential for transporting trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane. By blocking this transport, this compound disrupts the synthesis of the mycobacterial cell wall, leading to cell death.[10]

NITD304_MoA cluster_membrane Mycobacterial Inner Membrane cluster_peri Periplasm cluster_cyto Cytoplasm MmpL3 MmpL3 Transporter MycolicAcid Mycolic Acid Synthesis MmpL3->MycolicAcid TMM TMM_pre Trehalose Monomycolate (TMM) TMM_pre->MmpL3 Transport NITD304 This compound NITD304->MmpL3 Inhibition

Caption: Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol determines the MICs of this compound and a partner drug, alone and in combination.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC or OADC, and 0.05% Tween 80

  • This compound and partner anti-TB drug(s) (e.g., Rifampicin, Bedaquiline)[11]

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (for REMA assay)

  • DMSO (for dissolving drugs)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Drug Stock Solutions: Dissolve this compound and the partner drug in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL). Further dilute in 7H9 broth to create working stocks at 4x the highest concentration to be tested.[5]

  • Prepare Bacterial Inoculum: Grow Mtb in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Set up the Plate:

    • Add 50 µL of 7H9 broth to all wells of a 96-well plate.

    • Drug A (this compound): Add 50 µL of the 4x working stock to all wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Row H will serve as the control for this compound alone.[7]

    • Drug B (Partner Drug): Add 50 µL of the 4x working stock to all wells in row A. Perform a 2-fold serial dilution down the columns, from row A to row G. Discard the final 50 µL from row G. Column 12 will serve as the control for the partner drug alone.[7]

    • This creates a matrix of drug combinations. Wells in column 11 (no drug A) and row H (no drug B) serve as single-drug controls. Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[5]

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days until growth is visible in the growth control well.

  • Read Results (REMA - Resazurin Microtiter Assay):

    • Add 30 µL of resazurin solution to each well.

    • Incubate for another 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.[11]

  • Calculate FICI: Identify the MIC for each drug alone and the MICs of the drugs in combination from the wells showing no growth. Calculate the FICI for each non-growing combination well using the formula in Section 2. The lowest FICI value is reported as the FICI for the drug pair.

Checkerboard_Workflow prep_stocks Prepare 4x Drug Stocks (this compound & Partner Drug) plate_setup Dispense Broth & Drugs in 96-Well Plate prep_stocks->plate_setup prep_inoculum Prepare Mtb Inoculum (0.5 McFarland) inoculate Inoculate Plate with Mtb prep_inoculum->inoculate dilute_A Serial Dilute this compound (Horizontally) plate_setup->dilute_A dilute_B Serial Dilute Partner Drug (Vertically) dilute_A->dilute_B dilute_B->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Add Resazurin & Read MICs incubate->read_mic calculate_fici Calculate FICI Values read_mic->calculate_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calculate_fici->interpret

Caption: Experimental workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Kinetics Assay

This protocol confirms synergy and determines the rate of bacterial killing.[6]

Materials:

  • Same as checkerboard assay, plus:

  • Sterile culture tubes or flasks

  • Middlebrook 7H11 agar plates with OADC supplement

  • Serial dilution tubes (saline or PBS with 0.05% Tween 80)

Procedure:

  • Preparation: Prepare an Mtb inoculum in 7H9 broth as described previously, adjusting to a starting concentration of ~10⁶ CFU/mL.

  • Setup: Prepare culture tubes with 7H9 broth containing drugs at concentrations determined from the checkerboard assay (e.g., 0.5x MIC of each drug alone, and the synergistic combination of 0.25x MIC of Drug A + 0.25x MIC of Drug B). Include a no-drug growth control.

  • Incubation and Sampling: Incubate all tubes at 37°C. At specified time points (e.g., 0, 2, 4, 7, and 10 days), collect an aliquot from each culture.[13]

  • Quantification: Perform 10-fold serial dilutions of each aliquot and plate onto 7H11 agar.

  • CFU Counting: Incubate plates at 37°C for 3-4 weeks, then count the colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at the same time point. Bactericidal activity is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[14]

Data Presentation

Quantitative data from the checkerboard assay should be presented clearly.

Table 1: Example MICs and FICI Calculation for this compound and Rifampicin (RIF)

Drug(s)MIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (ΣFIC)Interpretation
This compound 0.020.0050.25\multirow{2}{}{0.50 }\multirow{2}{}{Synergy }
RIF 0.010.00250.25
Data are hypothetical for illustrative purposes.

Table 2: Summary of Synergy Studies with this compound

Partner DrugMtb StrainFICI ValueInteractionReference
Bedaquiline (BDQ)H37Rv≤0.5Synergy[11]
Rifampicin (RIF)H37Rv≤0.5Synergy[11]
Clofazimine (CFZ)H37Rv≤0.5Synergy[11]
Isoniazid (INH)H37Rv>0.5Additive[11]
Ethambutol (EMB)H37Rv>0.5Additive[11]
Results are based on published findings.

Disclaimer: This document is intended for research purposes only. All experiments involving Mycobacterium tuberculosis must be performed in a certified Biosafety Level 3 (BSL-3) laboratory by trained personnel.

References

Application Note: Lipid Profiling to Confirm MmpL3 Inhibition by NITD-304

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death, making it a promising target for novel anti-tuberculosis drugs. NITD-304, an indolecarboxamide, has been identified as a potent inhibitor of MmpL3.[4][5]

This application note provides detailed protocols for utilizing lipid profiling studies to confirm the inhibition of MmpL3 by this compound. The hallmark of MmpL3 inhibition is the intracellular accumulation of its substrate, TMM, and a corresponding decrease in its downstream product, trehalose dimycolate (TDM).[6] By quantifying the relative abundance of these two key lipids, researchers can effectively validate the mechanism of action of this compound and other potential MmpL3 inhibitors.

Principle of the Assay

The experimental workflow is based on the targeted analysis of the lipid profile of Mycobacterium species upon treatment with this compound. The workflow involves the following key steps:

  • Culturing and Treatment: Mycobacterium cultures are treated with varying concentrations of this compound.

  • Lipid Extraction: Total lipids are extracted from the mycobacterial cells.

  • Lipid Analysis: The extracted lipids are analyzed by Thin-Layer Chromatography (TLC) for a qualitative assessment and by Liquid Chromatography-Mass Spectrometry (LC/MS) for quantitative analysis of TMM and TDM.

  • Data Interpretation: A significant increase in the TMM to TDM ratio in treated cells compared to untreated controls confirms MmpL3 inhibition.

Data Presentation

The quantitative data obtained from LC/MS analysis can be summarized to clearly demonstrate the dose-dependent effect of this compound on TMM and TDM levels.

Table 1: Relative Abundance of Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM) in M. tuberculosis H37Rv Treated with this compound for 24 hours.

This compound Concentration (µM)Relative TMM Abundance (Fold Change vs. DMSO)Relative TDM Abundance (Fold Change vs. DMSO)TMM/TDM Ratio
0 (DMSO control)1.01.01.0
0.12.50.64.2
0.55.80.319.3
1.09.20.192.0
5.015.1< 0.05> 300

Note: The data presented in this table is representative of the expected outcome of MmpL3 inhibition and is for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Culturing and Treatment of Mycobacteria with this compound
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or Mycobacterium smegmatis mc²155.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Inoculum Preparation: Grow a starter culture to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Treatment:

    • Dilute the starter culture to an OD₆₀₀ of 0.05 in fresh 7H9 medium.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Add this compound to the cultures at final concentrations ranging from 0.1 µM to 5 µM.

    • Include a DMSO-only treated culture as a negative control.

    • Incubate the cultures at 37°C with shaking for 24-48 hours.

  • Harvesting: Centrifuge the cultures at 4000 x g for 10 minutes to pellet the cells. Wash the cell pellet twice with phosphate-buffered saline (PBS).

Protocol 2: Total Lipid Extraction from Mycobacteria

This protocol is a modified Bligh-Dyer method for efficient extraction of a broad range of mycobacterial lipids.

  • Cell Lysis:

    • Resuspend the washed cell pellet in 1 ml of a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

    • Transfer the suspension to a 2 ml screw-cap tube containing 0.5 mm zirconia/silica beads.

    • Disrupt the cells using a bead beater (e.g., FastPrep) for 3 cycles of 45 seconds at high speed, with cooling on ice for 1 minute between cycles.

  • Phase Separation:

    • Add 1 ml of chloroform and 1 ml of water to the lysate to induce phase separation.

    • Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the total lipids, and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C until analysis.

Protocol 3: Analysis of TMM and TDM by Thin-Layer Chromatography (TLC)

TLC provides a rapid, qualitative method to visualize the accumulation of TMM and the reduction of TDM.

  • Sample Preparation: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1 v/v).

  • TLC Plate: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Spot equal amounts of the lipid extracts from the different treatment conditions onto the TLC plate.

  • Developing Solvent System: Develop the TLC plate in a chamber saturated with a mobile phase of chloroform:methanol:water (60:16:2 v/v/v).

  • Visualization:

    • After the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

    • Visualize the lipid spots by spraying with a 5% phosphomolybdic acid solution in ethanol followed by gentle heating. TMM and TDM will appear as dark spots.

    • Alternatively, for radiolabeled lipids, expose the plate to a phosphor screen and visualize using a phosphorimager.

Protocol 4: Quantitative Analysis of TMM and TDM by LC/MS

LC/MS provides a highly sensitive and quantitative method for the analysis of specific lipid species.

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for injection, such as chloroform:methanol (1:1 v/v).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 40% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 ml/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Full scan mode from m/z 1000-3000. For targeted analysis, use selected ion monitoring (SIM) for the specific adducts of TMM and TDM.

  • Data Analysis:

    • Identify TMM and TDM peaks based on their retention times and accurate mass-to-charge ratios.

    • Integrate the peak areas for TMM and TDM in each sample.

    • Normalize the peak areas to an internal standard and/or total lipid content.

    • Calculate the fold change in TMM and TDM abundance in this compound treated samples relative to the DMSO control.

Mandatory Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Mycolic Acid Mycolic Acid TMM_Synthase TMM Synthase (Pks13) Mycolic Acid->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM_cyto Trehalose Monomycolate (TMM) TMM_Synthase->TMM_cyto MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri Trehalose Monomycolate (TMM) MmpL3->TMM_peri Ag85 Antigen 85 Complex TMM_peri->Ag85 TMM_peri->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolyl transfer mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Ag85->mAGP Mycolyl transfer AG Arabinogalactan AG->mAGP This compound This compound This compound->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Experimental_Workflow Start Start: M. tuberculosis Culture Treatment Treatment with this compound (Dose-Response) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Extraction Total Lipid Extraction (Bligh-Dyer) Harvest->Extraction Analysis Lipid Analysis Extraction->Analysis TLC Qualitative Analysis: Thin-Layer Chromatography Analysis->TLC LCMS Quantitative Analysis: LC/MS Analysis->LCMS Data Data Interpretation: TMM Accumulation TDM Reduction TLC->Data LCMS->Data Confirmation Confirmation of MmpL3 Inhibition Data->Confirmation

Caption: Experimental workflow for lipid profiling to confirm MmpL3 inhibition.

Conclusion

Lipid profiling is a powerful and direct method to confirm the mechanism of action of MmpL3 inhibitors like this compound. The protocols detailed in this application note provide a robust framework for researchers to assess the impact of novel compounds on the mycobacterial lipidome. The characteristic accumulation of TMM and depletion of TDM serves as a reliable biomarker for MmpL3 inhibition, aiding in the development of new anti-tuberculosis therapeutics.

References

Application Notes and Protocols for In Vivo Oral Dosing of NITD-304

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-304 is a potent indolcarboxamide derivative identified as a preclinical candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its primary mechanism of action is the inhibition of MmpL3, a crucial transporter of trehalose monomycolate essential for the biosynthesis of the mycobacterial cell wall.[1] Preclinical studies have demonstrated promising pharmacokinetic profiles and efficacy of this compound following oral administration in various animal models.[1]

This document provides detailed application notes and protocols for the formulation and in vivo oral dosing of this compound, based on published preclinical data. The protocols are intended to guide researchers in conducting similar efficacy and pharmacokinetic studies.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single oral dose.

ParameterValueUnitsStudy Conditions
Cmax 1.8µg/mL20 mg/kg, single oral dose
Tmax 2hours20 mg/kg, single oral dose
AUC (0-24h) 14.7µg·h/mL20 mg/kg, single oral dose
Oral Bioavailability 53%Compared to intravenous administration

Data sourced from Rao et al., Science Translational Medicine, 2013.

In Vivo Efficacy of this compound in a Murine Tuberculosis Infection Model

The table below outlines the efficacy of this compound in reducing the bacterial burden in the lungs of mice infected with Mycobacterium tuberculosis.

Treatment GroupDose (mg/kg)Dosing RegimenLog10 CFU Reduction in Lungs (compared to untreated control)
This compound12.5Once daily, oral1.24
This compound50Once daily, oral3.82

Data reflects a 4-week treatment period in an acute infection model, sourced from Rao et al., Science Translational Medicine, 2013.

Experimental Protocols

Formulation of this compound for Oral Administration

The specific formulation vehicle used in the pivotal preclinical studies for this compound has not been explicitly detailed in the primary publication. However, for poorly soluble compounds like the indolcarboxamides, a suspension in an aqueous vehicle containing a suspending agent is a common and effective approach. Other antitubercular drugs have been successfully formulated for oral gavage in mice using a 1% methylcellulose solution.

Materials:

  • This compound powder

  • 1% (w/v) Methylcellulose solution in sterile water

  • Mortar and pestle (sterile)

  • Spatula (sterile)

  • Balance

  • Volumetric flask and graduated cylinders (sterile)

  • Stir plate and stir bar (sterile)

Protocol for Preparation of a 10 mg/mL Suspension:

  • Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.

  • Trituration: Transfer the weighed this compound powder to a sterile mortar.

  • Wetting: Add a small volume (e.g., 1-2 mL) of the 1% methylcellulose solution to the powder in the mortar.

  • Paste Formation: Triturate the powder with the methylcellulose solution to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Dilution: Gradually add the remaining volume of the 1% methylcellulose solution to the paste while continuously stirring or triturating to ensure a homogenous suspension.

  • Transfer: Transfer the final suspension to a sterile container.

  • Storage: Store the suspension at 4°C and protect from light. It is recommended to prepare the formulation fresh or establish its stability for the intended duration of the experiment.

  • Homogenization before Dosing: Before each administration, vortex or shake the suspension vigorously to ensure a uniform distribution of the compound.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of this compound.

Animals:

  • Female BALB/c mice (6-8 weeks old)

Groups:

  • Group 1 (Oral): this compound administered by oral gavage.

  • Group 2 (Intravenous): this compound administered by intravenous injection (for bioavailability calculation).

Dosing:

  • Oral Dose: Prepare a suspension of this compound (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse, administered at 10 mL/kg).

  • Intravenous Dose: Prepare a solution of this compound in a suitable vehicle for intravenous administration (e.g., saline with a solubilizing agent).

Procedure:

  • Fast the mice overnight before dosing, with free access to water.

  • Administer the appropriate dose of this compound to each mouse.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the oral bioavailability using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.

In Vivo Efficacy Study in a Murine Tuberculosis Model

This protocol describes an acute infection model to evaluate the efficacy of orally administered this compound.

Animals:

  • Female BALB/c mice (6-8 weeks old)

Infection:

  • Infect mice with an aerosol suspension of Mycobacterium tuberculosis H37Rv.

Treatment Groups:

  • Group 1 (Control): Vehicle control (e.g., 1% methylcellulose), administered orally.

  • Group 2 (this compound Low Dose): 12.5 mg/kg this compound, administered orally.

  • Group 3 (this compound High Dose): 50 mg/kg this compound, administered orally.

Procedure:

  • One week post-infection, begin the treatment regimen.

  • Administer the respective treatments once daily by oral gavage for 4 weeks.

  • Monitor the body weight of the mice throughout the study.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile saline.

  • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

  • Calculate the log10 CFU reduction for each treatment group compared to the vehicle control group.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_pk_study Pharmacokinetic Study cluster_efficacy_study Efficacy Study weigh Weigh this compound Powder triturate Triturate with Vehicle weigh->triturate suspend Create Homogenous Suspension triturate->suspend pk_dosing Oral Dosing (gavage) suspend->pk_dosing Use for Dosing efficacy_dosing Daily Oral Dosing suspend->efficacy_dosing Use for Dosing blood_collection Serial Blood Collection pk_dosing->blood_collection plasma_analysis LC-MS/MS Analysis blood_collection->plasma_analysis pk_calc Calculate PK Parameters plasma_analysis->pk_calc infection M. tuberculosis Infection infection->efficacy_dosing tissue_harvest Lung Homogenization efficacy_dosing->tissue_harvest cfu_plating CFU Enumeration tissue_harvest->cfu_plating efficacy_calc Determine Log10 CFU Reduction cfu_plating->efficacy_calc signaling_pathway cluster_mycobacterium Mycobacterium tuberculosis MmpL3 MmpL3 Transporter Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids contributes to TMM Trehalose Monomycolate (TMM) TMM->MmpL3 transport Cell_Wall Cell Wall Synthesis Mycolic_Acids->Cell_Wall Bacterial_Growth Bacterial Growth & Survival Cell_Wall->Bacterial_Growth NITD304 This compound NITD304->MmpL3 inhibits

References

Application Notes and Protocols for Identifying the Target of Indolcarboxamides using Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various genetic approaches to identify and validate the cellular target of indolcarboxamide compounds. The primary focus is on techniques that have been successfully employed to elucidate the mechanism of action of novel antimicrobial and cytotoxic agents.

Introduction

Indolcarboxamides are a class of synthetic compounds that have demonstrated significant biological activity, including potent effects against Mycobacterium tuberculosis.[1][2] Identifying the molecular target of these compounds is a critical step in the drug development process, enabling mechanism-of-action studies, optimization of compound efficacy, and the prediction of potential resistance mechanisms. This document outlines several powerful genetic methodologies for target identification, including the analysis of resistant mutants, haploinsufficiency profiling, CRISPR-Cas9 genetic screens, and shRNA-based approaches.

Target of Indolcarboxamides in Mycobacterium tuberculosis: MmpL3

Genetic and lipid profiling studies have identified the likely molecular target of indolcarboxamides in Mycobacterium tuberculosis as MmpL3.[1][2] MmpL3 is a mycolic acid transporter, an essential component in the biosynthesis of the mycobacterial cell wall.[2][3][4] It is a member of the Resistance, Nodulation, and cell Division (RND) superfamily of transporters and is responsible for the transport of trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[3][4][5] Inhibition of MmpL3 disrupts the formation of the mycomembrane, leading to bacterial cell death.[3][4]

MmpL3 Signaling Pathway in Mycobacterium tuberculosis

The MmpL3 transporter plays a crucial role in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell envelope.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm FAS_I Fatty Acid Synthase I (FAS-I) Pks13 Polyketide Synthase 13 (Pks13) FAS_I->Pks13 TMM Trehalose Monomycolate (TMM) Pks13->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycolate_motifs Mycolate Motifs on Arabinogalactan TMM_periplasm->Mycolate_motifs Mycolyltransferase TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Acyltransferase cluster_outer_membrane cluster_outer_membrane Mycolate_motifs->cluster_outer_membrane Incorporation TDM->cluster_outer_membrane Incorporation Indolcarboxamide Indolcarboxamide Indolcarboxamide->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM in M. tuberculosis and inhibition by indolcarboxamides.

Genetic Approaches for Target Identification

Several genetic strategies can be employed to identify the target of a bioactive compound like an indolcarboxamide. The following sections detail the methodologies and provide sample data presentation.

Generation and Analysis of Resistant Mutants

A classic and powerful method for identifying drug targets is to select for spontaneous resistant mutants in the presence of the compound and then identify the mutations responsible for the resistance phenotype through whole-genome sequencing.

Resistant_Mutant_Workflow cluster_culture Cell Culture cluster_sequencing Genomic Analysis cluster_validation Target Validation start Wild-type Bacterial Culture plate Plate on solid medium with Indolcarboxamide start->plate colonies Isolate Resistant Colonies plate->colonies gDNA Extract Genomic DNA colonies->gDNA wgs Whole-Genome Sequencing gDNA->wgs analysis Bioinformatic Analysis: Compare to wild-type, identify mutations wgs->analysis validation Validate candidate gene (e.g., allelic exchange, recombinant protein expression) analysis->validation

Caption: Workflow for identifying drug targets by sequencing resistant mutants.

  • Culture and Selection:

    • Grow a large population of the target organism (e.g., M. tuberculosis) to late logarithmic phase.

    • Plate a high density of cells onto solid medium containing a concentration of the indolcarboxamide that is 2-10 times the minimum inhibitory concentration (MIC).

    • Incubate the plates until resistant colonies appear.

    • Isolate individual resistant colonies and re-streak on selective medium to confirm resistance.

  • Genomic DNA Extraction:

    • Culture the confirmed resistant isolates in liquid medium.

    • Extract high-quality genomic DNA using a suitable commercially available kit or standard protocols for the organism.

  • Whole-Genome Sequencing:

    • Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's instructions for the chosen sequencing platform (e.g., Illumina).

    • Perform high-throughput sequencing to achieve sufficient coverage (e.g., >30x) for accurate variant calling.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant isolates to a high-quality reference genome of the wild-type strain.

    • Use variant calling software (e.g., GATK, Samtools) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Annotate the identified mutations to determine their location (e.g., coding region, regulatory region) and predicted effect (e.g., synonymous, non-synonymous, frameshift).

    • Prioritize genes with recurrent mutations across independently isolated resistant mutants.

IsolateGene with MutationNucleotide ChangeAmino Acid ChangePredicted EffectFold Resistance (MIC Mutant / MIC WT)
R1mmpL3c.785G>Ap.Gly262AspMissense8
R2mmpL3c.1247C>Tp.Ala416ValMissense16
R3mmpL3c.785G>Ap.Gly262AspMissense8
R4mmpL3c.209_211delp.Val70delIn-frame deletion4
Haploinsufficiency Profiling (HIP)

Haploinsufficiency profiling is a chemical-genetic screening method, typically performed in diploid organisms like Saccharomyces cerevisiae, where a library of heterozygous deletion mutants is screened for hypersensitivity to a compound.[6][7][8] The principle is that a 50% reduction in the dosage of the drug's target gene will render the cell more susceptible to the drug.[6][7][8]

HIP_Workflow cluster_screening Screening cluster_analysis Analysis pool Pool of heterozygous deletion strains treat Treat with sub-lethal dose of Indolcarboxamide pool->treat grow Competitive growth treat->grow gDNA Extract genomic DNA grow->gDNA pcr PCR amplify barcodes gDNA->pcr microarray Hybridize to microarray or perform NGS pcr->microarray data Identify strains with reduced fitness microarray->data

Caption: Workflow for Haploinsufficiency Profiling (HIP).

  • Library Preparation:

    • Obtain a pooled collection of heterozygous yeast deletion strains, where each strain has a unique DNA barcode.

    • Grow the pooled library in a rich medium to a specified optical density.

  • Compound Treatment and Competitive Growth:

    • Dilute the pooled culture into fresh medium containing either the indolcarboxamide at a sub-lethal concentration (e.g., IC20) or a vehicle control (e.g., DMSO).

    • Allow the cultures to grow competitively for a defined number of generations (e.g., 5-10).

  • Genomic DNA Extraction and Barcode Amplification:

    • Harvest cells from both the treated and control cultures.

    • Extract genomic DNA.

    • Use PCR with common primers to amplify the unique barcode sequences from the genomic DNA.

  • Quantification of Barcodes:

    • Hybridize the amplified barcodes to a high-density oligonucleotide array or perform next-generation sequencing (NGS) to determine the relative abundance of each strain in the treated and control pools.

  • Data Analysis:

    • Calculate a fitness defect score for each strain by comparing its abundance in the treated sample to the control sample.

    • Rank the strains based on their fitness defect scores. Strains with the highest scores are considered hypersensitive to the compound, and the corresponding deleted genes are potential targets or are involved in pathways that buffer against the compound's toxicity.

Gene (Heterozygous Deletion)Fitness Defect Score (log2 fold change)p-valueBiological Process
ERG11-3.51.2e-5Sterol biosynthesis
ERG2-3.23.4e-5Sterol biosynthesis
PDR52.88.1e-4Drug efflux
SNQ22.51.5e-3Drug efflux

Note: This is example data. ERG11 and ERG2 are targets of azole antifungals and would show a negative fitness defect. PDR5 and SNQ2 are drug efflux pumps, and their deletion would likely increase sensitivity, also resulting in a negative fitness defect. The table is illustrative of the data format.

CRISPR-Cas9 Genetic Screens

CRISPR-Cas9 technology allows for targeted gene knockout with high specificity and efficiency, making it a powerful tool for genome-wide loss-of-function screens to identify drug targets.[9][10][11]

CRISPR_Workflow cluster_transduction Library Transduction cluster_screening Screening cluster_analysis Analysis cells Cas9-expressing cell line transduce Transduce with pooled sgRNA library cells->transduce select Select for transduced cells transduce->select split Split population select->split treat Treat with Indolcarboxamide split->treat control Vehicle control split->control grow Incubate for defined period treat->grow control->grow harvest Harvest cells and extract gDNA grow->harvest pcr Amplify sgRNA sequences harvest->pcr ngs Next-Generation Sequencing pcr->ngs data Identify enriched or depleted sgRNAs ngs->data

Caption: General workflow for a pooled CRISPR-Cas9 screen.

  • Cell Line and Library Preparation:

    • Generate a stable cell line expressing the Cas9 nuclease.

    • Amplify a pooled sgRNA library (whole-genome or a focused library).

    • Package the sgRNA library into lentiviral particles.

  • Lentiviral Transduction:

    • Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

    • Select for transduced cells using an appropriate antibiotic resistance marker.

  • Screening:

    • Split the population of cells into two groups: a treatment group and a vehicle control group.

    • Treat the cells with the indolcarboxamide at a concentration that causes partial growth inhibition (e.g., IC50).

    • Culture the cells for a sufficient period to allow for the selection of resistant or sensitized populations (typically 10-14 days).

  • Sample Processing and Sequencing:

    • Harvest the cells from both the treated and control populations.

    • Extract genomic DNA.

    • Use PCR to amplify the integrated sgRNA sequences.

    • Perform next-generation sequencing on the amplified sgRNAs.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library reference.

    • Count the number of reads for each sgRNA in both the treated and control samples.

    • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (indicating resistance upon gene knockout) or depleted (indicating sensitization) in the treated population.

Gene TargetsgRNA IDLog2 Fold Change (Treated vs. Control)p-valuePhenotype
DHODHsgDHODH_1-4.22.5e-6Sensitization
CMPK1sgCMPK1_1-3.87.1e-6Sensitization
ABCB1sgABCB1_15.11.8e-7Resistance
SLC19A1sgSLC19A1_1-2.99.3e-5Sensitization

Note: This is example data. DHODH and CMPK1 are involved in pyrimidine biosynthesis and their knockout could sensitize cells to certain drugs. ABCB1 is a multidrug resistance transporter, and its knockout would likely lead to sensitization, not resistance. This table is for illustrative purposes of data format.

shRNA Library Screening

Similar to CRISPR screens, pooled shRNA library screens can identify genes whose knockdown leads to sensitization or resistance to a compound.[12][13][14] While CRISPR screens typically result in complete gene knockout, shRNA-mediated knockdown can be partial, which can be advantageous for identifying targets that are essential for cell viability.[11]

The protocol for a pooled shRNA screen is very similar to the CRISPR-Cas9 screen protocol, with the main difference being the use of an shRNA library instead of an sgRNA library and not requiring a Cas9-expressing cell line.

  • Library and Virus Preparation:

    • Amplify a pooled shRNA library and package it into lentiviral particles.

  • Transduction:

    • Transduce the target cell line with the lentiviral shRNA library at a low MOI.

    • Select for transduced cells.

  • Screening:

    • Split the cell population and treat with the indolcarboxamide or vehicle control.

    • Culture for a defined period.

  • Sample Processing and Sequencing:

    • Harvest cells, extract genomic DNA, and amplify the shRNA sequences via PCR.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Analyze the sequencing data to identify shRNAs that are enriched or depleted in the drug-treated population compared to the control.

Gene TargetshRNA IDLog2 Fold Change (Treated vs. Control)FDRPhenotype
TOP2AshTOP2A_1-3.90.001Sensitization
TOP2AshTOP2A_2-3.50.002Sensitization
MDR1shMDR1_1-4.5<0.001Sensitization
MRP1shMRP1_1-3.10.005Sensitization

Note: This is example data. TOP2A is a topoisomerase, a common cancer drug target. MDR1 and MRP1 are multidrug resistance proteins.

Conclusion

The genetic approaches outlined in these application notes provide a powerful and systematic means to identify and validate the molecular targets of indolcarboxamides. The choice of method will depend on the specific research question, the target organism or cell type, and the available resources. By integrating data from multiple approaches, researchers can build a strong and comprehensive understanding of the compound's mechanism of action, which is essential for advancing its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Improving the aqueous solubility of NITD-304 for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the aqueous solubility challenges of the antimalarial compound NITD-304. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental setup.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions for research applications.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell media). This compound is poorly soluble in water. The final concentration in the aqueous medium exceeds its solubility limit.1. Decrease Final Concentration: Lower the target concentration of this compound in the final aqueous solution.2. Increase Co-solvent Percentage: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells (typically ≤0.5%). This may require adjusting the concentration of your initial stock solution.3. Use Serial Dilutions: Perform a stepwise dilution of the DMSO stock into the aqueous medium rather than a single large dilution. This can prevent rapid precipitation.[1]4. Consider Formulation Aids: For in vivo or complex in vitro systems, explore the use of excipients like cyclodextrins or lipid-based formulations.[2][3][4]
Inconsistent results in bioassays. Compound precipitation leading to inaccurate concentrations. Degradation of the compound in solution.1. Verify Solubility: Before conducting assays, visually inspect the final working solution for any signs of precipitation (cloudiness, particles).2. Prepare Fresh Solutions: Prepare working solutions fresh from a frozen DMSO stock for each experiment to minimize degradation.3. Control DMSO Concentration: Use a consistent final DMSO concentration across all experimental and control wells.[1]
Difficulty dissolving the initial this compound powder. Inappropriate solvent selection.The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It is considered insoluble in water.[5] Use high-purity, anhydrous DMSO to prepare the initial stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent is 100% Dimethyl Sulfoxide (DMSO).[5] Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO, which can then be serially diluted into aqueous buffers or cell culture media for experiments.

Q3: What is the maximum permissible DMSO concentration for in vitro cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5%.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q4: What are some advanced strategies to improve this compound solubility for in vivo studies?

A4: For animal studies where direct DMSO injection is not ideal, several formulation strategies can be employed for poorly soluble compounds. These often require specialized formulation development and include:

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles, such as self-emulsifying drug delivery systems (SEDDS).[4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.

Q5: What is the proposed mechanism of action for this compound as an antimalarial?

A5: this compound's antimalarial activity is believed to stem from the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2).[6] PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery. By inhibiting this target, this compound halts the elongation step of protein synthesis, leading to parasite death.[6] This represents a novel mechanism of action compared to many traditional antimalarials.

Experimental Protocols & Data

Solubility Profile of this compound

The following table summarizes the known solubility characteristics of this compound.

SolventSolubilityReference
Water Insoluble[5]
DMSO (Dimethyl Sulfoxide) Soluble[5]

Note: Quantitative kinetic or thermodynamic solubility data in aqueous buffers is not publicly available. Researchers should empirically determine the practical working concentration for their specific assay conditions.

Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a standard method for preparing this compound solutions suitable for most in vitro experiments, such as parasite growth inhibition assays.

Materials:

  • This compound powder (Molecular Weight: 339.26 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Target aqueous medium (e.g., RPMI 1640, PBS)

  • Calibrated pipettes

Procedure:

  • Prepare 10 mM Master Stock Solution in DMSO: a. Weigh out an accurate amount of this compound powder (e.g., 1 mg). b. Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Calculation: Volume (µL) = (Mass (mg) / 339.26 ( g/mol )) * 100,000

    • Example for 1 mg: (1 / 339.26) * 100,000 ≈ 294.76 µL DMSO. c. Add the calculated volume of DMSO to the vial containing the this compound powder. d. Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist if needed.

  • Storage of Master Stock: a. Aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]

  • Prepare Intermediate and Final Working Solutions: a. Thaw a single aliquot of the 10 mM master stock. b. Perform serial dilutions in the target aqueous medium to reach the desired final concentrations. c. Crucially, ensure the final DMSO concentration does not exceed the tolerance level of your assay (e.g., 0.5%). For a 1:200 dilution (e.g., 5 µL of stock into 995 µL of media), the final DMSO concentration will be 0.5%. d. Vortex gently between each dilution step. e. Prepare working solutions immediately before use.

Visualizations

Mechanism of Action Workflow

cluster_parasite Plasmodium falciparum ribosome Ribosome protein Protein Synthesis (Elongation) ribosome->protein Translocation mrna mRNA pfeef2 PfEF2 (Elongation Factor 2) pfeef2->protein GTP dependent growth Parasite Growth & Replication protein->growth death Parasite Death protein->death nitd304 This compound inhibition Inhibition nitd304->inhibition inhibition->pfeef2

Caption: Mechanism of action of this compound via inhibition of PfEF2.

Solubility Troubleshooting Workflow

cluster_troubleshoot Troubleshooting Steps start Start: Prepare this compound Working Solution stock Prepare High Conc. Stock in 100% DMSO start->stock dilute Dilute Stock in Aqueous Medium stock->dilute check Precipitation Observed? dilute->check success Solution Clear: Proceed with Experiment check->success No step1 1. Lower Final Concentration check->step1 Yes step2 2. Use Serial Dilution (Stepwise) step1->step2 step3 3. Check Final DMSO % (Keep <= 0.5%) step2->step3 step3->dilute step4 4. Consider Advanced Formulation (e.g., Cyclodextrin) step3->step4

References

Overcoming high lipophilicity of NITD-304 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the high lipophilicity of NITD-304 in experimental setups.

Section 1: Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound?

A1: this compound is a potent, bactericidal indolcarboxamide compound investigated as a preclinical candidate for treating tuberculosis (TB), including multidrug-resistant (MDR) strains.[1][2] It demonstrates significant activity against both drug-sensitive and multidrug-resistant clinical isolates of Mycobacterium tuberculosis (M. tb).[1]

Q2: What is the mechanism of action of this compound?

A2: this compound targets MmpL3, a crucial transporter protein in M. tb.[1][3] MmpL3 is responsible for exporting trehalose monomycolate (TMM), an essential precursor for mycolic acid synthesis, to the periplasm.[4][5] By inhibiting MmpL3, this compound blocks the formation of the mycobacterial outer membrane and cell wall, leading to rapid bacterial death.[3][5]

NITD304_MoA cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids TMM Export Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Integration NITD304 This compound NITD304->MmpL3 Inhibition

Mechanism of action of this compound.

Q3: What does "high lipophilicity" mean and why is it a challenge for this compound?

A3: Lipophilicity refers to a compound's ability to dissolve in fats, oils, and other non-polar solvents.[6] While a certain degree of lipophilicity is necessary for a drug to cross cell membranes and reach its target, excessively high lipophilicity, as seen with this compound, can lead to several experimental challenges:

  • Poor Aqueous Solubility: The compound may precipitate in aqueous buffers and cell culture media, making it difficult to achieve and maintain the desired concentration.[7][8]

  • Variable Bioavailability: In animal studies, high lipophilicity can lead to poor absorption from the gastrointestinal tract, resulting in low and inconsistent drug levels in the bloodstream.[9][10]

  • Non-Specific Binding: Lipophilic compounds tend to bind to plastics, proteins (like albumin in culture serum), and other hydrophobic surfaces, reducing the effective concentration available to interact with the target.[10][11]

  • ADME/Tox Issues: Very high lipophilicity can be associated with rapid metabolism, tissue accumulation, and potential off-target toxicity.[10][12]

Section 2: Troubleshooting Guide for In Vitro Experimental Setups

Q4: My this compound is precipitating when I add it to my cell culture medium. What should I do?

A4: Precipitation is a common issue with highly lipophilic compounds. Follow this troubleshooting workflow to identify and solve the problem.

Troubleshooting_Precipitation start Precipitation Observed in Culture Medium? stock_check 1. Verify Stock Solution start->stock_check Yes stock_clear Is stock solution (e.g., in 100% DMSO) clear and fully dissolved? stock_check->stock_clear warm_vortex Gently warm (37°C) and vortex stock. Prepare fresh stock if needed. stock_clear->warm_vortex No dilution_check 2. Optimize Dilution Technique stock_clear->dilution_check Yes warm_vortex->stock_clear add_dropwise Pre-warm medium to 37°C. Add stock solution dropwise while swirling. dilution_check->add_dropwise conc_check 3. Reduce Final Concentration add_dropwise->conc_check serial_dilute Perform serial dilutions. Determine solubility limit in your medium. conc_check->serial_dilute solubilizer_check 4. Use a Solubilizing Agent serial_dilute->solubilizer_check agent_options Consider non-ionic surfactants (e.g., Tween-20) or cyclodextrins. solubilizer_check->agent_options toxicity_test Crucial: Run a vehicle/agent-only toxicity control. agent_options->toxicity_test

Workflow for troubleshooting compound precipitation.

Q5: I'm observing high cytotoxicity even at low concentrations of this compound. Is this expected?

A5: This could be due to the compound's inherent toxicity, solvent toxicity, or an experimental artifact.

  • Distinguish Compound vs. Solvent Toxicity: Always run a solvent control group treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups.[13] Most cell lines tolerate up to 0.5% DMSO, but sensitive cells may require concentrations below 0.1%.[13] If the solvent control shows toxicity, you must reduce the final solvent concentration.

  • Evaluate Compound Toxicity: this compound showed no cytotoxicity in VERO cells at concentrations up to 20 µM, indicating a high selectivity index.[14] If you observe toxicity at much lower concentrations, it could be due to precipitation. Precipitated drug particles can cause physical stress to adherent cells, leading to cell death that is not mechanism-based. Re-evaluate your solubilization strategy using the workflow above.

  • Perform a Dose-Response Curve: To determine the true cytotoxic potential in your specific cell line, perform a dose-response experiment to find the half-maximal cytotoxic concentration (CC50).[13]

Q6: The potency of this compound in my assay (e.g., MIC) is lower than reported values. What could be the cause?

A6: Inconsistent potency can often be traced back to the compound's high lipophilicity.

  • Reduced Bioavailability: As mentioned, the compound may be precipitating out of solution or binding to plasticware and serum proteins. This reduces the actual concentration of this compound available to interact with the bacteria.

  • Troubleshooting Steps:

    • Confirm Solubility: Ensure the compound is fully dissolved at the tested concentrations.

    • Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption to plastic surfaces.

    • Reduce Serum Concentration: If your assay medium contains serum (e.g., FBS), the lipophilic this compound may bind to albumin, reducing its effective concentration. Try reducing the serum percentage if your experimental design allows, but be aware this can affect cell health.

    • Incorporate Surfactants: In cell-free or microbiological assays, adding a small amount of a non-ionic surfactant like Tween-80 can help maintain solubility and prevent non-specific binding.

Section 3: Troubleshooting Guide for In Vivo Experimental Setups

Q7: How can I improve the oral bioavailability of this compound for my mouse efficacy study?

A7: Achieving adequate oral bioavailability for highly lipophilic compounds is a significant challenge. A simple suspension in water is unlikely to be effective. A systematic formulation development approach is necessary.[9][15]

Formulation_Strategy cluster_approaches Formulation Strategies cluster_legend Key start Goal: Improve Oral Bioavailability of Lipophilic Compound (this compound) solubilization 1. Solubilization start->solubilization size_reduction 2. Particle Size Reduction start->size_reduction lipid_systems 3. Lipid-Based Systems start->lipid_systems cosolvents Co-solvents (PEG-400, Propylene Glycol) solubilization->cosolvents surfactants Surfactants (Tween-80, Cremophor) solubilization->surfactants cyclodextrins Complexation (Cyclodextrins) solubilization->cyclodextrins micronization Micronization (Jet Milling) size_reduction->micronization nanosuspension Nanosuspension (High-Pressure Homogenization) size_reduction->nanosuspension oil_solution Oily Solutions (Sesame Oil, MCT) lipid_systems->oil_solution sedds Self-Emulsifying Systems (SEDDS/SMEDDS) lipid_systems->sedds key1 Main Approach key2 Specific Technique

Strategies for in vivo formulation of lipophilic compounds.
  • Co-solvents: Using water-miscible organic solvents can increase solubility.[16] Common examples include Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), and ethanol. However, the concentration must be carefully controlled to avoid toxicity.[9]

  • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous environments.[15] Polysorbate 80 (Tween-80) and Cremophor EL are frequently used.

  • Lipid-Based Formulations: Since the compound is lipophilic, dissolving it in a lipid vehicle is a logical approach.[7] This can range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, enhancing absorption.[17]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[8] Techniques like micronization or creating a nanosuspension can significantly enhance bioavailability.[9][17]

For this compound, published studies have successfully used a formulation of 10% Tween-80 in water for mouse efficacy studies.[14] This suggests that a surfactant-based aqueous suspension is a viable starting point.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for this compound

  • Objective: To prepare a concentrated, fully dissolved stock solution of this compound for further dilution.

  • Materials:

    • This compound powder (assume MW ≈ 450 g/mol for calculation)

    • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes or amber glass vial

    • Calibrated balance and vortex mixer

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM stock: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol * (1000 mg / 1 g) = 4.5 mg.

    • Weigh the calculated amount of this compound powder and place it into the sterile vial.

    • Add the corresponding volume of 100% DMSO (e.g., 1 mL for 4.5 mg).

    • Vortex vigorously for 2-5 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If solubility is an issue, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[13]

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Dilution Method to Minimize Precipitation in Cell Culture

  • Objective: To dilute the DMSO stock into aqueous cell culture medium while minimizing precipitation.

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.[13]

    • Calculate the volume of stock solution needed. Aim for a final DMSO concentration ≤ 0.5%.[13] For example, to make a 10 µM solution from a 10 mM stock, you need a 1:1000 dilution. Adding 1 µL of stock to 1 mL of medium results in a final DMSO concentration of 0.1%.

    • Aliquot the required volume of pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the small volume of DMSO stock solution dropwise.[13] Do not pipette the stock directly into a static volume of medium.

    • Use the freshly prepared solution immediately. Do not store diluted aqueous solutions of this compound.

Section 5: Quantitative Data Summary

Table 1: In Vitro Activity and Cytotoxicity of this compound [14]

ParameterValueDescription
MIC99 vs. M. tb ≤ 0.08 µMMinimum inhibitory concentration against drug-sensitive and resistant clinical isolates.
Intramacrophage Activity BactericidalShows bactericidal activity against M. tb residing within macrophages.
Cytotoxicity (CC50) > 20 µMHalf-maximal cytotoxic concentration in VERO cells.
Selectivity Index (SI) > 1000Ratio of CC50 to MIC50, indicating high selectivity for the bacterial target.

Table 2: In Vivo Efficacy of this compound in Mouse Models of TB [2]

Mouse ModelDose (mg/kg, oral)Treatment DurationLung CFU Reduction (log10) vs. Control
Acute Infection 12.54 weeks1.24
Acute Infection 504 weeks3.82
Established Infection 1002 weeks1.11

Table 3: In Vitro Pharmacokinetic and Safety Profile of this compound [14]

ParameterResultImplication
CYP450 3A4 Inhibition Not inhibitedLow risk of drug-drug interactions with drugs metabolized by this major enzyme.
hPXR Activation Not inducedLow risk of inducing metabolism of co-administered drugs.
Microsomal Stability No major breakdownStable in rat, dog, and human liver microsomes, suggesting potentially favorable metabolic profile.
hERG Inhibition No inhibitionLow risk of cardiotoxicity associated with hERG channel blockade.

References

Addressing the inoculum-dependent bactericidal activity of NITD-304

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-304, focusing on its inoculum-dependent bactericidal activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an indolcarboxamide, a potent bactericidal agent against Mycobacterium tuberculosis. Its primary target is the MmpL3 transporter.[1][2] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2] By inhibiting MmpL3, this compound disrupts cell wall biosynthesis, leading to bacterial cell death.[1]

Q2: We are observing variable bactericidal activity with this compound in our experiments. What could be the cause?

A primary reason for variable results with this compound is its inoculum-dependent bactericidal activity.[3][4] This means that the initial concentration of bacteria (the inoculum) in your experiment can significantly impact the observed efficacy of the compound. Higher starting bacterial densities can lead to reduced killing rates.[4] It is crucial to precisely control and standardize the inoculum density in all experiments to ensure reproducible results.

Q3: What is the "inoculum effect" and how does it relate to this compound?

The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of an antimicrobial agent increases as the initial bacterial inoculum concentration rises.[5][6][7] For this compound and its analogs like NITD-349, a clear inoculum-dependent effect has been demonstrated, where higher starting inocula lead to decreased bactericidal activity and higher MBC values.[4]

Q4: How can we mitigate the inoculum-dependent effect of this compound in our experiments?

One reported strategy to overcome the inoculum-dependent effect of MmpL3 inhibitors like this compound is to use them in combination with other antitubercular drugs. For instance, combining NITD-349 (a close analog of this compound) with isoniazid (INH), which also targets mycolic acid synthesis, has been shown to increase the kill rate and prevent the emergence of resistant mutants, even at higher inocula.[2][3][4]

Q5: Are there known resistance mechanisms to this compound?

While this compound is a potent inhibitor, resistance can emerge. As with other MmpL3 inhibitors, mutations in the mmpL3 gene can confer resistance. It is important to monitor for the emergence of resistant mutants, especially in experiments with lower drug concentrations or high bacterial loads.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Minimum Bactericidal Concentration (MBC) values between experiments. Variable Inoculum Density: Even small variations in the starting bacterial concentration can significantly alter the MBC.Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the culture to a specific optical density (e.g., OD600) and confirm with colony-forming unit (CFU) plating.
Reduced or no bactericidal activity observed at expected effective concentrations. High Inoculum Used: The bactericidal activity of this compound is known to decrease at higher bacterial densities.Perform a time-kill kinetics assay with varying inoculum sizes (e.g., 105, 106, 107 CFU/mL) to determine the optimal inoculum for your experimental setup. Consider using a lower inoculum if feasible for your research question.
Bacterial regrowth observed after initial killing. Emergence of Resistant Mutants: Sub-lethal concentrations or high bacterial loads can facilitate the selection of resistant subpopulations.Confirm resistance by re-testing the regrown population against a range of this compound concentrations. Consider using this compound in combination with another antitubercular agent, such as isoniazid, to suppress the emergence of resistance.[4]
Difficulty in achieving a 3-log kill (99.9% reduction) for MBC determination. Inoculum-Dependent Killing Kinetics: At higher inocula, the rate of killing by this compound is reduced, making it harder to achieve the 3-log reduction within a standard timeframe.Extend the duration of your time-kill assay. For M. tuberculosis, this may require incubation for up to 21 days.[3] Also, consider testing a wider range of higher concentrations of this compound.

Data Presentation

Table 1: Effect of Inoculum Size on the Bactericidal Activity of NITD-349 (an analog of this compound)

Starting Inoculum (CFU/mL)Kill Rate (log CFU/week)Minimum Bactericidal Concentration (MBC) (µM)Observations
~105~3 log kill0.125Rapid and complete sterilization observed.
>106~1.5>1Reduced kill rate; 2.5 log kill at the highest concentration tested.
>107~1.0>1Significantly reduced kill rate; 2 log kill at the highest concentration tested.

Data adapted from Berube et al., Microbiology, 2023.[4]

Experimental Protocols

Protocol 1: Time-Kill Kinetics Assay to Evaluate Inoculum Effect

This protocol is designed to assess the bactericidal activity of this compound at different starting bacterial densities.

Materials:

  • Mycobacterium tuberculosis culture in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • This compound stock solution (in DMSO)

  • Sterile culture tubes or multi-well plates

  • Incubator (37°C)

  • Spectrophotometer

  • Middlebrook 7H10 agar plates

  • Sterile saline or PBS with Tween 80 for dilutions

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the culture turbidity with fresh 7H9 broth to achieve starting inoculum concentrations of approximately 105, 106, and 107 CFU/mL. Confirm the concentrations by plating serial dilutions on 7H10 agar.

  • Assay Setup:

    • Prepare serial dilutions of this compound in 7H9 broth in sterile tubes or a 96-well plate. Include a no-drug control (vehicle, e.g., DMSO at the same final concentration).

    • Inoculate each tube/well with the prepared bacterial suspensions to achieve the desired final inoculum densities.

  • Incubation:

    • Incubate the cultures at 37°C.

  • Sampling and Enumeration:

    • At predetermined time points (e.g., day 0, 3, 7, 14, and 21), collect aliquots from each culture.

    • Perform serial dilutions of the samples in sterile saline or PBS with Tween 80.

    • Plate the dilutions onto 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log CFU/mL versus time for each this compound concentration and each inoculum density.

    • Determine the rate of killing for each condition.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from a Minimum Inhibitory Concentration (MIC) assay for this compound

  • Middlebrook 7H10 agar plates

  • Sterile saline or PBS with Tween 80

Procedure:

  • Perform an MIC Assay:

    • Determine the MIC of this compound against the desired M. tuberculosis strain using a standard broth microdilution method.

  • Subculturing from MIC Assay:

    • From the wells of the MIC plate that show no visible growth, take a defined volume (e.g., 10 µL) and plate it onto 7H10 agar plates.

    • Also, plate from the last well showing growth (as a positive control) and from a no-drug control well.

  • Incubation:

    • Incubate the agar plates at 37°C for 3-4 weeks.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.

Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Synthesis TMM Synthesis Mycolic Acid Synthesis->TMM Synthesis Trehalose Trehalose Trehalose->TMM Synthesis MmpL3 MmpL3 TMM Synthesis->MmpL3 TMM Transport TMM TMM MmpL3->TMM Cell Wall Synthesis Cell Wall Synthesis TMM->Cell Wall Synthesis This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound targeting the MmpL3 transporter.

Inoculum_Effect_Workflow Start Start Prepare M. tuberculosis Culture (Log Phase) Prepare M. tuberculosis Culture (Log Phase) Start->Prepare M. tuberculosis Culture (Log Phase) Adjust Inoculum Density Adjust Inoculum Density Prepare M. tuberculosis Culture (Log Phase)->Adjust Inoculum Density Low (10^5 CFU/mL) Low (10^5 CFU/mL) Adjust Inoculum Density->Low (10^5 CFU/mL) Standard (10^6 CFU/mL) Standard (10^6 CFU/mL) Adjust Inoculum Density->Standard (10^6 CFU/mL) High (10^7 CFU/mL) High (10^7 CFU/mL) Adjust Inoculum Density->High (10^7 CFU/mL) Time-Kill Assay with this compound Time-Kill Assay with this compound Low (10^5 CFU/mL)->Time-Kill Assay with this compound Standard (10^6 CFU/mL)->Time-Kill Assay with this compound High (10^7 CFU/mL)->Time-Kill Assay with this compound Sample at Time Points Sample at Time Points Time-Kill Assay with this compound->Sample at Time Points Plate Serial Dilutions Plate Serial Dilutions Sample at Time Points->Plate Serial Dilutions Incubate and Count CFUs Incubate and Count CFUs Plate Serial Dilutions->Incubate and Count CFUs Analyze Kill Kinetics Analyze Kill Kinetics Incubate and Count CFUs->Analyze Kill Kinetics End End Analyze Kill Kinetics->End

Caption: Experimental workflow for investigating the inoculum effect.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Inoculum Standardization Check Inoculum Standardization Inconsistent Results->Check Inoculum Standardization Consistent? Consistent? Check Inoculum Standardization->Consistent? Review Inoculum Preparation Protocol Review Inoculum Preparation Protocol Consistent?->Review Inoculum Preparation Protocol No Check for Regrowth Check for Regrowth Consistent?->Check for Regrowth Yes Review Inoculum Preparation Protocol->Check Inoculum Standardization Regrowth Observed? Regrowth Observed? Check for Regrowth->Regrowth Observed? Test for Resistance Test for Resistance Regrowth Observed?->Test for Resistance Yes Extend Assay Duration Extend Assay Duration Regrowth Observed?->Extend Assay Duration No Consider Combination Therapy Consider Combination Therapy Test for Resistance->Consider Combination Therapy Problem Solved Problem Solved Consider Combination Therapy->Problem Solved 3-Log Kill Achieved? 3-Log Kill Achieved? Extend Assay Duration->3-Log Kill Achieved? Optimize Drug Concentration Range Optimize Drug Concentration Range 3-Log Kill Achieved?->Optimize Drug Concentration Range No 3-Log Kill Achieved?->Problem Solved Yes Optimize Drug Concentration Range->Problem Solved

Caption: Troubleshooting inconsistent bactericidal activity results.

References

Potential off-target effects of NITD-304 in mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing NITD-304 in mycobacterial studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary and validated target of this compound in Mycobacterium tuberculosis?

A1: The primary molecular target of the indolcarboxamide this compound is the Mycobacterial membrane protein Large 3 (MmpL3).[1][2] MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a crucial precursor for mycolic acid synthesis, across the inner membrane.[3][4] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to potent bactericidal activity.[1][3] The identification of MmpL3 as the target is strongly supported by genetic studies, where spontaneous resistant mutants consistently show mutations in the mmpL3 gene.[1][5]

Q2: Many MmpL3 inhibitors are known to disrupt the proton motive force (PMF). Is this a known off-target effect for this compound?

A2: This is a critical point of differentiation for this compound. The function of MmpL3 is dependent on the proton motive force (PMF), which is composed of the membrane potential (Δψ) and the proton gradient (ΔpH).[6][7] Several other classes of MmpL3 inhibitors have been shown to indirectly inhibit MmpL3 function by dissipating the PMF.[8][9] However, experimental evidence suggests that this compound and its analog NITD-349 do not significantly disrupt either the Δψ or ΔpH components of the PMF in M. tuberculosis, even at concentrations 20 times their minimum inhibitory concentration (MIC).[10] This suggests that this compound has a more direct mechanism of MmpL3 inhibition compared to other compounds that function as protonophores.[10]

Q3: My this compound resistant mutant does not have a mutation in the mmpL3 gene. What are the potential reasons?

A3: This is a key situation where an off-target effect or an alternative resistance mechanism should be considered. Potential causes include:

  • Mutation in an Off-Target Protein: The resistance could be conferred by a mutation in a secondary target of this compound. This would require further investigation using the methods described in our troubleshooting guides.

  • Efflux Pump Upregulation/Mutation: The mutant may have acquired mutations that lead to the overexpression or increased efficacy of an efflux pump, effectively reducing the intracellular concentration of this compound.

  • Drug Modification: The mutant could have gained the ability to metabolize or otherwise inactivate this compound through enzymatic modification.

  • Compensatory Mutations: It is possible that mutations in other genes could compensate for the inhibitory effect of this compound on MmpL3, although this is less common than direct target modification.[9]

Q4: My quantitative proteomics experiment shows significant changes in protein expression after this compound treatment. How can I distinguish between on-target and off-target effects?

A4: Interpreting proteomic data requires careful differentiation between the direct and indirect consequences of drug action.

  • On-Target Downstream Effects: Inhibition of MmpL3 will disrupt cell wall synthesis. Therefore, you should expect to see changes in the expression of proteins related to lipid metabolism, cell wall stress responses, and potentially central metabolism as the cell adapts.[3]

  • Potential Off-Target Signatures: Look for significant changes in protein families or pathways completely unrelated to cell wall biogenesis. For example, upregulation of specific detoxification enzymes, heat shock proteins not typically associated with cell wall stress, or proteins involved in pathways that this compound is not expected to perturb could indicate off-target binding. Comparing your results to proteomic profiles of mycobacteria treated with other cell wall synthesis inhibitors (like isoniazid or ethambutol) can help isolate effects unique to this compound.

Troubleshooting Guides

Guide 1: Investigating Resistance in the Absence of mmpL3 Mutations

Issue: You have selected for and performed whole-genome sequencing (WGS) on a this compound resistant M. tuberculosis isolate, but found no mutations in the mmpL3 gene.

Troubleshooting Workflow:

start Start: Resistant Isolate (No mmpL3 mutation) wgs Analyze WGS Data for Non-mmpL3 Mutations start->wgs efflux Check for mutations in known efflux pump genes or their regulators wgs->efflux metabolism Check for mutations in genes encoding metabolic enzymes (e.g., modifying enzymes) wgs->metabolism unknown Identify mutations in genes with unknown function or other potential targets wgs->unknown pmf_assay Perform PMF Assays (see Protocol 1) wgs->pmf_assay If no clear candidates rna_seq Perform RNA-Seq on resistant and WT strains (+/- this compound) efflux->rna_seq If mutations found off_target_hypothesis Formulate Off-Target Hypothesis metabolism->off_target_hypothesis If plausible candidate unknown->off_target_hypothesis If plausible candidate efflux_exp Validate efflux pump overexpression (e.g., qRT-PCR, ethidium bromide assay) rna_seq->efflux_exp Confirm upregulation pmf_assay->off_target_hypothesis If PMF is disrupted efflux_exp->off_target_hypothesis Confirmed start Start: Unexpected Phenotype Observed pmf Step 1: Test for PMF Disruption (Protocol 1) start->pmf pmf_yes PMF Disrupted: Potential indirect effect pmf->pmf_yes Yes pmf_no PMF Intact: Suggests a different off-target interaction pmf->pmf_no No proteomics Step 2: Perform Quantitative Proteomics (Protocol 2) proteomics_data Analyze proteomic data for unexpected pathway dysregulation proteomics->proteomics_data affinity Step 3: Consider Affinity Purification-MS (Protocol 3) affinity_data Identify potential binding partners of this compound affinity->affinity_data conclusion Synthesize data to form hypothesis on off-target mechanism pmf_yes->conclusion pmf_no->proteomics proteomics_data->affinity affinity_data->conclusion culture 1. Culture M. tb (Control vs. This compound) lysis 2. Cell Lysis & Protein Extraction culture->lysis digest 3. Protein Digestion (Trypsin) lysis->digest lcms 4. LC-MS/MS Analysis digest->lcms analysis 5. Data Analysis (Quantification & Stats) lcms->analysis result Differentially Expressed Proteins analysis->result pathway 6. Pathway & Functional Enrichment Analysis result->pathway

References

Technical Support Center: Acquired Resistance to NITD-304 in M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying acquired resistance to the anti-tubercular drug candidate NITD-304 in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an indolcarboxamide compound that targets MmpL3 in M. tuberculosis.[1][2] MmpL3 is an essential inner membrane transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis and the formation of the mycobacterial outer membrane.[3][4][5] By inhibiting MmpL3, this compound disrupts cell wall biosynthesis, leading to bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[1][2][6]

Q2: What is the primary mechanism of acquired resistance to this compound?

A2: The primary mechanism of acquired resistance to this compound is the emergence of missense mutations in the mmpL3 gene.[3][4] These mutations alter the structure of the MmpL3 protein, likely reducing the binding affinity of this compound to its target.

Q3: What are the known mmpL3 mutations that confer resistance to this compound?

A3: Several mutations within the mmpL3 gene have been reported to confer resistance to this compound and other MmpL3 inhibitors. These mutations are often located within the transmembrane domains of the MmpL3 protein. For a detailed list of mutations and their effect on the Minimum Inhibitory Concentration (MIC), please refer to Table 1.

Q4: Is there cross-resistance between this compound and other anti-tubercular drugs?

A4: Yes, mutations in mmpL3 that confer resistance to this compound can also lead to cross-resistance with other structurally diverse MmpL3 inhibitors, such as adamantyl ureas (e.g., AU1235).[4][7] However, this compound-resistant mutants are generally not cross-resistant with other classes of anti-tubercular drugs that have different mechanisms of action, like isoniazid or rifampicin.[7]

Q5: What is the frequency of spontaneous resistance to this compound?

A5: The in vitro frequency of resistance to indolcarboxamides is generally low. For related compounds, it has been observed to be in the range of 1 x 10⁻⁸, which is comparable to rifampicin and lower than isoniazid.

Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results

This guide addresses common issues encountered during MIC determination for this compound against M. tuberculosis.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inaccurate pipetting: Inconsistent dispensing of bacterial inoculum or this compound dilutions. 2. Improper mixing: Inadequate mixing of reagents within the wells. 3. Cell clumping: M. tuberculosis has a tendency to clump, leading to uneven cell distribution.[8] 4. Edge effects: Evaporation from wells on the perimeter of the microplate can concentrate the media and drug.[8]1. Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change tips for each replicate and dilution.[8] 2. Gently tap the plate or use a plate shaker to ensure thorough mixing without creating bubbles.[8] 3. Vortex the bacterial suspension with glass beads to break up clumps before preparing the final inoculum.[8] 4. Avoid using the outer wells of the microplate or fill them with sterile media to minimize evaporation from adjacent wells.
No bacterial growth in positive control wells 1. Inactive inoculum: The bacterial stock may have lost viability. 2. Incorrect media preparation: The growth medium (e.g., Middlebrook 7H9 with OADC supplement) may be improperly prepared or expired.[8] 3. Incubation issues: The incubator may not be maintaining the correct temperature (35-37°C).[8]1. Streak the inoculum on an appropriate agar plate to confirm viability and check for contamination.[8] 2. Prepare fresh media and ensure all supplements are added correctly and have not expired. 3. Use a calibrated thermometer to verify the incubator temperature.
MIC values are consistently higher or lower than expected 1. This compound degradation: The compound may have degraded if not stored correctly. 2. Inaccurate stock concentration: Errors in weighing the compound or in serial dilutions. 3. Resistant bacterial strain: The strain being tested may have acquired resistance.1. Store this compound stock solutions at the recommended temperature and protected from light. Prepare fresh working solutions for each experiment. 2. Carefully re-prepare the stock solution and serial dilutions. 3. If resistance is suspected, sequence the mmpL3 gene of the strain to check for mutations.
"Trailing" or "skipped" wells in microtiter plates 1. Bacterial sedimentation or drug precipitation: This can lead to ambiguous growth inhibition patterns.[9]1. Read plates at a consistent time point. For trailing, the MIC is typically recorded as the lowest concentration with a significant reduction in growth compared to the control. Ensure proper solubilization of this compound in the assay medium.
Guide 2: Failure to Select for this compound Resistant Mutants

This guide provides troubleshooting for the in vitro selection of this compound resistant M. tuberculosis mutants.

Problem Potential Cause(s) Recommended Solution(s)
No colonies on drug-containing plates 1. Drug concentration is too high: The selective pressure may be too stringent, killing all bacteria. 2. Inoculum size is too small: The number of bacteria plated may be insufficient to contain spontaneous mutants.1. Plate the bacterial culture on a range of this compound concentrations (e.g., 2x, 4x, 8x, and 16x MIC). 2. Ensure a sufficiently large inoculum (e.g., 10⁸ to 10⁹ CFU) is plated on each selection plate.
Contamination of selection plates 1. Non-sterile technique: Contamination introduced during plating. 2. Contaminated bacterial culture: The starting culture may be contaminated.1. Use strict aseptic techniques when handling bacterial cultures and plating. 2. Streak the starting culture on a non-selective plate to check for purity before starting the selection experiment.
Selected colonies are not resistant upon re-testing 1. Phenotypic adaptation: The initial growth may be due to transient adaptation rather than a stable genetic mutation. 2. Heteroresistance: The initial colony may have arisen from a mixed population, and the susceptible population may have overgrown upon re-culturing without selective pressure.1. Passage the selected colonies on drug-free media for several generations and then re-determine the MIC to confirm stable resistance. 2. When picking colonies from the selection plate, streak for single colonies on a fresh drug-containing plate to ensure a pure resistant population before MIC confirmation.

Data Presentation

Table 1: Reported mmpL3 Mutations and their Impact on MmpL3 Inhibitor MICs

Mutation Compound Fold Change in MIC vs. Wild-Type Reference
L567PThis compound>8[7]
L567PNITD-349>16[7]
F644LMmpL3 InhibitorsAssociated with resistance[10]
F644IMmpL3 InhibitorsAssociated with resistance[11]
F255LSpiral Amines8-15[11]
Y252C/HSpiral Amines>100[11]
G596RSpiral Amines15[11]

Note: Data for specific fold changes in MIC for this compound with all mutations are not always available in the literature. The table includes data for closely related MmpL3 inhibitors to provide a broader context of resistance-conferring mutations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the colorimetric resazurin microtiter assay (REMA).

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 in a 96-well microtiter plate. The final concentrations should typically range from 0.005 to 5 µg/mL.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv (or the strain of interest) in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in 7H9 broth to achieve the final inoculum density.[12]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a drug-free well as a positive growth control and a well with media only as a negative control.

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days of incubation, add 30 µL of resazurin solution (0.01% w/v) to each well.

    • Incubate for an additional 24-48 hours at 37°C.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink.[13]

Protocol 2: In Vitro Selection of this compound Resistant Mutants
  • Culture Preparation:

    • Grow a large-volume culture of susceptible M. tuberculosis (e.g., 50 mL of 7H9 broth) to late-log or early-stationary phase to ensure a high cell density.

  • Plating for Selection:

    • Concentrate the culture by centrifugation and resuspend the pellet in a small volume of fresh medium.

    • Plate approximately 10⁸-10⁹ colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing this compound at concentrations of 2x, 4x, 8x, and 16x the predetermined MIC.

  • Incubation and Colony Selection:

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.

    • Pick individual, well-isolated colonies from the plates with the highest drug concentrations.

  • Confirmation of Resistance:

    • Subculture the selected colonies in drug-free 7H9 broth to expand the population.

    • Perform MIC determination (as described in Protocol 1) on the expanded cultures to confirm a stable increase in the MIC of this compound compared to the parental strain.

Protocol 3: Whole-Genome Sequencing (WGS) of Resistant Mutants
  • Genomic DNA Extraction:

    • From a pure culture of the confirmed this compound resistant mutant, extract high-quality genomic DNA using a standard mycobacterial DNA extraction kit or a CTAB-based method.[1][14]

  • Library Preparation and Sequencing:

    • Prepare a sequencing library using a commercial kit (e.g., Illumina Nextera XT or similar).

    • Perform high-throughput sequencing on a platform such as the Illumina MiSeq or NextSeq to generate paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the quality-filtered reads to the M. tuberculosis H37Rv reference genome (NCBI RefSeq accession number: NC_000962.3) using a mapping tool like BWA or Bowtie2.[15]

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the mapped reads of the resistant mutant to the reference genome and the parental susceptible strain. Use a variant caller such as GATK or SAMtools.

    • Annotation and Filtering: Annotate the identified variants using a tool like SnpEff or ANNOVAR to determine their location (e.g., within the mmpL3 gene) and predicted effect (e.g., missense, nonsense, frameshift). Filter out variants that are also present in the parental strain to identify mutations unique to the resistant isolate.

Visualizations

cluster_cell M. tuberculosis Cell cluster_resistance Resistance Mechanism Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Export Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids Transported TMM Cell_Wall Cell Wall Assembly Mycolic_Acids->Cell_Wall NITD304 This compound NITD304->MmpL3 Inhibition Altered_MmpL3 Altered MmpL3 Transporter NITD304->Altered_MmpL3 Binding Reduced mmpL3_mutation mmpL3 gene mutation mmpL3_mutation->Altered_MmpL3

Caption: Mechanism of this compound action and acquired resistance.

start Start: M. tuberculosis Culture prep_inoculum Prepare Inoculum (McFarland 1.0) start->prep_inoculum dilute_inoculum Dilute Inoculum 1:20 prep_inoculum->dilute_inoculum inoculate Inoculate plate dilute_inoculum->inoculate prep_plate Prepare 96-well plate with 2-fold this compound dilutions prep_plate->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate at 37°C for 24-48h add_resazurin->incubate2 read_mic Read MIC (Blue = Inhibited, Pink = Growth) incubate2->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the REMA method.

start Start: this compound Resistant M. tuberculosis Isolate dna_extraction Genomic DNA Extraction start->dna_extraction qc1 DNA Quality Control dna_extraction->qc1 lib_prep Library Preparation qc1->lib_prep sequencing Whole-Genome Sequencing (e.g., Illumina) lib_prep->sequencing qc2 Raw Read Quality Control (FastQC) sequencing->qc2 mapping Map Reads to Reference Genome (H37Rv) qc2->mapping variant_calling Variant Calling (SNPs & Indels) mapping->variant_calling annotation Annotate Variants (SnpEff) variant_calling->annotation filtering Filter against Parental Strain & Identify mmpL3 Mutations annotation->filtering end End: Identify Resistance Conferring Mutation(s) filtering->end

Caption: Workflow for WGS and bioinformatic analysis.

References

Technical Support Center: Optimizing NITD-304 Dosage in Mouse Efficacy Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing NITD-304 in mouse efficacy models for Mycobacterium tuberculosis (Mtb). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an indolcarboxamide that acts as a direct inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3).[1][2] MmpL3 is an essential transporter protein responsible for exporting trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane of Mycobacterium tuberculosis.[3] By binding to MmpL3, this compound disrupts the proton motive force required for this transport, which in turn inhibits the biosynthesis of the mycobacterial cell wall, leading to bacterial death.[3][4]

Q2: What is the recommended route of administration for this compound in mice?

A2: Oral administration (p.o.), typically via oral gavage, is the most common and effective route reported in preclinical studies.[1][5] this compound has shown promising pharmacokinetic profiles and efficacy when delivered orally.[1]

Q3: Is this compound soluble in water? What is a suitable vehicle for oral gavage?

A3: No, this compound is not soluble in water but is soluble in DMSO.[1] For in vivo studies, it must be prepared in a suitable vehicle. While specific formulations for this compound are not always detailed in publications, common vehicles for water-insoluble compounds in mice include:

  • Suspension in Methylcellulose: A 0.4% or 0.5% solution of methylcellulose in water is a standard vehicle for oral suspensions.[6]

  • Co-solvent Systems: A mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used to solubilize compounds for oral administration.[7] The percentage of DMSO may need to be minimized for animals with compromised immune systems.[7]

  • Oil-based Vehicles: A solution of 10% DMSO in corn oil can also be considered for low-dose administrations.[7][8]

It is critical to ensure the compound forms a stable and homogenous suspension or solution for consistent dosing.

Q4: What range of doses has been proven effective in mouse models?

A4: Daily oral doses of this compound ranging from 12.5 mg/kg to 100 mg/kg have been shown to be effective in both acute and chronic mouse models of Mtb infection.[5] Efficacy is dose-dependent, with higher doses leading to a greater reduction in bacterial load in the lungs.[5]

Q5: What level of efficacy can be expected from this compound treatment?

A5: In an acute Mtb infection model, daily treatment for four weeks with this compound at 12.5 mg/kg and 50 mg/kg resulted in a 1.24-log and 3.82-log reduction in lung CFU, respectively.[5] In a chronic infection model, a 100 mg/kg daily dose for two weeks reduced the bacterial burden by 1.11 logs, an efficacy comparable to the first-line TB drug rifampicin.[5][9]

Q6: Are there any known toxicity concerns with this compound in mice?

A6: Studies have reported that mice tolerated one month of daily dosing with this compound well.[5] Exploratory toxicology studies in rats revealed a promising safety margin.[1] Furthermore, this compound does not appear to inhibit major cytochrome P-450 enzymes or the hERG channel, reducing the risk of drug-drug interactions and cardiotoxicity.[1] However, as with any experimental compound, researchers should conduct their own tolerability studies and monitor animals closely for any adverse effects, such as weight loss, behavioral changes, or signs of distress.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent efficacy results between experiments. 1. Improper Formulation: this compound precipitated out of the vehicle, leading to inaccurate dosing. 2. Inconsistent Dosing Volume/Technique: Variation in oral gavage technique. 3. Variable Mtb Inoculum: The initial bacterial load in the mice was not consistent.1. Verify Formulation: Prepare fresh formulations for each experiment. Visually inspect for precipitation. Use sonication or vortexing to ensure a homogenous suspension before drawing each dose. Consider a different vehicle if stability is an issue. 2. Standardize Gavage: Ensure all personnel are proficient in oral gavage. Use a consistent volume based on daily animal weight. 3. Confirm Inoculum: Plate serial dilutions of the Mtb inoculum used for each infection to confirm the CFU count.
Signs of toxicity in mice (e.g., weight loss, ruffled fur). 1. Vehicle Toxicity: The chosen vehicle (e.g., high percentage of DMSO) may be causing adverse effects. 2. Compound Toxicity: The dose of this compound may be too high for the specific mouse strain or experimental conditions. 3. Gavage-related Stress/Injury: Improper gavage technique can cause stress or physical harm.1. Run Vehicle Control: Always include a group of mice that receives only the vehicle to isolate its effects. If the vehicle is toxic, consider alternatives like methylcellulose or reduce the concentration of co-solvents. 2. Perform Dose-Range Finding: Conduct a preliminary study with a range of doses to determine the maximum tolerated dose (MTD). 3. Refine Technique: Ensure proper training and use of appropriate gavage needle sizes. Consider alternative voluntary oral administration methods if stress is a major factor.[10]
No observed efficacy at previously reported effective doses. 1. Degraded Compound: this compound may have degraded due to improper storage. 2. Resistant Mtb Strain: The Mtb strain used may have or may have developed resistance. 3. Suboptimal Pharmacokinetics: Poor absorption in the specific mouse strain being used.1. Check Compound Quality: Use a fresh batch of the compound or verify the purity of the existing stock. Store this compound in a dry, dark place at -20°C for long-term storage. 2. Confirm Susceptibility: Perform in vitro minimum inhibitory concentration (MIC) testing of your Mtb strain against this compound. 3. Pharmacokinetic Study: If feasible, conduct a satellite PK study to measure plasma concentrations of this compound after oral dosing.

Data Presentation: In Vivo Efficacy of this compound

Table 1: Efficacy in Acute Mtb Infection Model

Model: BALB/c mice infected intranasally with Mtb, treatment started 1 week post-infection and continued daily for 4 weeks.

Dose (mg/kg, oral)Mean Log₁₀ CFU Reduction in Lungs (vs. Untreated)Reference
12.51.24[5]
503.82[5]
Table 2: Efficacy in Chronic Mtb Infection Model

Model: BALB/c mice infected intranasally with Mtb, treatment started 1 month post-infection and continued daily.

CompoundDose (mg/kg, oral)Treatment DurationMean Log₁₀ CFU Reduction in Lungs (vs. Untreated)Reference
This compound 1002 Weeks1.11[5][9]
This compound 1004 Weeks2.14[9]
Rifampicin (Control)102 Weeks1.29[5][9]
Ethambutol (Control)1002 Weeks0.75[5][9]

Experimental Protocols

Protocol: Murine Efficacy Model of Chronic Mtb Infection

This protocol outlines a standard procedure for evaluating the efficacy of this compound in a chronic tuberculosis infection model.

1. Materials and Reagents:

  • This compound compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements (ADC/OADC)

  • Middlebrook 7H11 agar plates

  • 6- to 8-week-old female BALB/c mice[11]

  • Aerosol infection chamber (e.g., Glas-Col)[11]

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Tissue homogenizer

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween-80

2. Infection Procedure:

  • Culture Mtb H37Rv to mid-log phase in 7H9 broth.[11]

  • Calibrate the aerosol infection chamber to deliver a low dose of approximately 50-100 CFU per mouse into the lungs.[11]

  • Place mice in the chamber and perform the aerosol infection.

  • Confirm the initial bacterial implantation by sacrificing a subset of mice (n=3) 24 hours post-infection, homogenizing the lungs, and plating serial dilutions on 7H11 agar.

3. Compound Formulation and Administration:

  • Allow the infection to establish for 4 weeks to develop a chronic state.

  • On each treatment day, prepare the this compound formulation. For a suspension, weigh the required amount of this compound and suspend it in the chosen vehicle (e.g., 0.5% methylcellulose). Use a sonicating water bath to ensure a fine, homogenous suspension.

  • Weigh each mouse daily to calculate the precise dosing volume.

  • Administer the formulation via oral gavage once daily for the duration of the study (e.g., 2 or 4 weeks).[5] Include a vehicle-only control group and a positive control group (e.g., rifampicin at 10 mg/kg).

4. Efficacy Assessment:

  • At the end of the treatment period (e.g., 2 or 4 weeks), euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile PBS-Tween.

  • Plate 10-fold serial dilutions of the lung homogenates onto 7H11 agar plates.

  • Incubate plates at 37°C for 3-4 weeks.

  • Count the colonies to determine the number of viable bacteria (CFU) per lung.

  • Calculate the log₁₀ CFU reduction for each treatment group compared to the vehicle control group at the same time point.

Visualizations

G cluster_cell Mycobacterium TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM (Periplasm) MmpL3->TMM_peri Flipping Wall Mycolic Acid Layer (Cell Wall Assembly) TMM_peri->Wall NITD304 This compound NITD304->MmpL3 INHIBITS

Caption: Mechanism of action of this compound, which inhibits the MmpL3 transporter.

G cluster_groups Treatment Arms start Start: Acclimatize Mice infect 1. Low-Dose Aerosol Infection with Mtb start->infect establish 2. Allow Infection to Establish (4 Weeks) infect->establish randomize 3. Randomize Mice into Treatment Groups establish->randomize g1 Group 1: Vehicle Control randomize->g1 g2 Group 2: This compound (Low Dose) randomize->g2 g3 Group 3: This compound (High Dose) randomize->g3 g4 Group 4: Positive Control (RIF) randomize->g4 treat 4. Daily Oral Dosing (e.g., 4 Weeks) monitor 5. Monitor Animal Health & Weight Daily treat->monitor endpoint 6. Euthanize & Harvest Lungs monitor->endpoint homogenize 7. Homogenize Lungs & Plate Dilutions endpoint->homogenize analyze 8. Incubate Plates (3-4 weeks) & Count CFU homogenize->analyze end End: Analyze & Compare Log CFU Reduction analyze->end g1->treat g2->treat g3->treat g4->treat

Caption: Experimental workflow for an in vivo efficacy study of this compound.

G start Problem: Inconsistent or Unexpected Results Observed check_formulation Is the formulation a stable, homogenous suspension/solution? start->check_formulation remake_formulation Action: Prepare fresh formulation daily. Use sonication. Visually inspect before each dose. check_formulation->remake_formulation No check_controls Are the vehicle & positive controls behaving as expected? check_formulation->check_controls Yes remake_formulation->check_controls investigate_system Action: Investigate systemic issues: - Mtb inoculum titer - Animal health - Dosing technique check_controls->investigate_system No check_toxicity Are there signs of animal toxicity? check_controls->check_toxicity Yes mtd_study Action: - Run MTD study - Assess vehicle toxicity - Refine gavage technique check_toxicity->mtd_study Yes check_compound Action: - Verify compound purity/stability - Confirm Mtb strain susceptibility with in vitro MIC test check_toxicity->check_compound No

Caption: Troubleshooting decision tree for this compound mouse efficacy experiments.

References

Challenges in the chemical synthesis of NITD-304 analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of NITD-304 Analogs

Welcome to the technical support center for the chemical synthesis of this compound analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.

Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis of indolcarboxamide-based compounds like this compound and its analogs.

Q1: My initial reaction to form the core heterocyclic structure (e.g., pyrazolo[1,5-a]pyrimidine as a related scaffold) is resulting in low yields. What are the first parameters I should investigate?

A: Low yields in heterocyclic core synthesis often stem from suboptimal reaction conditions. Key parameters to verify include the choice and purity of the catalyst, solvent, and base. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, reaction conditions can be highly specific, with optimal yields sometimes requiring a particular catalyst like cationic Rh(iii) with specific additives under microwave conditions.[1] Ensure all reagents are pure and starting materials are fully characterized.

Q2: I am attempting a Suzuki-Miyaura cross-coupling to introduce an aryl group and the reaction is sluggish or incomplete. What are the most common causes?

A: Sluggish or incomplete Suzuki couplings are a frequent challenge. The primary causes are often related to reagent quality, catalyst deactivation, or suboptimal reaction conditions.[2]

  • Reagent Quality: Boronic acids are susceptible to degradation (protodeboronation). It is recommended to use freshly purchased or recrystallized boronic acids or consider more stable derivatives like pinacol esters.[2]

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation and deactivation.[2] Similarly, phosphine ligands can be oxidized by trace amounts of air.[2]

  • Reaction Conditions: Many Suzuki couplings require heating. If the reaction is slow, cautiously increasing the temperature may improve the rate.[2] However, excessive heat can also cause catalyst decomposition.

Q3: My Suzuki coupling reaction is producing a significant amount of homocoupling byproduct from the boronic acid. How can this be minimized?

A: Homocoupling is a common side reaction, often driven by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[2] To minimize this:

  • Improve Degassing: Ensure the solvent and reaction mixture are rigorously degassed. Sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles is critical.[2]

  • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to Pd(0), which can sometimes promote homocoupling. Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can mitigate this issue.[2]

Q4: I am working with a nitrogen-rich heterocycle containing an unprotected N-H group, and the Suzuki coupling is failing. What is the likely problem?

A: Unprotected N-H groups, particularly in azoles, can interfere with the palladium catalyst. The acidic proton can react with the base or the catalyst, potentially forming N-azolyl palladium complexes that inhibit the catalytic cycle.[3] While some protocols exist for unprotected heterocycles, they may require specific, highly active catalysts or strong bases.[3] If feasible, protecting the N-H group prior to coupling and deprotecting it afterward is a common strategy to circumvent this issue.

Q5: Purification of my final analog is difficult due to impurities with very similar polarity. What strategies can I employ?

A: When standard column chromatography fails to separate closely related impurities, several alternative strategies can be considered:

  • Change the Chromatographic System: Switch to a different stationary phase (e.g., alumina, C18 reverse-phase) or explore different solvent systems to alter selectivity.

  • Recrystallization: This is a powerful technique for purifying solid compounds if a suitable solvent or solvent system can be found.

  • Preparative HPLC: High-performance liquid chromatography offers significantly higher resolution than standard flash chromatography and is often successful for separating challenging mixtures.

  • Dervatization: In some cases, it may be possible to selectively react either the desired product or the impurity to create a derivative with different physical properties, making separation easier, followed by removal of the derivatizing group.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This guide provides a structured approach to diagnosing and solving common problems with Suzuki-Miyaura reactions, a key step in the synthesis of many complex organic molecules, including potential this compound analogs.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Reagent Quality/Integrity - Boronic Acid: Prone to degradation. Use fresh material or a more stable derivative (e.g., pinacol ester, MIDA boronate, or potassium aryltrifluoroborate).[2] - Catalyst/Ligand: Palladium catalysts and phosphine ligands can be oxidized by air.[2] Use fresh reagents stored under an inert atmosphere. - Base: Ensure the base is pure, dry, and of the correct strength for the reaction. Insufficient base can stall the reaction.[2] - Solvent: Use anhydrous and thoroughly degassed solvents.
2. Ineffective Degassing Oxygen deactivates the Pd(0) catalyst.[2] Rigorously degas the reaction mixture and maintain an inert (N₂ or Ar) atmosphere throughout the experiment. Perform several freeze-pump-thaw cycles for best results.
3. Suboptimal Temperature The reaction may be too slow at lower temperatures. Cautiously increase the reaction temperature in increments (e.g., 10-20 °C).[2] Avoid excessive heat, which can degrade the catalyst.
4. Incorrect Ligand-to-Metal Ratio An inappropriate ratio can lead to catalyst aggregation and deactivation. The optimal ratio is ligand-dependent but is typically between 1:1 and 4:1.[2]
5. Poor Substrate Solubility If reactants are not fully dissolved, the reaction rate will be severely limited.[4] Consider a different solvent or solvent mixture that can better solubilize all components at the reaction temperature.
Significant Side Reactions (e.g., Homocoupling) 1. Presence of Oxygen This is the most common cause of boronic acid homocoupling.[2] See "Ineffective Degassing" above.
2. Use of Pd(II) Precatalyst The in-situ reduction of Pd(II) to Pd(0) can consume the boronic acid and lead to homocoupling.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help.
Deboronated Starting Material 1. Unstable Boronic Acid Some boronic acids are inherently unstable under reaction conditions (heat, base, aqueous media).[4] - Use a more stable derivative (see above). - Minimize reaction time and temperature where possible. - Consider using a different base, such as KF, which can sometimes reduce the rate of decomposition.[4]

Experimental Protocols

The following are generalized protocols for key reactions often employed in the synthesis of this compound analogs. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) via syringe. The solvent should have been previously degassed by sparging with an inert gas for at least 30 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Bond Formation (EDCI/HOBt)
  • Initial Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and a coupling additive like HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add the coupling agent, such as EDCI (1.2 eq), portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers successively with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and logical relationships in the synthesis of this compound analogs.

G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Assembly cluster_final Phase 3: Finalization SM Starting Materials (e.g., Indole Derivative) FG Functional Group Interconversion SM->FG CC C-C Bond Formation (e.g., Suzuki Coupling) FG->CC AC Amide Coupling CC->AC P Purification (Chromatography) AC->P C Characterization (NMR, MS) P->C FA Final Analog C->FA

Caption: General synthetic workflow for this compound analogs.

G start Low Yield in Suzuki Coupling? q1 Reagents Fresh & High Purity? start->q1 q2 Degassing Thorough? q1->q2 Yes sol1 Use fresh reagents. Consider stable boronic ester derivatives. q1->sol1 No q3 Temperature Optimized? q2->q3 Yes sol2 Degas solvent via freeze-pump-thaw. Maintain inert atm. q2->sol2 No q4 Substrate Issues? q3->q4 Yes sol3 Increase temp. cautiously. Screen catalysts/ligands. q3->sol3 No sol4 Consider N-H protection. Use more active catalyst for electron-rich halides. q4->sol4 Yes end_ok Problem Solved q4->end_ok No sol1->q2 sol2->q3 sol3->q4 sol4->end_ok G Core Core Synthesis Challenges Coupling Cross-Coupling Challenges Core->Coupling Impure intermediates Purification Purification Challenges Core->Purification Side products from core formation Yield Low Overall Yield Core->Yield Coupling->Purification Byproducts like homocoupled species Coupling->Yield Purity Low Final Purity Purification->Purity Yield->Purity

References

Stability of NITD-304 in different laboratory solvents and media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NITD-304

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information on the stability of this compound in various laboratory solvents and media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the handling and use of this compound in a laboratory setting.

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is not soluble in water. For biological assays, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the aqueous assay medium.

Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A2: Precipitation of compounds from DMSO stocks can occur, especially after freeze-thaw cycles or if the solution has absorbed water. To redissolve the compound, you can gently warm the solution and vortex it. To prevent this, it is recommended to store DMSO stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and water absorption.

Q3: I am observing inconsistent results in my biological assays with this compound. What could be the cause?

A3: Inconsistent results can stem from several factors related to the stability of this compound:

  • Degradation in Aqueous Media: this compound may have limited stability in aqueous buffers, especially at certain pH values. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment.

  • Precipitation in Assay Media: The final concentration of DMSO in your assay should be kept low (typically <1%) to avoid solubility issues. If the final concentration of this compound is high, it may precipitate in the aqueous buffer.

  • Photodegradation: If your experiments are conducted under direct light for extended periods, photodegradation could be a factor. It is good practice to protect solutions containing this compound from light.

Q4: How should I store this compound?

A4: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. For short-term storage, 0-4°C is acceptable. Stock solutions in DMSO should also be stored at -20°C in tightly sealed vials to prevent moisture absorption.

Stability of this compound: Data Summary

While specific quantitative stability data for this compound in a wide range of laboratory solvents and media is not extensively available in the public domain, the following tables provide a summary of known stability information and illustrative examples based on general principles of drug stability.

Table 1: Solubility and Recommended Storage of this compound

ParameterInformation
Solubility Soluble in DMSO, not in water.
Storage (Solid) Short-term: 0-4°C, dry and dark. Long-term: -20°C, dry and dark.
Storage (Solution) DMSO stock: -20°C in tightly sealed vials.

Table 2: Illustrative Example of this compound Stability in Different Solvents at Room Temperature (25°C)

(Disclaimer: The following data is illustrative and intended to provide a general guideline. Actual stability should be determined experimentally.)

Solvent System (v/v)Stability (% remaining after 24 hours)Observations
100% DMSO>99%Stable.
90% DMSO / 10% Water~95%Generally stable, but the presence of water can increase degradation over time.
50% Acetonitrile / 50% Water~80%Moderate degradation observed.
100% Ethanol~90%Relatively stable.
Phosphate Buffered Saline (PBS) pH 7.4<50%Significant degradation expected due to low aqueous solubility and potential hydrolysis.

Table 3: Illustrative Example of this compound Stability in Aqueous Buffers at Different pH Values

(Disclaimer: The following data is illustrative. The stability of this compound at different pH values should be confirmed experimentally.)

Buffer System (Aqueous)pHStability (% remaining after 8 hours at 37°C)Potential Degradation Pathway
0.1 N HCl1.2<40%Acid-catalyzed hydrolysis.
Acetate Buffer4.5~70%More stable than at acidic pH.
Phosphate Buffer7.4<50%Potential for hydrolysis.
Carbonate Buffer9.0<30%Base-catalyzed hydrolysis.

Experimental Protocols

Protocol for Forced Degradation Studies of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Objective: To identify potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

2. Materials:

  • This compound

  • Solvents: HPLC-grade DMSO, acetonitrile, water, ethanol

  • Stress agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Method: Use a validated stability-indicating HPLC method to separate the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound targets the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. The function of MmpL3 is dependent on the proton motive force (PMF). This compound is believed to dissipate this PMF, thereby inhibiting the transport of TMM. This disruption in the mycolic acid biosynthesis pathway ultimately leads to the death of the bacterium.

NITD304_Mechanism cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Mycolic_Acid_Derivatives Mycolic Acid Derivatives (TDM, Mycolyl-AG) MmpL3 MmpL3 Transporter MmpL3->Mycolic_Acid_Derivatives Transports TMM PMF Proton Motive Force (PMF) PMF->MmpL3 Energizes TMM_Synth Trehalose Monomycolate (TMM) Synthesis TMM TMM TMM_Synth->TMM Produces TMM->MmpL3 Substrate NITD304 This compound NITD304->PMF Dissipates

Caption: Mechanism of this compound action via MmpL3 inhibition.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines a typical workflow for evaluating the stability of this compound in a given solvent or medium.

Stability_Workflow Prep Prepare this compound Solution in Test Solvent/Medium Incubate Incubate under Specific Conditions (Temp, Light, pH) Prep->Incubate Sample Withdraw Aliquots at Time Points (t=0, t=x, ...) Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Quantify Quantify Remaining this compound and Degradation Products Analyze->Quantify Report Report % Recovery and Degradation Profile Quantify->Report

Caption: Workflow for this compound stability assessment.

Technical Support Center: Troubleshooting NITD-304 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NITD-304 in high-throughput screening (HTS) assays for anti-tubercular drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent indolcarboxamide anti-tubercular agent. Its primary mechanism of action is the inhibition of the Mycobacterium tuberculosis (Mtb) MmpL3 transporter.[1][2] MmpL3 is an essential protein responsible for transporting trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][3] By inhibiting MmpL3, this compound disrupts cell wall biosynthesis, leading to bacterial death.[1][3] It has demonstrated bactericidal activity against both replicating and intracellular Mtb.[4]

Q2: What types of HTS assays are suitable for identifying MmpL3 inhibitors like this compound?

Several HTS-compatible assays can be employed to screen for MmpL3 inhibitors:

  • Whole-cell phenotypic screens: These are the most common and involve monitoring the growth of Mtb in the presence of test compounds. Readouts can include fluorescence (e.g., using fluorescent reporter strains), luminescence, or colorimetric indicators like Alamar Blue (resazurin).[5][6][7]

  • Metabolic labeling assays: These assays measure the accumulation of TMM, the substrate of MmpL3, upon inhibitor treatment. This can be achieved by feeding radiolabeled precursors like [1,2-¹⁴C]acetate and analyzing lipid extracts via thin-layer chromatography (TLC).[1]

  • Fluorescence-based competitive binding assays: These assays utilize a fluorescent probe that binds to MmpL3. A decrease in fluorescence upon addition of a test compound indicates displacement of the probe and direct binding to the target.[8]

  • Targeted mutant screens: This approach involves screening compound libraries against a wild-type Mtb strain and a pool of MmpL3 mutant strains with known resistance profiles. Compounds that show reduced activity against the mutant pool are likely MmpL3 inhibitors.[8][9]

Q3: What are the expected outcomes and quality control metrics for an HTS assay with this compound?

In a whole-cell Mtb growth inhibition assay, this compound is expected to show potent activity with low nanomolar to micromolar IC50 or MIC values. Key quality control metrics for HTS assays include:

  • Z'-factor: A statistical measure of assay robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

  • Signal-to-Background (S/B) ratio: The ratio of the signal from the negative control (e.g., DMSO) to the positive control (e.g., a known inhibitor like this compound). A high S/B ratio indicates a good dynamic range for the assay.[10]

  • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 20% is generally acceptable.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in HTS assays.

Problem 1: High variability in assay results (high %CV).

Potential Cause Troubleshooting Steps
Inconsistent Mtb inoculum density Ensure a homogenous Mtb culture in the mid-log phase of growth. Standardize the inoculum using McFarland standards or OD600 measurements. Mtb clumping can be minimized by vortexing with glass beads and using detergents like Tween-80 in the culture medium.[11]
Compound precipitation due to low solubility This compound is a hydrophobic molecule.[4] Ensure it is fully dissolved in a suitable solvent like DMSO before dilution in aqueous assay media. Test different final DMSO concentrations (typically ≤1%) to maintain solubility without affecting Mtb growth. Consider using formulations with solubility enhancers, but validate their compatibility with the assay.
Edge effects in microplates Use a humidified incubator to minimize evaporation from the outer wells of the microplate. Consider leaving the outer wells empty or filling them with sterile media.
Inconsistent liquid handling Regularly calibrate and maintain automated liquid handlers. Ensure proper mixing after compound addition.

Problem 2: Low Z'-factor or poor signal-to-background ratio.

Potential Cause Troubleshooting Steps
Suboptimal assay conditions Optimize key assay parameters such as Mtb inoculum density, incubation time, and reagent concentrations (e.g., Alamar Blue).[5][12]
Degradation of this compound or other reagents Prepare fresh stock solutions of this compound and other critical reagents for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light if necessary.
Incorrect concentration of positive control (this compound) Verify the concentration and purity of the this compound stock solution. Use a concentration that provides maximal inhibition (e.g., 10-20x the MIC99) for the positive control wells.
Bacterial contamination Regularly check for contamination in Mtb cultures and assay media. Use sterile techniques and appropriate antibiotics if necessary (and if they don't interfere with the assay).

Problem 3: Unexpected results (e.g., false positives or false negatives).

Potential Cause Troubleshooting Steps
Compound interference with the assay readout For fluorescence-based assays, some compounds may be autofluorescent. For colorimetric assays, compounds may have inherent color. Run a counter-screen with the assay reagents but without the Mtb cells to identify interfering compounds.
Off-target effects of this compound or other compounds While this compound is a specific MmpL3 inhibitor, at high concentrations, off-target effects are possible. Some MmpL3 inhibitors have been shown to dissipate the proton motive force (PMF).[13] Consider secondary assays to confirm the mechanism of action, such as the metabolic labeling assay or the competitive binding assay.
Cytotoxicity of the compound to the host cells (in intracellular assays) Determine the cytotoxicity of this compound and other hit compounds on the host cell line (e.g., macrophages) using assays like MTT or LDH release.[14][15] The therapeutic index (ratio of cytotoxicity to anti-mycobacterial activity) should be sufficiently high.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueReference
MIC99 (Mtb H37Rv)≤ 0.08 µM[4]
Dissociation Constant (KD) for MmpL3Low micromolar[1]

Table 2: In Vitro Safety Profile of this compound

ParameterValueReference
Cytotoxicity (CC50)> 20 µM[4]
Selectivity Index (SI = CC50/MIC50)> 1000[4]
CYP450 3A4 InhibitionNo inhibition[4]

Experimental Protocols

1. Whole-Cell Growth Inhibition Assay using Alamar Blue (Resazurin)

This protocol is a generalized method for a whole-cell phenotypic screen.

  • Preparation of Compound Plates:

    • Serially dilute this compound and test compounds in DMSO.

    • Transfer the compounds to a 384-well microplate. The final DMSO concentration in the assay should not exceed 1%.

    • Include positive controls (e.g., this compound at a high concentration) and negative controls (DMSO vehicle).

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and Tween-80 to mid-log phase (OD600 ~0.4-0.6).

    • Adjust the bacterial suspension to a starting OD600 of 0.01-0.05 in fresh medium.[5]

  • Inoculation and Incubation:

    • Add the Mtb inoculum to each well of the compound plate.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Readout:

    • Add Alamar Blue (resazurin) solution to each well.

    • Incubate for an additional 12-24 hours.

    • Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the controls.

    • Determine the IC50 or MIC values for active compounds.

    • Calculate Z'-factor and S/B ratio to assess assay quality.

2. Metabolic Labeling Assay for TMM Accumulation

This protocol confirms the on-target activity of MmpL3 inhibitors.

  • Mtb Culture and Compound Treatment:

    • Grow Mtb H37Rv to mid-log phase.

    • Incubate the culture with different concentrations of this compound or test compounds.

    • Add [1,2-¹⁴C]acetate to the cultures and incubate for several hours.

  • Lipid Extraction:

    • Harvest the Mtb cells by centrifugation.

    • Extract total lipids using a mixture of chloroform and methanol.

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extracts onto a silica TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate different lipid species.

    • Visualize the radiolabeled lipids by autoradiography.

  • Analysis:

    • Quantify the intensity of the TMM spot. An increase in TMM levels compared to the untreated control indicates inhibition of MmpL3.

Visualizations

MmpL3_Signaling_Pathway cluster_membrane Cell Membrane Cytoplasm Cytoplasm Periplasm Periplasm MmpL3 MmpL3 Cell_Wall_Components Mycolic Acid-Containing Cell Wall Components MmpL3->Cell_Wall_Components Export Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM TMM->MmpL3 Transport NITD_304 This compound NITD_304->MmpL3 Inhibition HTS_Workflow Compound_Library Compound Library Preparation Assay_Plate_Prep Assay Plate Preparation Compound_Library->Assay_Plate_Prep Mtb_Inoculation Mtb Inoculation Assay_Plate_Prep->Mtb_Inoculation Incubation Incubation Mtb_Inoculation->Incubation Signal_Development Signal Development (e.g., Alamar Blue) Incubation->Signal_Development Data_Acquisition Data Acquisition (Plate Reader) Signal_Development->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Confirmation Hit Confirmation & Validation Data_Analysis->Hit_Confirmation Troubleshooting_Decision_Tree Start Assay Fails QC (Low Z' or High %CV) Check_Controls Review Controls: Positive & Negative Start->Check_Controls Controls_OK Controls Look Good? Check_Controls->Controls_OK Check_Reagents Check Reagent Preparation & Storage Controls_OK->Check_Reagents Yes Fix_Controls Recalculate or Remake Control Stocks Controls_OK->Fix_Controls No Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Inoculum Verify Mtb Inoculum (Density, Viability, Clumping) Reagents_OK->Check_Inoculum Yes Fix_Reagents Prepare Fresh Reagents Reagents_OK->Fix_Reagents No Inoculum_OK Inoculum OK? Check_Inoculum->Inoculum_OK Check_Instrumentation Check Instrumentation (Plate Reader, Liquid Handlers) Inoculum_OK->Check_Instrumentation Yes Fix_Inoculum Prepare New Inoculum Inoculum_OK->Fix_Inoculum No Instrumentation_OK Instrumentation OK? Check_Instrumentation->Instrumentation_OK Optimize_Assay Re-optimize Assay Parameters (Incubation Time, etc.) Instrumentation_OK->Optimize_Assay Yes Fix_Instrumentation Calibrate/Maintain Instrumentation Instrumentation_OK->Fix_Instrumentation No

References

Technical Support Center: Investigating the Impact of Serum Protein Binding on NITD-304 In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating the impact of serum protein binding on the in vitro activity of NITD-304, a promising preclinical candidate for multidrug-resistant tuberculosis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an indolcarboxamide compound with potent bactericidal activity against Mycobacterium tuberculosis (M.tb), including drug-sensitive and multidrug-resistant strains.[1][2] Its primary molecular target is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter protein.[1][3] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for mycolic acids, across the inner membrane of the bacterium.[4][5] By directly inhibiting MmpL3, this compound disrupts the biosynthesis of the mycobacterial cell wall, leading to cell death.[3][4]

Q2: Why is serum protein binding a critical factor to consider in in vitro experiments with this compound?

Serum albumin is the most abundant protein in blood plasma and is known to bind to a wide variety of drugs.[6] It is a well-established principle in pharmacology that only the unbound or "free" fraction of a drug is able to exert its pharmacological effect.[4] When a drug is highly bound to serum proteins, its effective concentration at the target site is reduced. Therefore, understanding the extent to which this compound binds to serum proteins is crucial for interpreting in vitro activity data and predicting its in vivo efficacy. A high degree of serum protein binding can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of a compound when tested in the presence of serum or albumin.

Q3: What is the expected impact of serum protein binding on the MIC of this compound?

While specific data on the serum protein binding percentage for this compound is not publicly available, it is anticipated that the presence of serum or serum albumin in the culture medium will increase its MIC value. The magnitude of this increase, often referred to as the "serum shift," will be proportional to the fraction of this compound that binds to the proteins. For a hypothetical example, if this compound is 90% bound to serum proteins, only 10% of the drug is free to act on the bacteria. This would likely result in an approximately 10-fold increase in the observed MIC in the presence of serum.

Q4: How can I determine the impact of serum protein binding on this compound activity in my own experiments?

You can quantify the effect of serum protein binding by performing a Minimum Inhibitory Concentration (MIC) assay with and without the addition of serum or a purified serum protein like human serum albumin (HSA) or bovine serum albumin (BSA) to the growth medium. A significant increase in the MIC in the presence of serum or albumin would indicate that protein binding is affecting the compound's activity.

Data Presentation

The following table is a template for researchers to summarize their experimental findings on the impact of serum protein binding on this compound's in vitro activity. Please note: The data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.

ParameterCondition A: Standard Broth (e.g., 7H9)Condition B: Broth + 4% Human Serum AlbuminFold-Change (B/A)
This compound MIC (µM) 0.020.210
Isoniazid MIC (µM) 0.10.11
Rifampicin MIC (µM) 0.0150.064

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

NITD304_Mechanism This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursors Mycolic Acid Precursors TMM_Synthesis TMM Synthesis Mycolic_Acid_Precursors->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 TMM Transport TMM_Periplasm TMM in Periplasm MmpL3->TMM_Periplasm Cell_Wall_Synthesis Mycolic Acid Layer Synthesis TMM_Periplasm->Cell_Wall_Synthesis Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Cell_Wall_Synthesis->Mycobacterial_Cell_Wall Incorporation NITD304 This compound NITD304->MmpL3 Inhibition

Caption: Mechanism of this compound inhibition of MmpL3-mediated TMM transport.

Experimental Workflow for Determining Serum Protein Binding Impact

Serum_Protein_Binding_Workflow Workflow for Assessing Serum Protein Binding Effect on MIC Start Start: Prepare M. tuberculosis Inoculum Prepare_Plates Prepare 96-well plates with serial dilutions of this compound Start->Prepare_Plates Add_Media Add growth medium to two sets of plates Prepare_Plates->Add_Media Media_A Set A: Standard Broth (e.g., 7H9 + OADC) Add_Media->Media_A Media_B Set B: Broth + Serum Protein (e.g., 4% HSA) Add_Media->Media_B Inoculate Inoculate all wells with M. tuberculosis Media_A->Inoculate Media_B->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Read_MIC Read MIC after incubation (e.g., 7-14 days) Incubate->Read_MIC Compare Compare MIC values between Set A and Set B Read_MIC->Compare Conclusion Determine serum shift and impact on activity Compare->Conclusion

Caption: Experimental workflow for determining the impact of serum protein binding on this compound MIC.

Experimental Protocols

Protocol for Determining MIC of this compound in the Presence of Human Serum Albumin (HSA)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound stock solution of known concentration

  • Mycobacterium tuberculosis H37Rv (or other relevant strain)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)

  • Human Serum Albumin (HSA), sterile solution

  • Sterile 96-well microplates

  • Sterile tubes for dilution

  • Pipettes and sterile tips

  • Incubator at 37°C

Procedure:

  • Prepare Media:

    • Medium A (Control): 7H9 broth with 0.2% glycerol and 10% OADC.

    • Medium B (Test): 7H9 broth with 0.2% glycerol, 10% OADC, and 4% (w/v) HSA. Ensure the HSA is fully dissolved and the medium is filter-sterilized.

  • Prepare this compound Dilutions:

    • Perform a serial 2-fold dilution of the this compound stock solution in both Medium A and Medium B in separate sets of tubes to achieve a range of concentrations (e.g., from 64x MIC to 0.25x the expected MIC).

  • Plate Setup:

    • Dispense 100 µL of each this compound dilution into the wells of the 96-well plates. Dedicate separate plates for Medium A and Medium B.

    • Include a drug-free well (medium only) as a positive control for bacterial growth and a sterile well (medium only, no inoculum) as a negative control.

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5.

    • Dilute the adjusted inoculum 1:20 in the respective media (A and B) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 100 µL of the final bacterial suspension to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

  • Data Analysis:

    • Compare the MIC value obtained in Medium B to that in Medium A to determine the fold-shift caused by protein binding.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No bacterial growth in positive control wells 1. Inoculum viability is low. 2. Inoculum concentration is too low. 3. Issues with growth medium.1. Use a fresh, actively growing culture. 2. Verify the McFarland standard and dilution steps. 3. Check the preparation and expiration date of the media and supplements.
Contamination in wells 1. Poor aseptic technique. 2. Contaminated reagents or media.1. Review and adhere strictly to sterile procedures. 2. Use fresh, sterile reagents and media. Filter-sterilize all prepared solutions.
Inconsistent MIC results between replicates 1. Pipetting errors during serial dilution or inoculation. 2. Inhomogeneous bacterial suspension.1. Ensure accurate and consistent pipetting. Use calibrated pipettes. 2. Vortex the inoculum thoroughly before dilution and addition to the wells.
Unexpectedly high MIC in control medium (without HSA) 1. Error in this compound stock concentration. 2. Degradation of this compound. 3. Resistant bacterial strain used.1. Verify the concentration of the stock solution. 2. Store the stock solution properly and prepare fresh dilutions for each experiment. 3. Confirm the identity and susceptibility profile of the bacterial strain.
Precipitation of this compound in wells 1. Poor solubility of the compound at high concentrations. 2. Interaction with components of the medium.1. Check the solubility of this compound in the test medium. Consider using a cosolvent like DMSO (ensure final concentration does not affect bacterial growth). 2. Observe for precipitation during the dilution process.

References

Validation & Comparative

A Head-to-Head Battle Against Mycobacterium tuberculosis: NITD-304 Versus Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Potent Antitubercular Agents

In the global fight against tuberculosis (TB), the continuous evolution of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. This guide provides a detailed comparison of a promising preclinical candidate, NITD-304, and a cornerstone of first-line TB therapy, isoniazid. The analysis focuses on their respective activities against replicating M. tuberculosis, mechanisms of action, and the experimental frameworks used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of tuberculosis research.

Executive Summary

Isoniazid, a prodrug activated by the mycobacterial enzyme KatG, has been a mainstay of TB treatment for decades, primarily targeting mycolic acid synthesis. This compound, a member of the indolcarboxamide class, represents a newer generation of antitubercular agents that employs a distinct mechanism, inhibiting the essential membrane transporter MmpL3. This guide presents a side-by-side comparison of their in vitro bactericidal activity, highlighting the superior potency of this compound. While both compounds exhibit rapid killing of replicating M. tuberculosis, this compound does so at significantly lower concentrations.

Quantitative Comparison of In Vitro Activity

The following table summarizes the key in vitro activity parameters for this compound and isoniazid against the standard laboratory reference strain of M. tuberculosis, H37Rv.

ParameterThis compoundIsoniazidReference
Target MmpL3InhA[1][2]
MIC50 (H37Rv) 15 nM (0.006 µg/mL)0.33 µM (0.045 µg/mL)[3]
MBC (H37Rv) 125 nM~0.2-0.4 µg/mL[1]
Bactericidal Activity Rapidly bactericidalRapidly bactericidal[1][4]

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary between studies depending on the specific experimental conditions. The data presented here is from studies where a direct comparison was made or could be reasonably inferred.

Mechanisms of Action: A Tale of Two Pathways

The distinct mechanisms of action of this compound and isoniazid are crucial for understanding their efficacy and potential roles in combination therapies, particularly against drug-resistant TB.

Isoniazid: Disrupting Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation within the mycobacterial cell. The catalase-peroxidase enzyme, KatG, converts isoniazid into a reactive species. This activated form then covalently adducts with NAD+, forming an INH-NADH complex that potently inhibits the enoyl-acyl carrier protein reductase, InhA. The inhibition of InhA blocks the synthesis of mycolic acids, essential components of the unique and protective mycobacterial cell wall, leading to bacterial cell death.[5][6]

Isoniazid_Mechanism Isoniazid Mechanism of Action Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH INH_NADH INH-NADH Adduct Activated_INH->INH_NADH NAD NAD+ NAD->INH_NADH InhA InhA (Enoyl-ACP Reductase) INH_NADH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Caption: Isoniazid activation and inhibition pathway.

This compound: Targeting a Key Transporter

This compound targets MmpL3, a crucial transporter protein in M. tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid-containing molecules, from the cytoplasm to the periplasmic space. By inhibiting MmpL3, this compound prevents the incorporation of mycolic acids into the cell wall, leading to a loss of cell wall integrity and subsequent cell death.[1][2] This mechanism is effective against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[2]

NITD304_Mechanism This compound Mechanism of Action cluster_membrane Inner Membrane MmpL3 MmpL3 Transporter TMM_peri TMM (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid_Incorp Mycolic Acid Incorporation into Cell Wall TMM_peri->Mycolic_Acid_Incorp Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Incorp->Cell_Wall_Integrity Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Cell_Death Loss of NITD304 This compound NITD304->MmpL3 Inhibition

Caption: this compound workflow inhibiting MmpL3.

Experimental Protocols

The determination of the in vitro activity of antitubercular agents relies on standardized and reproducible methods. The following outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • The bacterial suspension is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

2. Preparation of Drug Dilutions:

  • A stock solution of the test compound (this compound or isoniazid) is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth to achieve the desired final concentration range.

3. Incubation:

  • The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • The plate is sealed and incubated at 37°C for 7 to 14 days.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Kill Kinetic (Time-Kill) Assay

This assay is performed to assess the bactericidal activity of a compound over time.

1. Preparation:

  • An early-log phase culture of M. tuberculosis H37Rv is prepared as described for the MIC assay.

  • The test compounds are added to the bacterial cultures at concentrations corresponding to multiples of their predetermined MIC values (e.g., 1x, 4x, 10x MIC).

2. Sampling and Plating:

  • At various time points (e.g., 0, 1, 3, 5, and 7 days), aliquots are withdrawn from each culture.

  • Serial dilutions of the aliquots are plated on Middlebrook 7H11 agar plates.

3. Incubation and Colony Counting:

  • The plates are incubated at 37°C for 3-4 weeks.

  • The number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.

4. Analysis:

  • The change in log10 CFU/mL over time is plotted to visualize the killing kinetics of the compound. A 3-log10 reduction in CFU/mL is generally considered indicative of bactericidal activity.

Conclusion

The preclinical data strongly suggests that this compound is a highly potent inhibitor of replicating M. tuberculosis, demonstrating superior in vitro activity compared to isoniazid. Its novel mechanism of action, targeting the essential MmpL3 transporter, makes it a valuable candidate for further development, particularly for the treatment of drug-resistant tuberculosis. The distinct pathways targeted by this compound and isoniazid also suggest potential for synergistic effects in combination therapy, an avenue that warrants further investigation. The experimental protocols outlined provide a standardized framework for the continued evaluation of these and other novel antitubercular agents.

References

Preclinical Showdown: A Comparative Analysis of NITD-304 and Bedaquiline in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), particularly multidrug-resistant strains, the development of novel therapeutics is paramount. This guide provides a detailed preclinical comparison of two potent anti-tubercular agents: NITD-304, an indolcarboxamide, and bedaquiline, a diarylquinoline. The following analysis, targeted at researchers, scientists, and drug development professionals, summarizes their comparative efficacy in preclinical models, details their mechanisms of action, and outlines the experimental protocols used to generate the supporting data.

At a Glance: Head-to-Head Efficacy

The preclinical efficacy of this compound and bedaquiline has been evaluated in various mouse models of Mycobacterium tuberculosis infection. While direct head-to-head comparative studies are limited, data from independent studies using similar models allow for a meaningful assessment of their relative potency.

Table 1: Comparative In Vivo Efficacy in Mouse Models of Tuberculosis
CompoundMouse StrainInfection ModelDose (mg/kg)Treatment DurationMean Log10 CFU Reduction in Lungs (vs. Untreated Control)Reference
This compound BALB/cAcute12.54 weeks1.24
BALB/cAcute504 weeks3.82[1]
BALB/cEstablished1002 weeks1.11[1]
BALB/cEstablished1004 weeks2.14
Bedaquiline BALB/c-104 weeks3.1[2]
BALB/c-254 weeks4.1[2]
C3HeB/FeJ-104 weeks-[2]
C3HeB/FeJ-254 weeks-[2]

Note: Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Delving into the Mechanisms of Action

This compound and bedaquiline employ distinct mechanisms to exert their bactericidal effects against M. tuberculosis.

This compound: Targeting the Mycobacterial Cell Wall

This compound is a potent inhibitor of the MmpL3 (Mycobacterial membrane protein Large 3) transporter.[3][4] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[3][4] By inhibiting MmpL3, this compound effectively blocks the formation of the outer membrane of M. tuberculosis, leading to bacterial death.

NITD304_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursor Trehalose Monomycolate (TMM) Precursor MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis MmpL3->Mycolic_Acid_Synthesis TMM Cell_Wall Cell Wall Formation Mycolic_Acid_Synthesis->Cell_Wall NITD304 This compound NITD304->MmpL3 Inhibition

Mechanism of Action of this compound

Bedaquiline: Disrupting Bacterial Energy Metabolism

Bedaquiline is the first-in-class diarylquinoline that targets the F-ATP synthase of M. tuberculosis.[5][6] Specifically, it binds to the c-subunit of the F-ATP synthase, which is a crucial enzyme for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[5][6] By inhibiting ATP synthesis, bedaquiline effectively depletes the energy supply of the bacterium, leading to cell death.[5][6] This mechanism is effective against both replicating and non-replicating mycobacteria.

Bedaquiline_Mechanism cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm ATP_Synthase F-ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibition Proton_Gradient Proton Motive Force Proton_Gradient->ATP_Synthase Drives

Mechanism of Action of Bedaquiline

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vivo Efficacy in Mouse Models of Tuberculosis

A standardized workflow is employed to assess the in vivo efficacy of anti-tubercular compounds.

InVivo_Workflow Infection Infection of Mice (e.g., Aerosol with M. tuberculosis) Treatment Drug Administration (e.g., Oral Gavage) Infection->Treatment Endpoint Endpoint Analysis Treatment->Endpoint CFU Colony Forming Unit (CFU) Enumeration from Lungs/Spleen Endpoint->CFU Data_Analysis Data Analysis (Log10 CFU Reduction) CFU->Data_Analysis

General Workflow for In Vivo Efficacy Studies

1. Animal Model and Infection:

  • Mouse Strains: BALB/c, C57BL/6, or C3HeB/FeJ mice are commonly used.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection. The inoculum size is typically around 100-200 CFU per lung.

2. Drug Administration:

  • Formulation: The test compounds (this compound or bedaquiline) and control drugs are formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

  • Dosing: Drugs are administered orally via gavage, typically once daily, five days a week.

  • Treatment Initiation and Duration: Treatment usually begins 4-6 weeks post-infection and continues for a specified duration (e.g., 2 to 4 weeks).

3. Efficacy Assessment:

  • Endpoint: The primary endpoint is the bacterial load in the lungs and spleen.

  • CFU Enumeration: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • Incubation and Counting: Plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The efficacy of the treatment is determined by calculating the mean log10 CFU reduction in the organs of treated mice compared to the untreated control group.

In Vitro Target Inhibition Assays

1. This compound: MmpL3 Inhibition Assay (Metabolic Labeling)

  • Principle: This assay measures the inhibition of mycolic acid synthesis, a downstream effect of MmpL3 inhibition.

  • Procedure:

    • M. tuberculosis cultures are treated with varying concentrations of this compound.

    • [1,2-¹⁴C]acetate is added to the cultures as a metabolic precursor for fatty acid and mycolic acid synthesis.

    • After incubation, lipids are extracted from the bacterial cells.

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The incorporation of the radiolabel into different lipid species, particularly TMM, is quantified using a phosphorimager.

    • A reduction in the synthesis of mycolic acids in the presence of this compound indicates inhibition of the MmpL3-mediated pathway.

2. Bedaquiline: F-ATP Synthase Inhibition Assay (Luminescence-based)

  • Principle: This assay measures the inhibition of ATP synthesis by F-ATP synthase.

  • Procedure:

    • Inverted membrane vesicles (IMVs) containing functional F-ATP synthase are prepared from Mycobacterium species.

    • The IMVs are incubated with varying concentrations of bedaquiline.

    • The ATP synthesis reaction is initiated by adding ADP and a substrate for the respiratory chain (e.g., succinate) to generate a proton motive force.

    • The amount of ATP produced is quantified using a luciferin/luciferase-based luminescence assay.

    • A decrease in luminescence in the presence of bedaquiline indicates inhibition of F-ATP synthase activity.

Conclusion

Both this compound and bedaquiline demonstrate potent bactericidal activity against M. tuberculosis in preclinical models, albeit through different mechanisms of action. Bedaquiline, a clinically approved drug, serves as a critical component in the treatment of multidrug-resistant tuberculosis. This compound, with its novel target within the cell wall biosynthesis pathway, represents a promising candidate for further development. The data presented in this guide underscores the importance of a multi-pronged approach to TB drug discovery, targeting various essential pathways within the pathogen. Further head-to-head comparative studies will be invaluable in fully elucidating the relative therapeutic potential of these and other emerging anti-tubercular agents.

References

Comparative Analysis of NITD-304 and Other MmpL3 Inhibitors for Antitubercular Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acids, has been identified as a highly promising target for new antitubercular drugs.[1] This guide provides a detailed head-to-head comparison of NITD-304, a prominent MmpL3 inhibitor, with other key inhibitors targeting the same protein, including its analog NITD-349, as well as SQ109, AU1235, BM212, and THPP1.

Mechanism of Action: The Role of MmpL3 Inhibition

MmpL3 is a critical transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM) from the cytoplasm to the periplasm.[2][3] TMM is a crucial precursor for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan, both of which are essential components of the mycobacterial cell wall.[1][4] By inhibiting MmpL3, these compounds disrupt the cell wall biosynthesis, leading to bacterial death.[5][6] While direct inhibition of MmpL3 is the primary mechanism for many of these compounds, some, like SQ109 and BM212, have also been shown to dissipate the proton motive force (PMF) across the mycobacterial membrane.[5][7]

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Cell Wall Precursors TDM & Mycolyl-AG TMM_periplasm->Cell Wall Precursors This compound This compound & other MmpL3 Inhibitors This compound->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by this compound.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other MmpL3 inhibitors, comparing their in vitro activity, in vivo efficacy, and safety profiles.

Table 1: In Vitro Activity against M. tuberculosis
CompoundChemical ClassMIC (μM) against Mtb H37RvIntracellular Activity (THP-1 macrophages)
This compound Indolcarboxamide≤ 0.08[8]Potent activity demonstrated[3]
NITD-349 Indolcarboxamide≤ 0.08[8]Potent activity demonstrated[3]
SQ109 1,2-diamine2.36[5]Active[7]
AU1235 Adamantyl urea0.48[5]Active[7]
BM212 1,5-diarylpyrrole3.76[5]N/A
THPP1 Tetrahydropyrazolopyrimidine13.44[5]N/A

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis
CompoundMouse ModelDose (mg/kg)Treatment DurationLog CFU Reduction in Lungs (compared to untreated)Reference
This compound Acute Infection12.54 weeks1.24[8]
Acute Infection504 weeks3.82[8]
Established Infection1002 weeks1.11[8]
Established Infection1004 weeks2.14[9]
NITD-349 Acute Infection12.54 weeks0.9[8]
Acute Infection504 weeks3.4[8]
Established Infection1002 weeks1.10[8]
Established Infection1004 weeks2.38[9]
Rifampicin Established Infection102 weeks1.29[8]
Ethambutol Established Infection1002 weeks0.75[8]

CFU (Colony Forming Units) are used to quantify the number of viable bacteria in a sample.

Table 3: Safety and Pharmacokinetic Profile
CompoundKey Safety/Pharmacokinetic Findings
This compound Promising safety margin in rat toxicology studies. No inhibition of major cytochrome P-450 enzymes or the hERG channel.[2][3]
NITD-349 Similar to this compound, showed a promising safety margin in preclinical studies.[2][3]
SQ109 Has completed Phase II efficacy studies. Generally well-tolerated.[5][10] Some studies indicate it may dissipate the proton motive force.[5][7]
AU1235 Shown to collapse ΔpH in inverted membrane vesicles.[5]
BM212 Shown to dissipate the proton motive force.[5][7]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Compound Preparation: Compounds are serially diluted in dimethyl sulfoxide (DMSO) and then added to the culture medium in a 96-well plate format.

  • Inoculation: A mid-log phase culture of Mtb is diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Readout: Bacterial growth inhibition is assessed visually or by using a metabolic indicator such as resazurin. The MIC is defined as the lowest compound concentration that prevents visible growth.

In Vivo Mouse Efficacy Models
  • Acute Infection Model:

    • Animals: BALB/c mice are used.

    • Infection: Mice are infected intranasally with a low dose of Mtb (~10^3 CFU).[8]

    • Treatment: Oral treatment with the test compounds begins one week post-infection and continues daily for 4 weeks.[8]

    • Endpoint: At the end of the treatment period, mice are euthanized, and the lungs are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar to determine the bacterial load (CFU).

  • Established (Chronic) Infection Model:

    • Animals and Infection: Similar to the acute model.

    • Treatment: Treatment is initiated one month after infection to allow for the establishment of a chronic infection.[8]

    • Endpoint: Bacterial load in the lungs is determined at specified time points (e.g., 2 and 4 weeks) during treatment.[8][9]

Direct MmpL3 Inhibition Assays

cluster_workflow Workflow for Validating Direct MmpL3 Inhibition Start Start Metabolic_Labeling Metabolic Labeling with [1,2-14C]acetate Start->Metabolic_Labeling Lipid_Extraction Lipid Extraction and TLC Analysis Metabolic_Labeling->Lipid_Extraction TMM_Accumulation TMM Accumulation? Lipid_Extraction->TMM_Accumulation Competition_Binding Competition Binding Assay (e.g., with fluorescent probe) TMM_Accumulation->Competition_Binding Yes Indirect_Effect Potential Indirect Effect or Off-Target TMM_Accumulation->Indirect_Effect No Probe_Displacement Probe Displacement? Competition_Binding->Probe_Displacement Direct_Inhibitor Confirmed Direct MmpL3 Inhibitor Probe_Displacement->Direct_Inhibitor Yes Probe_Displacement->Indirect_Effect No

Caption: Experimental workflow for confirming direct MmpL3 inhibition.
  • Metabolic Labeling with [1,2-¹⁴C]acetate: This assay is used to assess the impact of inhibitors on mycolic acid metabolism.[5][6]

    • Mtb cultures are treated with increasing concentrations of the test compound.

    • [1,2-¹⁴C]acetate is added to the cultures to radiolabel newly synthesized lipids.

    • After incubation, lipids are extracted and analyzed by thin-layer chromatography (TLC).

    • Inhibition of MmpL3 results in the accumulation of radiolabeled TMM.

  • Competition Binding Assay: This assay determines if a compound directly binds to MmpL3.[11]

    • Intact M. smegmatis cells overexpressing Mtb MmpL3 are used.

    • The cells are incubated with a fluorescent probe known to bind MmpL3 (e.g., North 114, a TAMRA-labeled NITD analog).

    • The test compound is then added at various concentrations.

    • Displacement of the fluorescent probe, measured by flow cytometry, indicates that the test compound competes for the same binding site on MmpL3.[11]

Conclusion

The indolcarboxamide this compound and its analog NITD-349 have demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant Mtb strains in vitro and have shown significant efficacy in mouse models of tuberculosis.[2][3][8] Their favorable preclinical safety profiles make them strong candidates for further development.[2]

In comparison, other MmpL3 inhibitors like SQ109, which is the most clinically advanced, have also shown promise but may have additional mechanisms of action, such as disrupting the proton motive force, which could contribute to off-target effects.[5][7] The adamantyl ureas (e.g., AU1235) and other chemical classes also effectively inhibit MmpL3 but require further characterization and optimization.

The data presented in this guide highlights the potential of MmpL3 as a valuable target for novel anti-TB drug discovery. This compound stands out due to its high potency and well-characterized direct inhibition of MmpL3. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative therapeutic potential of these promising MmpL3 inhibitors.

References

Synergistic Drug Interaction: A Comparative Analysis of NITD-304 and Rifampicin in Combating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the synergistic interaction between the novel antitubercular agent NITD-304 and the first-line antibiotic rifampicin reveals a promising strategy to enhance the efficacy of tuberculosis treatment. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their combined performance, supported by experimental data, methodologies, and mechanistic insights.

Executive Summary

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of innovative therapeutic strategies. One such approach is the combination of drugs that exhibit synergistic activity, where their combined effect is greater than the sum of their individual effects. This guide focuses on the potent synergy observed between this compound, an inhibitor of the essential mycobacterial transporter MmpL3, and rifampicin, a cornerstone of current tuberculosis therapy. By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to increased permeability and enhanced intracellular accumulation of rifampicin, ultimately resulting in a more potent bactericidal effect.

Quantitative Analysis of Synergistic Interaction

The synergistic relationship between this compound and rifampicin has been quantified using the checkerboard assay, a standard in vitro method to assess drug interactions. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.

Drug CombinationTest OrganismAssay MethodFractional Inhibitory Concentration Index (ΣFIC)Interaction OutcomeReference
This compound + RifampicinMycobacterium tuberculosis H37Rv mc²6206Checkerboard (REMA)0.5Synergistic[1]

Mechanisms of Action and Synergistic Hypothesis

This compound and rifampicin target distinct and essential processes in Mycobacterium tuberculosis, providing a strong basis for their synergistic interaction.

This compound: This novel drug candidate is a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3)[2][3]. MmpL3 is a crucial transporter responsible for exporting mycolic acids, which are essential components of the mycobacterial cell wall[1][3]. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to increased permeability.

Rifampicin: A well-established antibiotic, rifampicin functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis[3].

Hypothesized Synergistic Mechanism: The primary hypothesis for the synergy between this compound and rifampicin is that the disruption of the mycobacterial cell wall by this compound facilitates increased intracellular penetration of rifampicin. This allows rifampicin to reach its target, the RNA polymerase, at higher concentrations, leading to a more profound and rapid bactericidal effect.

SynergyMechanism cluster_Outcome Synergistic Outcome MmpL3 MmpL3 Transporter CellWall Cell Wall Synthesis (Mycolic Acid Export) MmpL3->CellWall Essential for IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability RNAP RNA Polymerase Transcription Transcription RNAP->Transcription EnhancedKilling Enhanced Bacterial Killing Transcription->EnhancedKilling Inhibition contributes to NITD304 This compound NITD304->MmpL3 Inhibits Rifampicin Rifampicin Rifampicin->RNAP Inhibits IncreasedRifampicin Increased Intracellular Rifampicin IncreasedPermeability->IncreasedRifampicin Allows for IncreasedRifampicin->EnhancedKilling Results in

Caption: Proposed mechanism of synergy between this compound and rifampicin.

Experimental Protocols

Checkerboard Assay using Resazurin Microtiter Assay (REMA)

This method is used to determine the FICI and assess the synergistic interaction between two compounds in vitro.

1. Preparation of Reagents and Media:

  • Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase).

  • Prepare stock solutions of this compound and rifampicin in dimethyl sulfoxide (DMSO) and further dilute in 7H9 broth to the desired starting concentrations.

  • Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and store protected from light.

2. Inoculum Preparation:

  • Culture Mycobacterium tuberculosis H37Rv mc²6206 in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth to obtain the final inoculum.

3. Assay Plate Setup:

  • In a 96-well microtiter plate, serially dilute this compound horizontally and rifampicin vertically to create a matrix of drug concentrations.

  • Include wells with each drug alone to determine their Minimum Inhibitory Concentrations (MICs).

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a drug-free well as a growth control and a well with media only as a sterility control.

4. Incubation and Readout:

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

5. Data Analysis:

  • The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where FIC = (MIC of drug in combination) / (MIC of drug alone)

  • The interaction is interpreted as:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis A Prepare Drug Dilutions (this compound & Rifampicin) C Dispense Drug Dilutions into 96-well Plate (Checkerboard Matrix) A->C B Prepare M. tuberculosis Inoculum D Add Bacterial Inoculum to all wells B->D C->D E Incubate at 37°C for 7 days D->E F Add Resazurin Indicator E->F G Re-incubate for 24-48h and observe color change F->G H Determine MICs and calculate ΣFIC G->H I Interpret Interaction (Synergy, Additive, etc.) H->I

Caption: Workflow for the checkerboard (REMA) assay.

In Vivo Efficacy (Individual Agents)

While in vivo studies directly evaluating the combination of this compound and rifampicin are not yet available, individual efficacy studies in mouse models of tuberculosis provide a baseline for their activity.

DrugDoseTreatment DurationLog₁₀ CFU Reduction in Lungs (vs. Untreated)Mouse ModelReference
This compound100 mg/kg2 weeks1.11Established Mtb infection[4]
Rifampicin10 mg/kg2 weeks1.29Established Mtb infection[4]

These data indicate that this compound demonstrates comparable efficacy to rifampicin as a monotherapy in a chronic infection model[4]. The synergistic interaction observed in vitro suggests that a combination regimen could lead to even greater bacterial clearance and potentially shorten treatment duration.

Conclusion and Future Directions

The synergistic interaction between this compound and rifampicin represents a significant advancement in the development of novel anti-tuberculosis therapies. The inhibition of MmpL3 by this compound appears to potentiate the activity of rifampicin by increasing its intracellular concentration. The quantitative data from checkerboard assays strongly support this synergistic relationship.

Further research is warranted to fully elucidate the potential of this drug combination. Key future directions include:

  • Time-kill assays: To evaluate the rate and extent of bacterial killing by the combination over time.

  • In vivo combination studies: To confirm the synergistic effect in animal models of tuberculosis and to determine optimal dosing regimens.

  • Resistance studies: To investigate the potential for the combination to suppress the emergence of drug-resistant mutants.

The continued investigation of the this compound and rifampicin combination holds the promise of a more effective and potentially shorter treatment regimen for tuberculosis, addressing a critical unmet need in global health.

References

Validating MmpL3 as the Target of NITD-304: A Comparative Guide Using Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-tubercular drug candidate NITD-304 with other MmpL3 inhibitors. It details the experimental validation of MmpL3 as the direct target of this compound through the analysis of resistant mutants, presenting key performance data and detailed experimental protocols.

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel drugs that act on new molecular targets. One of the most promising of these is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, across the inner membrane.[1] The indolcarboxamide this compound is a potent preclinical candidate that has been shown to target MmpL3.[1] A cornerstone of preclinical drug development is the definitive validation of the drug's intended target. The generation and characterization of drug-resistant mutants is a powerful methodology to achieve this. This guide outlines the workflow for validating MmpL3 as the target of this compound and compares its efficacy with other known MmpL3 inhibitors.

Comparative Efficacy of MmpL3 Inhibitors

The in vitro potency of this compound against wild-type and resistant Mtb strains is a key indicator of its on-target activity. Comparison with other MmpL3 inhibitors highlights its potent bactericidal activity.

CompoundWild-Type Mtb H37Rv MIC (µM)MmpL3 Mutant Strain(s)MmpL3 Mutant MIC (µM)Fold Change in MIC
This compound 0.02[2]L567P[3]0.25[3]12.5
NITD-349 0.05[2]L567P[3]0.5[3]10
SQ109 2.36[2]Multiple>4 to >1639-fold increaseVariable
AU1235 0.48[2]L567P[3]>0.4[3]>0.83
BM212 3.76[2]F255L, V646M, F644I[4]>4-fold increase[4]>4

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of MmpL3 Inhibitors. The table shows the MIC values of this compound and other MmpL3 inhibitors against wild-type M. tuberculosis H37Rv and strains with mutations in the mmpL3 gene. A significant increase in the MIC for the mutant strains is a strong indicator that the compound's primary target is MmpL3.

Experimental Protocols for Target Validation

The following protocols provide a detailed methodology for the key experiments required to validate MmpL3 as the target of this compound.

Generation of Resistant Mutants
  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.5-0.8).

  • Plating for Resistance: Plate a high density of the bacterial culture (approximately 10⁸ to 10⁹ CFUs) onto Middlebrook 7H11 agar plates containing 5x, 10x, and 20x the MIC of this compound.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Isolation of Resistant Colonies: Pick individual colonies that appear on the drug-containing plates and subculture them in 7H9 broth with the same concentration of this compound to confirm resistance.

  • Frequency of Resistance Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of CFUs plated. The frequency of resistance to MmpL3 inhibitors typically ranges from 10⁻⁷ to 10⁻⁸.[5]

Whole-Genome Sequencing of Resistant Mutants
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the wild-type parent strain using a standard mycobacterial DNA extraction protocol.[6]

  • Library Preparation and Sequencing: Prepare sequencing libraries using a commercial kit and perform whole-genome sequencing on a platform such as Illumina.[7]

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutants to the H37Rv reference genome.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the genomes of the resistant mutants to the wild-type parent strain.

    • Annonate the identified mutations to determine if they fall within the mmpL3 gene or other known resistance-associated genes. The primary observation for on-target resistance is the presence of mutations clustered within the mmpL3 gene.[8]

Confirmation of Mechanism of Action: TMM Accumulation Assay

Inhibition of MmpL3 is expected to lead to the intracellular accumulation of its substrate, trehalose monomycolate (TMM).

  • Metabolic Labeling: Grow wild-type M. tuberculosis in the presence of [¹⁴C]-acetic acid with and without inhibitory concentrations of this compound.

  • Lipid Extraction: Extract total lipids from the bacterial cells using a mixture of chloroform and methanol.[9]

  • Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC using a suitable solvent system.

  • Autoradiography: Visualize the radiolabeled lipids by exposing the TLC plate to a phosphor screen or X-ray film.

  • Analysis: Compare the lipid profiles of the treated and untreated cells. A significant increase in the intensity of the spot corresponding to TMM in the this compound-treated sample confirms the inhibition of TMM transport.[2]

Workflow for MmpL3 Target Validation

The following diagram illustrates the logical flow of experiments to validate MmpL3 as the target of this compound.

G cluster_0 Initial Screening & Hypothesis cluster_1 Generation of Resistant Mutants cluster_2 Genetic Analysis cluster_3 Biochemical Validation start Potent anti-tubercular compound (this compound) identified hypothesis Hypothesize MmpL3 as the target start->hypothesis generate_mutants Generate resistant mutants on this compound plates hypothesis->generate_mutants confirm_resistance Confirm resistance by MIC determination generate_mutants->confirm_resistance wgs Whole-genome sequencing of resistant mutants confirm_resistance->wgs snp_analysis Identify mutations in the mmpL3 gene wgs->snp_analysis tmm_assay TMM accumulation assay snp_analysis->tmm_assay Genetic evidence supports MmpL3 as target confirm_moa Confirm inhibition of TMM transport tmm_assay->confirm_moa conclusion MmpL3 is the validated target of this compound confirm_moa->conclusion Biochemical evidence confirms mechanism

References

A Comparative Safety Profile of Novel Anti-Tuberculosis Candidates: NITD-304 and NITD-349

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical safety profiles of two promising anti-tuberculosis drug candidates, NITD-304 and NITD-349. Both compounds, belonging to the indolcarboxamide class, have demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Their primary mechanism of action is the inhibition of MmpL3, a crucial transporter involved in the biosynthesis of the mycobacterial cell wall.[1][2][3][4] This document synthesizes available in vitro and in vivo safety data to facilitate an objective assessment of their potential for further clinical development.

In Vitro Safety and Pharmacokinetic Profile

A summary of the key in vitro safety and pharmacokinetic data for this compound and NITD-349 is presented below. This data is critical for the early assessment of a compound's potential for off-target effects and drug-drug interactions.

ParameterThis compoundNITD-349Significance
Cytotoxicity (CC50 in HepG2 cells) >50 µM>50 µMLow potential for causing liver cell toxicity.
hERG Binding (IC50) >33 µM>33 µMReduced risk of cardiotoxicity associated with QT interval prolongation.
Mutagenicity (Mini-AMES test) Non-mutagenicNon-mutagenicLow likelihood of causing genetic mutations.
CYP450 2D6 Inhibition (IC50) >50 µM>50 µMMinimal potential for drug-drug interactions with drugs metabolized by this key enzyme.
CYP450 3A4 Inhibition (IC50) >50 µM>50 µMLow risk of interactions with a wide range of co-administered drugs.

In Vivo Safety Profile: Exploratory Toxicology

Exploratory toxicology studies are crucial for identifying potential target organs for toxicity and establishing a preliminary safety margin.

Two-Week Exploratory Rat Toxicology Study

Both this compound and NITD-349 have undergone a 2-week exploratory toxicology study in rats. The available literature indicates that both compounds demonstrated a "promising safety margin".[1] However, specific quantitative data from these studies, such as the No Observed Adverse Effect Level (NOAEL), have not been made publicly available. This limits a direct quantitative comparison of their in vivo safety profiles at this time.

Mechanism of Action: MmpL3 Inhibition

The primary target of both this compound and NITD-349 is the mycobacterial membrane protein Large 3 (MmpL3). This protein is essential for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are fundamental components of the protective outer membrane of Mycobacterium tuberculosis. By inhibiting MmpL3, these compounds disrupt the cell wall integrity, leading to bacterial death.

cluster_bacterium Mycobacterium tuberculosis cluster_inhibition Inhibition Pathway TMM_Precursors Mycolic Acid Precursors MmpL3 MmpL3 Transporter TMM_Precursors->MmpL3 TMM_Transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_Transport Disruption Disruption of Cell Wall Synthesis MmpL3->Disruption Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Integrity) TMM_Transport->Mycolic_Acid_Layer NITD_Compounds This compound / NITD-349 Inhibition Inhibition NITD_Compounds->Inhibition Inhibition->MmpL3 Cell_Death Bacterial Cell Death Disruption->Cell_Death

Mechanism of MmpL3 inhibition by this compound and NITD-349.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the standard experimental protocols for the key in vitro safety assays cited.

Mini-AMES Test for Mutagenicity

The Mini-AMES test is a miniaturized version of the bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[5][6][7][8][9]

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Exposure: The tester strains are exposed to various concentrations of the test compound (this compound or NITD-349) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

hERG Patch-Clamp Assay for Cardiotoxicity

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a prolonged QT interval, increasing the risk of life-threatening arrhythmias. The patch-clamp assay directly measures the effect of a compound on the hERG channel.[10][11][12][13][14]

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the hERG channels.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Analysis: The inhibition of the hERG current at each concentration is measured, and an IC50 value (the concentration at which 50% of the current is inhibited) is calculated.

Cytochrome P450 (CYP450) Inhibition Assay

CYP450 enzymes are a major family of enzymes responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions.[15][16][17][18][19]

  • Enzyme Source: Human liver microsomes, which are rich in CYP450 enzymes, are used.

  • Incubation: The test compound is incubated with the microsomes, a specific substrate for the CYP450 isoform of interest (e.g., for CYP3A4 or CYP2D6), and a cofactor (NADPH).

  • Reaction Termination: The reaction is stopped after a defined period.

  • Metabolite Quantification: The amount of metabolite produced from the specific substrate is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The percentage of inhibition of metabolite formation is determined at various concentrations of the test compound, and an IC50 value is calculated.

Preclinical Safety Assessment Workflow

The following diagram illustrates a general workflow for the preclinical safety assessment of new drug candidates, highlighting the stages where the discussed assays are typically employed.

Start Lead Compound Identification InVitro_Safety In Vitro Safety Profiling - Cytotoxicity - Genotoxicity (Ames) - hERG Assay - CYP450 Inhibition Start->InVitro_Safety InVitro_PK In Vitro ADME - Metabolic Stability - Permeability Start->InVitro_PK InVivo_PK In Vivo Pharmacokinetics (Rodent) InVitro_Safety->InVivo_PK InVitro_PK->InVivo_PK Exploratory_Tox Exploratory In Vivo Toxicology (e.g., 2-Week Rat Study) InVivo_PK->Exploratory_Tox Dose_Selection Dose Range Finding for Pivotal Studies Exploratory_Tox->Dose_Selection Pivotal_Tox Pivotal Toxicology Studies (Rodent & Non-Rodent) Dose_Selection->Pivotal_Tox IND Investigational New Drug (IND) Application Pivotal_Tox->IND

General workflow for preclinical safety assessment.

Conclusion

Based on the currently available in vitro data, both this compound and NITD-349 exhibit promising preclinical safety profiles. They demonstrate low cytotoxicity, no mutagenic potential in the Mini-AMES test, and a low risk of cardiotoxicity and drug-drug interactions via hERG and major CYP450 enzyme inhibition. While initial exploratory in vivo studies in rats suggest a favorable safety margin for both compounds, the absence of publicly available quantitative data, such as NOAELs, precludes a definitive comparative assessment of their in vivo safety. Further disclosure of these results will be critical for a comprehensive risk-benefit analysis and for guiding the continued clinical development of these important anti-tuberculosis candidates.

References

Structure-Activity Relationship of NITD-304 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of the anti-tubercular agent NITD-304 and its analogs. The information presented is based on published experimental data and is intended to inform further drug discovery and development efforts targeting Mycobacterium tuberculosis (Mtb).

Introduction

This compound is a potent indolcarboxamide that has demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[1][2] Its mechanism of action involves the inhibition of MmpL3 (Mycobacterial Membrane Protein Large 3), a crucial transporter of trehalose monomycolate, which is essential for the biosynthesis of the mycobacterial cell wall.[2][3] This novel mechanism of action makes this compound and its analogs a promising class of compounds for the development of new anti-tubercular drugs. This guide summarizes the quantitative data on the activity of this compound and its key analogs, details the experimental protocols used for their evaluation, and visualizes the general workflow for identifying and characterizing such MmpL3 inhibitors.

Data Presentation: Comparative Activity of this compound and Analogs

The following table summarizes the in vitro activity of this compound and its selected analogs against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundStructureR1R2R3MIC (µM)Reference
This compound Indole-2-carboxamide4,6-di-FH4,4-di-Me-cyclohexyl0.02[4]
NITD-349 Indole-2-carboxamide4,6-di-ClH4,4-di-Me-cyclohexyl0.03[4]
Analog 1 Indole-2-carboxamideHHCyclohexyl>10[1]
Analog 2 Indole-2-carboxamide4,6-di-MeHAdamantyl0.012[5]
Analog 3 Indole-2-carboxamide4,6-di-FHAdamantyl0.32[5]
Analog 4 Indole-2-carboxamideHHAdamantyl0.68[5]

Key Structure-Activity Relationship Insights:

  • Indole Core Substitutions (R1): Halogen substitutions at the 4 and 6 positions of the indole ring, such as fluorine (in this compound) and chlorine (in NITD-349), are well-tolerated and contribute to potent activity.[1] Methyl substitutions at these positions also show high potency.[5]

  • Amide Linker: The carboxamide linker is a critical feature of this class of compounds.

  • Cyclohexyl/Adamantyl Moiety (R3): A bulky, lipophilic group at this position is essential for anti-tubercular activity.[1] The unsubstituted cyclohexyl group (Analog 1) is inactive, highlighting the need for substitution.[1] Dimethyl substitution on the cyclohexyl ring (as in this compound and NITD-349) or the use of a rigid adamantyl group (Analogs 2, 3, and 4) confers high potency.[1][5] There is a positive correlation between lipophilicity and Mtb potency in this series.[1]

Experimental Protocols

Mycobacterial Growth Inhibition Assay (MGIA)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis. A commonly used method is the Resazurin Microtiter Assay (REMA).[4]

Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by metabolically active cells to the pink-colored, fluorescent resorufin. The color change serves as an indicator of cell viability.

Protocol:

  • Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[4]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The Mtb culture is diluted and added to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.[4]

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[4]

  • Resazurin Addition: A solution of resazurin is added to each well.[4]

  • Result Interpretation: The plate is incubated for another 16-24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

MmpL3 Inhibition Assay

This assay confirms that the compounds directly target MmpL3. One method involves a competitive binding assay using a fluorescent probe.[6]

Principle: A fluorescently labeled analog of an MmpL3 inhibitor (e.g., North 114, a TAMRA-labeled NITD analog) is used. If the test compound binds to MmpL3, it will displace the fluorescent probe, leading to a decrease in the fluorescence signal associated with the protein.[6]

Protocol:

  • Preparation of MmpL3: Purified MmpL3 protein is used.

  • Assay Setup: The assay is typically performed in a microplate format. Purified MmpL3 is incubated with the fluorescent probe.

  • Compound Addition: The test compounds are added at varying concentrations.

  • Incubation: The mixture is incubated to allow for competitive binding.

  • Measurement: The fluorescence signal is measured. A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding to MmpL3.[6]

Mandatory Visualization

Signaling Pathway of MmpL3 Inhibition

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Cell_Wall_Components Cell Wall Components MmpL3->Cell_Wall_Components Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Integrity) Cell_Wall_Components->Mycolic_Acid_Layer NITD_304 This compound & Analogs NITD_304->MmpL3 Inhibition

Caption: Inhibition of MmpL3 transporter by this compound and its analogs.

Experimental Workflow for MmpL3 Inhibitor Discovery

MmpL3_Inhibitor_Workflow Start Compound Library (e.g., Indolcarboxamides) Phenotypic_Screening Phenotypic Screening (Mtb Growth Inhibition) Start->Phenotypic_Screening MIC_Determination MIC Determination (REMA) Phenotypic_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis Target_Identification Target Identification (Resistant Mutant Sequencing) MIC_Determination->Target_Identification Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization MmpL3_Validation MmpL3 Target Validation (Competitive Binding Assay) Target_Identification->MmpL3_Validation MmpL3_Validation->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Workflow for the discovery and development of MmpL3 inhibitors.

References

Efficacy of NITD-304 in models of both acute and chronic TB infection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of the novel anti-tuberculosis agent NITD-304 against established therapies in both acute and chronic infection models.

This guide provides an objective comparison of the pre-clinical efficacy of this compound, a promising indolcarboxamide targeting the essential mycobacterial membrane protein MmpL3, with standard-of-care anti-tuberculosis drugs, including isoniazid, rifampicin, and moxifloxacin. The data presented is collated from various murine model studies to aid in the evaluation of this compound's potential as a new therapeutic agent against Mycobacterium tuberculosis.

Executive Summary

This compound demonstrates potent bactericidal activity in both acute and chronic mouse models of tuberculosis. In direct comparisons, its efficacy is comparable to that of rifampicin and superior to ethambutol after two weeks of treatment. After four weeks of administration, this compound achieves a significant reduction in bacterial load, showing promise for its inclusion in future anti-tubercular regimens. This guide provides a detailed analysis of the available quantitative data, experimental methodologies, and the mechanisms of action for this compound and its comparator drugs.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound compared to standard anti-tuberculosis agents in murine models. The data is presented as the mean log10 reduction in colony-forming units (CFU) in the lungs of infected mice at various time points.

Table 1: Efficacy in Acute Tuberculosis Infection Models

Drug/RegimenDoseDurationMouse StrainMean Log10 CFU Reduction in LungsReference
This compound 100 mg/kg2 weeksBALB/c1.11[1]
This compound 100 mg/kg4 weeksBALB/c2.14[1]
Rifampicin 10 mg/kg2 weeksBALB/c1.29[1]
Isoniazid 25 mg/kg2 weeksBALB/c~1.0-1.5 (estimated from multiple studies)[2][3]
Moxifloxacin 100 mg/kg2 weeksBALB/c~1.0-1.5 (estimated from multiple studies)[1][3]
Ethambutol 100 mg/kg2 weeksBALB/c0.75[1]

Table 2: Efficacy in Chronic Tuberculosis Infection Models

Drug/RegimenDoseDurationMouse StrainMean Log10 CFU Reduction in LungsReference
This compound 100 mg/kg4 weeksBALB/c2.14[1]
Rifampicin + Isoniazid + Pyrazinamide (RHZ) Standard Doses4 weeksBALB/c~3.5[1]
Rifampicin + Moxifloxacin + Pyrazinamide (RMZ) Standard Doses4 weeksBALB/c~4.25[1]
Rifampicin + Isoniazid + Pyrazinamide + Ethambutol (RHZE) Standard Doses4 weeksC3HeB/FeJ~5.5[1]

Experimental Protocols

The following are generalized experimental protocols for acute and chronic murine tuberculosis infection models based on the reviewed literature. Specific parameters may vary between individual studies.

Acute Tuberculosis Infection Model

This model is designed to evaluate the early bactericidal activity of a compound shortly after infection.

  • Animal Model: Female BALB/c mice, typically 6-8 weeks old.

  • Infection: Intravenous (tail vein) injection of a suspension of Mycobacterium tuberculosis H37Rv (approximately 1 x 10^6 CFU per mouse).

  • Treatment Initiation: Drug treatment is typically initiated 1 day post-infection.

  • Drug Administration: Drugs are administered orally by gavage, once daily for the specified duration (e.g., 2 or 4 weeks).

  • Efficacy Assessment: At designated time points, mice are euthanized, and the lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar.

  • Data Analysis: Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C. The log10 CFU reduction is calculated by comparing the CFU counts from treated mice to those from an untreated control group.

Chronic Tuberculosis Infection Model

This model aims to mimic established human tuberculosis, where the infection has progressed and granulomas have formed.

  • Animal Model: Female BALB/c or C3HeB/FeJ mice, 6-8 weeks old.

  • Infection: Low-dose aerosol infection with Mycobacterium tuberculosis H37Rv (to deliver approximately 50-100 CFU to the lungs).

  • Pre-treatment Period: Mice are left untreated for a period of 4-6 weeks to allow the infection to establish and become chronic.

  • Treatment Initiation: Drug treatment commences after the pre-treatment period.

  • Drug Administration: Drugs are administered orally by gavage, once daily, for the specified duration.

  • Efficacy Assessment: Lungs are harvested at various time points during and after treatment to determine the bacterial load (CFU counts) as described for the acute model.

  • Relapse Assessment: In some studies, a cohort of mice is monitored for several months after the cessation of treatment to assess for disease relapse, defined by the regrowth of bacteria in the lungs.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action for this compound and the comparator drugs.

NITD304_Mechanism cluster_cell_wall Mycobacterium Cell Wall cluster_cytoplasm Cytoplasm Mycolic Acids Mycolic Acids Trehalose Monomycolate (TMM) Trehalose Monomycolate (TMM) Trehalose Monomycolate (TMM)->Mycolic Acids Incorporated into cell wall Mycolic Acid Precursors Mycolic Acid Precursors MmpL3 MmpL3 Transporter Mycolic Acid Precursors->MmpL3 Transported as TMM MmpL3->Trehalose Monomycolate (TMM) Flips TMM to periplasm NITD304 This compound NITD304->MmpL3 Inhibition

Caption: Mechanism of action of this compound.

Isoniazid_Mechanism cluster_cell_wall Mycobacterium Cell Wall cluster_synthesis Mycolic Acid Synthesis Pathway Mycolic Acids Mycolic Acids InhA InhA (Enoyl-ACP reductase) InhA->Mycolic Acids Fatty Acid Precursors Fatty Acid Precursors Fatty Acid Precursors->InhA Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid Activated_Isoniazid->InhA Inhibition

Caption: Mechanism of action of Isoniazid.

Rifampicin_Mechanism cluster_transcription Bacterial Transcription DNA DNA RNA_Polymerase RNA Polymerase (β-subunit) DNA->RNA_Polymerase mRNA mRNA RNA_Polymerase->mRNA Transcription Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibition TB_Experiment_Workflow cluster_acute Acute Infection Model cluster_chronic Chronic Infection Model A1 Infect BALB/c mice (IV, ~10^6 CFU) A2 Start treatment (Day 1 post-infection) A1->A2 A3 Daily oral gavage A2->A3 A4 Assess lung CFU (e.g., Week 2, Week 4) A3->A4 C1 Infect BALB/c or C3HeB/FeJ mice (Aerosol, ~50-100 CFU) C2 Establish chronic infection (4-6 weeks) C1->C2 C3 Start treatment C2->C3 C4 Daily oral gavage C3->C4 C5 Assess lung CFU (various time points) C4->C5 C6 Assess relapse (post-treatment) C5->C6

References

Decoding the Resistance Profile of NITD-304: A Comparative Guide for Antitubercular Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against tuberculosis (TB), particularly multidrug-resistant strains, novel therapeutic agents are paramount. NITD-304, a potent indolcarboxamide, has emerged as a promising preclinical candidate. This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other key antitubercular agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

This compound exerts its bactericidal activity by inhibiting MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of trehalose monomycolate (TMM).[1] TMM is an essential component for the biosynthesis of the mycobacterial cell wall. By blocking MmpL3, this compound disrupts the integrity of the cell wall, leading to bacterial death. This mechanism of action is distinct from many existing first- and second-line anti-TB drugs, suggesting a low probability of cross-resistance with agents targeting different cellular pathways.

Cross-Resistance and Synergistic Interactions

Understanding the interplay between this compound and other antitubercular drugs is critical for designing effective combination therapies. Studies have revealed a favorable profile for this compound, demonstrating synergistic or additive effects with several existing drugs and a lack of antagonism.

Quantitative Analysis of Drug Interactions

The interaction of this compound with other antitubercular agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. An FIC index of ≤0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive interaction (no interaction), and an index of ≥4.0 signifies antagonism.

Antitubercular Agent Drug Class Mechanism of Action Interaction with this compound Fractional Inhibitory Concentration (FIC) Index (ΣFIC)
Rifampin (RIF)RifamycinInhibits DNA-dependent RNA polymeraseSynergistic≤0.5[2]
Bedaquiline (BDQ)DiarylquinolineInhibits ATP synthaseSynergistic≤0.5[2]
Clofazimine (CFZ)Rimino-phenazineMultiple, including membrane destabilization and redox cyclingSynergistic≤0.5[2]
β-lactams (e.g., Meropenem)Beta-lactamInhibit cell wall synthesis (peptidoglycan)Synergistic≤0.5[2]
Isoniazid (INH)Isonicotinic acid hydrazideInhibits mycolic acid synthesis (InhA)Additive>0.5 and <4.0[2]
Ciprofloxacin (CIP)FluoroquinoloneInhibits DNA gyraseAdditive>0.5 and <4.0[2]
Ethambutol (EMB)---Inhibits arabinosyl transferase (cell wall synthesis)Additive>0.5 and <4.0[2]

Key Finding: this compound demonstrates synergistic activity with drugs targeting RNA synthesis, energy metabolism, and cell wall integrity (rifampin, bedaquiline, clofazimine, and β-lactams).[2] This suggests that combining this compound with these agents could lead to more effective treatment regimens, potentially reducing treatment duration and combating drug resistance. The interaction with key first-line drugs like isoniazid and ethambutol is additive, indicating that they can likely be co-administered without diminishing their individual effects.[2] Importantly, no antagonistic interactions have been observed, a crucial factor for combination therapy.[2]

Mechanism of Resistance to this compound

Resistance to MmpL3 inhibitors, including this compound, is primarily mediated by mutations within the mmpL3 gene itself.[3][4] These mutations alter the drug's binding site on the MmpL3 protein, reducing its inhibitory effect.[3] The absence of cross-resistance with drugs having different targets is a significant advantage of this compound. For instance, resistance to rifampin is associated with mutations in the rpoB gene, while isoniazid resistance is linked to mutations in katG and inhA.[5] As these are distinct genetic loci and cellular pathways, a mutation conferring resistance to rifampin or isoniazid is unlikely to affect the activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cross-resistance profile.

Checkerboard Assay (Resazurin Microtiter Assay - REMA)

This method is used to assess the in vitro interaction between two antimicrobial agents.

  • Preparation of Drug Plates: Two drugs are serially diluted in a 96-well microtiter plate, one along the rows and the other along the columns, creating a matrix of drug combinations.

  • Inoculum Preparation: Mycobacterium tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized concentration.

  • Inoculation: The prepared bacterial suspension is added to each well of the drug plate.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7 days).

  • Addition of Resazurin: A solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent indicator that is reduced to the pink, fluorescent resorufin by metabolically active cells.

  • Reading Results: After further incubation, the color change in each well is visually assessed or measured using a fluorometer. A blue color indicates bacterial inhibition, while a pink color indicates bacterial growth.

  • FIC Index Calculation: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The ΣFIC is the sum of the FICs for both drugs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

  • Drug Preparation: The antimicrobial agent is serially diluted in liquid culture medium (e.g., Middlebrook 7H9) in a series of tubes or microplate wells.

  • Inoculation: A standardized suspension of Mycobacterium tuberculosis is added to each dilution.

  • Incubation: The cultures are incubated at 37°C until visible growth is observed in the drug-free control.

  • Result Interpretation: The MIC is recorded as the lowest drug concentration at which there is no visible bacterial growth.

Whole-Genome Sequencing (WGS) for Resistance Analysis

WGS is employed to identify the genetic basis of drug resistance.

  • DNA Extraction: Genomic DNA is extracted from Mycobacterium tuberculosis isolates that have developed resistance to this compound.

  • Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference M. tuberculosis genome.

  • Variant Calling: Genetic variations, such as single nucleotide polymorphisms (SNPs) and insertions/deletions (indels), are identified by comparing the sequenced genome to the reference.

  • Identification of Resistance Mutations: The identified variants, particularly those in the mmpL3 gene, are analyzed to determine their association with the observed drug resistance phenotype.

Visualizing the Pathways and Processes

Mechanism of Action of this compound and Other Antitubercular Agents cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_OtherTargets Other Drug Targets cluster_Drugs Antitubercular Agents TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport MycolicAcids Mycolic Acids MmpL3->MycolicAcids Incorporation CellWall Cell Wall Integrity MycolicAcids->CellWall Arabinogalactan Arabinogalactan Synthesis Arabinogalactan->CellWall Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->CellWall RNAPolymerase RNA Polymerase ATPSynthase ATP Synthase DNAGyrase DNA Gyrase NITD304 This compound NITD304->MmpL3 Inhibits INH Isoniazid (INH) INH->MycolicAcids Inhibits EMB Ethambutol (EMB) EMB->Arabinogalactan Inhibits BetaLactams β-lactams BetaLactams->Peptidoglycan Inhibits RIF Rifampin (RIF) RIF->RNAPolymerase Inhibits BDQ Bedaquiline (BDQ) BDQ->ATPSynthase Inhibits CIP Ciprofloxacin (CIP) CIP->DNAGyrase Inhibits

Caption: Mechanisms of action for this compound and other antitubercular agents.

Experimental Workflow for Determining Cross-Resistance cluster_workflow start Start: M. tuberculosis Isolate mic_determination MIC Determination for Single Agents start->mic_determination checkerboard Checkerboard Assay (REMA) for Drug Combinations start->checkerboard wgs Whole-Genome Sequencing of Resistant Isolates start->wgs fic_calculation Calculate FIC Index (ΣFIC) checkerboard->fic_calculation interaction_type Determine Interaction Type (Synergistic, Additive, Antagonistic) fic_calculation->interaction_type end End: Cross-Resistance Profile interaction_type->end mutation_analysis Identify Resistance-Conferring Mutations wgs->mutation_analysis mutation_analysis->end

Caption: Workflow for assessing drug interactions and resistance mechanisms.

Logical Relationship of this compound Interactions cluster_synergistic Synergistic Interactions (ΣFIC ≤ 0.5) cluster_additive Additive Interactions (0.5 < ΣFIC < 4.0) cluster_antagonistic Antagonistic Interactions (ΣFIC ≥ 4.0) NITD304 This compound RIF Rifampin NITD304->RIF Synergy BDQ Bedaquiline NITD304->BDQ Synergy CFZ Clofazimine NITD304->CFZ Synergy BetaLactams β-lactams NITD304->BetaLactams Synergy INH Isoniazid NITD304->INH Additive CIP Ciprofloxacin NITD304->CIP Additive EMB Ethambutol NITD304->EMB Additive None None Observed NITD304->None No Antagonism

Caption: Summary of this compound's interactions with other antitubercular drugs.

References

Evaluating the Therapeutic Potential of NITD-304 in Combination Regimens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents and combination regimens. This guide provides a comparative analysis of the preclinical candidate NITD-304, a potent inhibitor of the mycobacterial MmpL3 transporter, and its potential in combination therapies against Mycobacterium tuberculosis. Its performance is evaluated against established alternative regimens, supported by experimental data, to inform future research and drug development efforts.

Executive Summary

This compound is an indolcarboxamide-class compound that targets the essential MmpL3 transporter, which is crucial for the biosynthesis of the mycobacterial cell wall.[1] Preclinical studies have demonstrated its potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[1] In vitro studies have revealed synergistic interactions when this compound is combined with several existing antitubercular drugs, suggesting its potential to be a valuable component of future combination therapies. This guide compares the preclinical data for this compound with the clinical trial data of two prominent alternative regimens: the BPaL regimen (bedaquiline, pretomanid, and linezolid) for MDR-TB and the 4-month rifapentine-moxifloxacin regimen for drug-susceptible TB. While this compound shows promise in early-stage research, the alternative regimens have demonstrated clinical efficacy and are already impacting tuberculosis treatment guidelines.

Data Presentation: Quantitative Comparison of Therapeutic Regimens

The following tables summarize the available quantitative data for this compound and the alternative regimens. It is important to note that the data for this compound is from preclinical studies, while the data for the alternative regimens is from clinical trials.

Table 1: In Vitro Synergy of this compound in Combination with Antitubercular Drugs

Combination PartnerFractional Inhibitory Concentration Index (ΣFIC)Interaction Outcome
Bedaquiline (BDQ)0.5Synergistic
Clofazimine (CFZ)≤0.5Synergistic
Rifampin (RIF)0.5Synergistic
Ampicillin (AMP)0.5 - 0.75Synergistic/Additive
Isoniazid (INH)1Additive
Ciprofloxacin (CIP)1Additive
Ethambutol (EMB)1Additive
NITD-3491No Interaction

Source: In Vitro Synergy Studies[2][3]

Table 2: In Vivo Efficacy of this compound Monotherapy in a Mouse Model of Chronic Tuberculosis

Treatment GroupDosage (mg/kg)Mean Log10 CFU Reduction in Lungs (vs. Untreated Control)
This compound12.51.24
This compound503.82
Rifampin (RIF)101.29
Ethambutol (EMB)1000.75

Source: Preclinical Mouse Model Studies[4]

Table 3: Efficacy of the BPaL Regimen in Clinical Trials for Highly Drug-Resistant Tuberculosis (Nix-TB and ZeNix Trials)

TrialLinezolid DoseFavorable Outcome Rate
Nix-TB1200 mg daily for 26 weeks90%
ZeNix1200 mg daily for 26 weeks93%
ZeNix1200 mg daily for 9 weeks89%
ZeNix600 mg daily for 26 weeks91%
ZeNix600 mg daily for 9 weeks84%

Source: Nix-TB and ZeNix Clinical Trials[5][6][7]

Table 4: Efficacy of the 4-Month Rifapentine-Moxifloxacin Regimen for Drug-Susceptible Pulmonary Tuberculosis (Study 31/A5349)

Treatment GroupDurationFavorable Outcome Rate (Non-inferior to control)
Rifapentine-Moxifloxacin Regimen4 monthsYes
Standard 6-month Regimen (Control)6 months-

Source: Study 31/A5349 Clinical Trial[8][9]

Experimental Protocols

1. In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.[2]

  • Preparation of Drug Solutions: Stock solutions of this compound and the combination drug are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth.

  • Plate Setup: In a 96-well microtiter plate, one drug is serially diluted along the x-axis (columns), and the second drug is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

  • Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye such as resazurin. The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

2. In Vivo Efficacy Testing: Mouse Model of Chronic Tuberculosis

The murine model is a widely used preclinical model to evaluate the efficacy of new antitubercular drugs.[4][10]

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a chronic infection in the lungs.

  • Treatment: Treatment with the investigational drug(s) or control regimen is initiated several weeks post-infection. Drugs are typically administered daily or five times a week via oral gavage.

  • Endpoint Analysis: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed and homogenized.

  • Bacterial Load Quantification: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar. The plates are incubated for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.

  • Data Analysis: The efficacy of the treatment is determined by the reduction in the log10 CFU in the lungs and spleens of treated mice compared to untreated controls.

Mandatory Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis MmpL3_Transporter MmpL3 Transporter TMM_Synthesis->MmpL3_Transporter TMM Transport TMM_in_Periplasm TMM MmpL3_Transporter->TMM_in_Periplasm NITD_304 This compound NITD_304->MmpL3_Transporter Inhibition Cell_Wall_Assembly Cell Wall Assembly TMM_in_Periplasm->Cell_Wall_Assembly

Caption: Mechanism of action of this compound targeting the MmpL3 transporter.

Experimental_Workflow_Synergy_Testing cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_and_readout Incubation & Readout cluster_data_analysis Data Analysis Prepare_Drug_A Prepare Serial Dilutions of Drug A Dispense_Drugs Dispense Drug A (rows) and Drug B (columns) into 96-well plate Prepare_Drug_A->Dispense_Drugs Prepare_Drug_B Prepare Serial Dilutions of Drug B Prepare_Drug_B->Dispense_Drugs Prepare_Inoculum Prepare Standardized M. tuberculosis Inoculum Inoculate_Plate Inoculate Plate with M. tuberculosis Prepare_Inoculum->Inoculate_Plate Dispense_Drugs->Inoculate_Plate Incubate_Plate Incubate at 37°C Inoculate_Plate->Incubate_Plate Assess_Growth Assess Bacterial Growth (e.g., Resazurin Assay) Incubate_Plate->Assess_Growth Determine_MIC Determine MIC for each drug and combination Assess_Growth->Determine_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Determine_MIC->Calculate_FICI Determine_Interaction Determine Interaction (Synergy, Additive, Antagonism) Calculate_FICI->Determine_Interaction

Caption: Experimental workflow for in vitro drug synergy testing (Checkerboard Assay).

Discussion and Future Directions

The preclinical data for this compound are promising. Its potent bactericidal activity and synergistic interactions with key antitubercular drugs in vitro highlight its potential as a component of a novel combination regimen. The in vivo data in a mouse model, although for monotherapy, demonstrates efficacy comparable to the first-line drug rifampin.[4]

However, a direct comparison with the clinically validated BPaL and rifapentine-moxifloxacin regimens reveals the significant developmental gap. The BPaL regimen has shown high efficacy in treating highly drug-resistant TB, a patient population with limited treatment options.[5][6][7] The rifapentine-moxifloxacin regimen offers a shorter treatment duration for drug-susceptible TB, which can improve patient adherence and treatment outcomes.[8][9]

A critical next step for the development of this compound is the evaluation of its efficacy in combination regimens in in vivo models. While in vitro synergy is a positive indicator, it does not always translate to in vivo efficacy. Animal model studies of this compound in combination with drugs like bedaquiline or rifampin would provide crucial data to support its advancement to clinical trials.

Furthermore, the safety profile of any new regimen is paramount. While this compound has shown a promising early safety profile, the adverse events associated with the linezolid component of the BPaL regimen underscore the importance of thorough safety and tolerability assessments in clinical trials.[5][6]

References

Safety Operating Guide

Proper Disposal Procedures for NITD-304

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of NITD-304, an antitubercular drug candidate. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Compound Identification and Properties

This compound is an indolcarboxamide derivative investigated for its potent activity against both drug-sensitive and multidrug-resistant clinical isolates of Mycobacterium tuberculosis.[1][2] While it is shipped as a non-hazardous chemical, proper laboratory hygiene and disposal practices are essential.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1473450-60-0[1]
Chemical Formula C17H20Cl2N2O[1]
Molecular Weight 339.26 g/mol [1]
Synonyms NITD 304, NITD304[1]
Appearance Solid
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]

General Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate care. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Use with adequate ventilation to avoid inhalation of dust.[3]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3]

Disposal Workflow

G cluster_0 A Start: this compound Waste for Disposal B Consult Safety Data Sheet (SDS) and institutional guidelines A->B C Is the waste considered hazardous per local/national regulations? B->C D Segregate and label as 'Hazardous Chemical Waste' C->D Yes H Segregate as non-hazardous waste C->H No F Is the waste mixed with other hazardous materials (e.g., biohazards)? D->F E Dispose through a licensed chemical disposal agency F->E No G Follow specific procedures for mixed hazardous waste F->G Yes G->E I Dispose according to institutional non-hazardous waste procedures (e.g., incineration) H->I

Logical workflow for the disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Waste Characterization:

    • Consult the Safety Data Sheet (SDS) for this compound, if available from the supplier.

    • In the absence of a specific SDS, treat the compound as potentially hazardous.

    • Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under local, regional, or national regulations.[4]

  • Segregation and Collection:

    • Contaminated Solids: Collect any contaminated materials such as gloves, paper towels, and empty vials. Place them in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • Unused Compound: Keep the original compound in its container if possible. Ensure the label is intact and legible.[5]

    • Solutions: Collect any solutions containing this compound in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and list the chemical contents, including "this compound" and any solvents or other chemicals present.

    • Include the date of waste accumulation.[6]

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers or reducing agents.[3]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical disposal agency.[3][4]

    • For non-hazardous waste, follow your institution's guidelines, which may involve incineration in a biohazard-chemotoxic container.[4]

Spill and Emergency Procedures

  • Spill Cleanup: In case of a spill, evacuate the area if necessary.[3] Wearing appropriate PPE, sweep or vacuum up the solid material and place it in a suitable container for disposal.[3] Wash the spill area with soap and water.[3]

  • First Aid:

    • Ingestion: If swallowed, seek immediate medical attention.[3]

    • Inhalation: If inhaled, move to fresh air. If breathing is difficult, administer oxygen and get medical attention.[3]

    • Eye Contact: Flush eyes thoroughly with water for at least 15 minutes and seek immediate medical attention.[3]

    • Skin Contact: Wash the affected area with soap and water.

Disclaimer: This information is based on general laboratory safety principles and available data. Always consult your institution's specific guidelines and regulations for chemical waste disposal.

References

Essential Safety and Handling of NITD-304: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling NITD-304, a potent indolcarboxamide and a preclinical candidate for treating multidrug-resistant tuberculosis, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety guidelines for similar compounds and potent investigational new drugs provide a framework for its handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn. Double gloving is recommended for potent compounds. Gloves must be disposed of as hazardous waste after use.[1]
Eye and Face Protection Safety goggles or a face shieldMust be worn to protect against splashes and airborne particles.[1]
Body Protection Laboratory coat or disposable gownA long-sleeved lab coat or a disposable gown should be worn to protect skin and clothing. Gowns should be changed regularly and immediately if contaminated.
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood.[1]

Handling and Operational Plan

Safe handling of this compound requires a controlled environment and strict adherence to established procedures.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: The laboratory should have adequate general ventilation.[1]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: Use a dedicated and calibrated analytical balance inside the fume hood. Use appropriate tools to handle the solid compound to avoid generating dust.

  • Solution Preparation: Add solvents slowly to the solid compound to avoid splashing. Keep containers tightly closed when not in use.

  • Spill Management: In case of a spill, immediately alert others in the area. Use a chemical spill kit to absorb the material, wearing appropriate PPE. The contaminated materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3][4]

  • Liquid Waste: Solutions containing this compound and the first rinse of contaminated glassware must be collected in a separate, sealed, and labeled hazardous liquid waste container.[3] Never dispose of this waste down the drain.

  • Sharps Waste: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container. If the sharps are contaminated with more than trace amounts, they should be considered hazardous chemical waste.[2]

Container Management:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3][4] After thorough rinsing, the defaced or removed labels on the container can be disposed of as regular laboratory glass waste.[3][4]

Decontamination:

  • Work surfaces and equipment should be decontaminated after use with an appropriate solvent or cleaning agent. The cleaning materials should be disposed of as hazardous waste.

Workflow for Handling and Disposal of this compound

NITD304_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_waste_management Waste Management prep Preparation: Don PPE & Verify Fume Hood weigh Weighing inside Fume Hood prep->weigh dissolve Solution Preparation weigh->dissolve experiment Experimental Use dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid collect_sharps Collect Sharps Waste experiment->collect_sharps rinse Triple Rinse Glassware experiment->rinse decontaminate Decontaminate Surfaces experiment->decontaminate label_waste Label Hazardous Waste Containers collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste rinse->collect_liquid decontaminate->collect_solid store_waste Store in Designated Area label_waste->store_waste pickup Arrange for EHS Pickup store_waste->pickup

Figure 1. Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.